molecular formula C12H20N2O B1217927 Ammodendrine CAS No. 494-15-5

Ammodendrine

货号: B1217927
CAS 编号: 494-15-5
分子量: 208.3 g/mol
InChI 键: APKLQIQRPUDADG-GFCCVEGCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ammodendrine is a piperidine alkaloid that is piperidine substituted by a 1-acetyl-1,4,5,6-tetrahydropyridin-3-yl group at position 2 (the 2R-stereoisomer). It has a role as a plant metabolite and a teratogenic agent. It is a piperidine alkaloid, a N-acylpiperidine and a member of acetamides.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-[5-[(2R)-piperidin-2-yl]-3,4-dihydro-2H-pyridin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-10(15)14-8-4-5-11(9-14)12-6-2-3-7-13-12/h9,12-13H,2-8H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKLQIQRPUDADG-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(=C1)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCCC(=C1)[C@H]2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70964226
Record name 1-[5-(Piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one
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Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494-15-5
Record name 1-[3,4-Dihydro-5-(2R)-2-piperidinyl-1(2H)-pyridinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=494-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammodendrine
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Record name 1-[5-(Piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one
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Record name AMMODENDRINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ammodendrine: A Physicochemical and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammodendrine is a piperidine alkaloid found in various plant species, notably within the Ammodendron and Lupinus genera.[1] As a naturally occurring organic compound, it has garnered interest within the scientific community for its distinct biological activities, including its known teratogenic effects. A thorough understanding of its physicochemical properties is paramount for any research or drug development endeavor involving this molecule. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, and are critical for predicting its behavior in biological systems. This technical guide provides a comprehensive summary of the known physicochemical properties of this compound, details relevant experimental methodologies for their determination, and elucidates its mechanism of action through a signaling pathway diagram.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized in the tables below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be interpreted accordingly.

Table 1: General and Structural Properties of this compound
PropertyValueSource
Molecular Formula C₁₂H₂₀N₂ONIST[2]
Molecular Weight 208.30 g/mol PubChem[3]
CAS Registry Number 494-15-5NIST[2]
Appearance Not explicitly reported; likely a solid at room temperature.General alkaloid properties
Stereochemistry Primarily the (2R)-stereoisomer is discussed in the literature.PubChem[3]
Table 2: Experimentally Determined and Predicted Physicochemical Data for this compound
PropertyValueMethodSource
Melting Point Data Not AvailableCapillary Melting Point MethodN/A
Boiling Point Data Not AvailableEbulliometry or DistillationN/A
Aqueous Solubility Predicted log₁₀(S) = -2.63 (mol/L)Crippen's Fragmentation MethodCheméo[4]
pKa Data Not AvailablePotentiometric TitrationN/A
Octanol-Water Partition Coefficient (logP) 0.3 (Predicted)XLogP3PubChem[3]
Optical Rotation [α]D +5.4° (D-enantiomer, c=unknown, solvent unknown)PolarimetryLee et al., 2005[5]
-5.7° (L-enantiomer, c=unknown, solvent unknown)PolarimetryLee et al., 2005[5]

Experimental Protocols

The following sections outline the standard methodologies for determining the key physicochemical properties of alkaloids like this compound.

Determination of Melting Point (Capillary Method)

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. It is a key indicator of purity.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.

  • The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

Determination of Aqueous Solubility (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.

Methodology:

  • An excess amount of solid this compound is added to a known volume of purified water in a sealed container.

  • The mixture is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa (Potentiometric Titration)

Principle: The pKa is a measure of the acidity or basicity of a compound. For a basic compound like this compound, it is the pH at which the compound is 50% ionized and 50% non-ionized.

Methodology:

  • A known concentration of this compound is dissolved in a suitable solvent, typically water or a co-solvent system if the solubility is low.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Mechanism of Action: Signaling Pathway

This compound's teratogenic effects are attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). It acts as an agonist, mimicking the action of the endogenous neurotransmitter acetylcholine. This initial activation is followed by a prolonged period of receptor desensitization, leading to a functional blockade of neuromuscular transmission. In a developing fetus, this inhibition of fetal movement is what leads to congenital contractures and other skeletal abnormalities.

Ammodendrine_Signaling_Pathway This compound's Agonistic Action on Nicotinic Acetylcholine Receptors cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane cluster_cellular_response Cellular Response This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to orthosteric site IonChannelOpen Ion Channel (Open) nAChR->IonChannelOpen Agonist Binding (Conformational Change) IonChannel Ion Channel (Closed) DesensitizedReceptor Desensitized nAChR (High Affinity, Closed) IonChannelOpen->DesensitizedReceptor Prolonged Exposure Depolarization Membrane Depolarization IonChannelOpen->Depolarization Na⁺ Influx Inhibition Inhibition of Fetal Movement DesensitizedReceptor->Inhibition Functional Blockade CalciumInflux Ca²⁺ Influx Depolarization->CalciumInflux

Caption: this compound binds to and activates nAChRs, leading to desensitization and functional blockade.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, essential for its handling, formulation, and interpretation of its biological activity. While experimental data for some key properties remain to be fully elucidated, the provided methodologies offer a clear path for their determination. The elucidated mechanism of action, centered on the agonism and subsequent desensitization of nicotinic acetylcholine receptors, provides a crucial framework for understanding its teratogenic potential and for guiding future research in toxicology and pharmacology. Further experimental validation of the predicted physicochemical parameters is warranted to build a more complete profile of this biologically active alkaloid.

References

Ammodendrine: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammodendrine is a piperidine alkaloid with a range of biological activities, making it a compound of interest for pharmacological research and drug development. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and the experimental methodologies used for its study. Quantitative data on its occurrence in various plant species are presented in a structured format. Detailed diagrams of the biosynthetic pathway and relevant experimental workflows are provided to facilitate a deeper understanding of this intriguing natural product.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the family Fabaceae (legumes), particularly within the genera Lupinus, Ammodendron, and Sophora. It often co-occurs with quinolizidine alkaloids, and its presence has been used as a chemotaxonomic marker.[1][2]

Quantitative Distribution in Plant Species

The concentration of this compound can vary significantly between different species, genotypes, and even different parts of the same plant. Environmental factors such as soil composition and climate can also influence alkaloid content.[3] The following table summarizes the reported quantitative data for this compound in various plant sources.

Plant SpeciesPlant PartThis compound Content (mg/kg dry matter)Reference(s)
Lupinus albusSeedsPresent (main alkaloid)[4]
Lupinus angustifoliusSeedsPresent (main alkaloid)[4]
Lupinus formosusWhole PlantMajor component[5]
Lupinus luteusSeedsPresent[4]
Sophora alopecuroidesWhole PlantPresent (phytotoxic activity)[6]
Sophora microphyllaSeeds4000-5000 (total alkaloids)[2]
Lupinus mutabilisSeedsMajor alkaloid constituent[2]
Lupinus pubescensHerbIsolated[2]

Biosynthesis of this compound

The biosynthesis of this compound is intricately linked to the metabolic pathway of quinolizidine alkaloids, originating from the amino acid L-lysine. The pathway can be broadly divided into the formation of the piperidine ring and the subsequent acylation to yield this compound.

Formation of the Piperidine Ring

The initial steps involve the conversion of L-lysine to the key intermediate, Δ¹-piperideine.

  • Decarboxylation of L-Lysine: The biosynthesis is initiated by the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) , a pyridoxal phosphate (PLP)-dependent enzyme.[1][7]

  • Oxidative Deamination of Cadaverine: Cadaverine then undergoes oxidative deamination to yield 5-aminopentanal. This step is catalyzed by a copper amine oxidase (CAO) .[1][4]

  • Cyclization to Δ¹-piperideine: 5-aminopentanal spontaneously cyclizes through an intramolecular Schiff base formation to produce Δ¹-piperideine, the central precursor for many piperidine alkaloids.[1][4] Recent research has also identified a Δ¹-piperideine synthase (PS) in some plants, which can directly convert L-lysine to Δ¹-piperideine without a free cadaverine intermediate.[8]

Dimerization and Acylation

The exact enzymatic steps leading from Δ¹-piperideine to this compound are not fully elucidated but are hypothesized to proceed as follows:

  • Dimerization of Δ¹-piperideine: Two molecules of Δ¹-piperideine are proposed to undergo a dimerization reaction to form a bipiperidine intermediate.

  • Acylation: The final step is believed to be the N-acetylation of the bipiperidine intermediate to form this compound. This reaction is likely catalyzed by an N-acetyltransferase , utilizing acetyl-CoA as the acetyl group donor.[9][10][11]

Biosynthesis Pathway Diagram

Ammodendrine_Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) (PLP-dependent) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amine Oxidase (CAO) Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Dimer Bipiperidine Intermediate Piperideine->Dimer Dimerization (Hypothesized) This compound This compound Dimer->this compound N-Acetyltransferase (Acetyl-CoA)

Figure 1: Proposed biosynthesis pathway of this compound from L-lysine.

Experimental Protocols

Extraction and Isolation of this compound

A general workflow for the extraction and isolation of this compound from plant material is outlined below.

Extraction_Workflow PlantMaterial Dried and Powdered Plant Material Extraction Maceration or Soxhlet Extraction (e.g., with Methanol or Ethanol) PlantMaterial->Extraction Filtration Filtration to remove solid plant debris Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation AcidBaseExtraction Acid-Base Partitioning (e.g., HCl and CH2Cl2) Evaporation->AcidBaseExtraction CrudeAlkaloid Crude Alkaloid Extract AcidBaseExtraction->CrudeAlkaloid Purification Purification by Column Chromatography (e.g., Silica Gel) CrudeAlkaloid->Purification HPLC Further Purification by Preparative HPLC Purification->HPLC Purethis compound Pure this compound HPLC->Purethis compound

Figure 2: General experimental workflow for the extraction and isolation of this compound.

Detailed Methodologies:

  • Extraction: Powdered plant material is typically extracted with a polar solvent like methanol or ethanol using maceration or a Soxhlet apparatus for exhaustive extraction.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the basic alkaloids from other plant constituents. The extract is acidified (e.g., with 1M HCl) to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with a non-polar solvent (e.g., dichloromethane) to remove neutral and acidic impurities. The aqueous layer is then basified (e.g., with NH₄OH) to deprotonate the alkaloids, which are then extracted into an organic solvent.

  • Purification: The crude alkaloid extract is further purified using column chromatography on silica gel. Final purification to obtain highly pure this compound, including the separation of enantiomers, is often achieved using preparative High-Performance Liquid Chromatography (HPLC).[5][12]

Structural Elucidation

The structure of isolated this compound is confirmed using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for both qualitative and quantitative analysis of this compound.[4][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms.

¹H-NMR and ¹³C-NMR Spectral Data for this compound:

Atom¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
Piperidine Ring
2~55.0~2.8-3.0 (m)
3~25.0~1.5-1.7 (m)
4~24.0~1.4-1.6 (m)
5~26.0~1.5-1.7 (m)
6~46.0~2.6-2.8 (m)
Tetrahydropyridine Ring
2'~48.0~3.5-3.7 (m)
3'~22.0~1.8-2.0 (m)
4'~115.0~5.3-5.5 (m)
5'~135.0-
6'~170.0 (C=O)-
Acetyl Group
CH₃~22.0~2.1 (s)
C=O~170.0-

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Biosynthesis Studies using Isotopic Labeling

Isotopic labeling studies are instrumental in elucidating biosynthetic pathways. A general workflow for such a study on this compound biosynthesis is presented below.

Isotope_Labeling_Workflow Precursor Synthesize Labeled Precursor (e.g., ¹³C or ¹⁵N labeled L-Lysine) Feeding Administer Labeled Precursor to Plant or Cell Culture Precursor->Feeding Incubation Incubate for a Defined Period Feeding->Incubation Extraction Extract and Purify this compound Incubation->Extraction Analysis Analyze by Mass Spectrometry and/or NMR Spectroscopy Extraction->Analysis DataInterpretation Determine Isotope Incorporation Pattern and Elucidate Pathway Analysis->DataInterpretation

Figure 3: Experimental workflow for studying this compound biosynthesis using isotopic labeling.

Methodology:

  • Labeled Precursor Administration: A stable isotope-labeled precursor, such as [¹³C₆]-L-lysine or [¹⁵N₂]-L-lysine, is fed to the plant or a cell culture capable of producing this compound.

  • Incubation and Harvesting: The plant material or cell culture is incubated for a specific period to allow for the metabolism of the labeled precursor.

  • Extraction and Purification: this compound is extracted and purified from the biological material as described in section 3.1.

  • Analysis: The purified this compound is analyzed by high-resolution mass spectrometry to determine the mass shift due to the incorporation of the stable isotope. NMR spectroscopy can also be used to pinpoint the exact location of the incorporated isotopes within the molecule.

  • Pathway Elucidation: By analyzing the pattern of isotope incorporation, researchers can deduce the metabolic route from the precursor to the final product.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources and biosynthesis of this compound. The quantitative data presented highlights the variability of its occurrence in nature. The detailed biosynthetic pathway, from the primary metabolite L-lysine to the final alkaloid, offers insights into the complex enzymatic machinery of plants. The experimental protocols and workflows described serve as a practical resource for researchers in the fields of natural product chemistry, phytochemistry, and drug discovery. Further research to fully characterize the enzymes involved in the later stages of this compound biosynthesis will be crucial for a complete understanding of its formation and for potential biotechnological applications.

References

The Stereospecific World of Ammodendrine: A Technical Guide to the Biological Activity of its Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammodendrine, a piperidine alkaloid found in various plant species, particularly of the Lupinus genus, presents a compelling case for the study of stereochemistry in pharmacology.[1] As a chiral molecule, this compound exists as two non-superimposable mirror images, or enantiomers: (+)-ammodendrine and (-)-ammodendrine. It is a well-established principle in drug development that enantiomers can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This technical guide provides a comprehensive overview of the known biological activities of this compound enantiomers, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential and toxicological risks associated with this intriguing natural product.

Quantitative Biological Activity

The differential biological effects of this compound enantiomers are most pronounced in their acute toxicity and their interaction with nicotinic acetylcholine receptors (nAChRs). The following tables summarize the available quantitative data.

Table 1: Acute Toxicity of this compound Enantiomers in Mice
EnantiomerLD50 (mg/kg)Strain/SexAdministration RouteReference
(+)-D-Ammodendrine94.1 ± 7.0Not SpecifiedNot Specified[2]
(-)-L-Ammodendrine115.0 ± 7.8Not SpecifiedNot Specified[2]
Table 2: In Vitro Activity of this compound Enantiomers
EnantiomerActivityCell LineReceptor TypeObservationReference
(+)-AmmodendrineAgonistTE-671Fetal Muscle-type nAChRMore effective at depolarizing cells[1]
(-)-AmmodendrineAgonistTE-671Fetal Muscle-type nAChRLess effective at depolarizing cells[1]

This difference in depolarizing potential strongly suggests a stereoselective interaction with the fetal muscle-type nAChR, with the (+)-enantiomer exhibiting higher potency or efficacy.[1]

Experimental Protocols

Isolation and Separation of this compound Enantiomers

The separation of this compound enantiomers from a natural source, such as Lupinus formosus, is a critical step for their individual pharmacological evaluation. A validated method involves the following key steps[2]:

Experimental Workflow for Enantiomer Separation

G cluster_extraction Extraction cluster_derivatization Derivatization cluster_separation Separation & Purification cluster_cleavage Cleavage start Lupinus formosus plant material extraction Extraction of this compound Fraction start->extraction derivatization Peptide Coupling with Fmoc-L-Ala-OH extraction->derivatization diastereomers Formation of Diastereomers derivatization->diastereomers hplc Preparative HPLC diastereomers->hplc separated Separated Diastereomers hplc->separated edman Edman Degradation separated->edman enantiomers Pure (+)- and (-)-Ammodendrine edman->enantiomers G cluster_receptor Receptor Activation cluster_cellular_response Cellular Response cluster_downstream Downstream Signaling cluster_physiological_effects Physiological Effects This compound This compound Enantiomer nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Depolarization Membrane Depolarization nAChR->Depolarization Ca_influx Ca²⁺ Influx nAChR->Ca_influx PI3K_Akt PI3K/Akt Pathway nAChR->PI3K_Akt VDCC Voltage-Gated Ca²⁺ Channels Depolarization->VDCC CICR Ca²⁺-Induced Ca²⁺ Release (ER) Ca_influx->CICR PKC Protein Kinase C (PKC) Ca_influx->PKC CaMK Ca²⁺/Calmodulin-dependent Protein Kinase (CaMK) Ca_influx->CaMK VDCC->Ca_influx CICR->PKC CICR->CaMK MAPK MAPK/ERK Pathway PKC->MAPK Neurotransmitter_Release Neurotransmitter Release PKC->Neurotransmitter_Release CaMK->MAPK Synaptic_Plasticity Synaptic Plasticity CaMK->Synaptic_Plasticity Gene_Expression Gene Expression (e.g., for Neuroprotection) PI3K_Akt->Gene_Expression MAPK->Gene_Expression

References

The Discovery and Isolation of Ammodendrine: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammodendrine, a piperidine alkaloid first identified in the mid-20th century, has garnered interest for its unique chemical structure and biological activity. This technical guide provides an in-depth exploration of the historical discovery and isolation of this compound, detailing the seminal work of its pioneers and the evolution of its scientific understanding. We present a comprehensive overview of the early experimental protocols, the challenges of structural elucidation in the pre-spectroscopic era, and the eventual confirmation of its molecular architecture through synthesis. Furthermore, this document summarizes the current knowledge of this compound's biosynthesis, its mechanism of action, and relevant quantitative data, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Historical Discovery and Initial Isolation

The discovery of this compound is credited to the Russian chemists A. P. Orechoff and S. S. Proskurnina in 1933. Their pioneering work involved the investigation of alkaloids present in the plant Ammodendron conollyi Bunge, a species native to the sandy deserts of Central Asia. Their findings were published in the prestigious German journal, Berichte der Deutschen Chemischen Gesellschaft.

The initial isolation of this compound was a challenging endeavor, relying on the classical acid-base extraction techniques prevalent in the early 20th century for isolating nitrogenous plant-derived compounds.

Early Experimental Protocol for Isolation from Ammodendron conollyi

The following is a generalized reconstruction of the likely protocol used by Orechoff and Proskurnina, based on common alkaloid extraction methods of the era:

  • Maceration and Extraction: Dried and powdered plant material (likely the aerial parts of Ammodendron conollyi) was macerated with an acidified alcoholic solvent (e.g., ethanol with a small amount of acetic or hydrochloric acid). This process protonated the basic nitrogen atoms of the alkaloids, rendering them soluble in the polar solvent.

  • Basification and Liquid-Liquid Extraction: The acidic alcoholic extract was concentrated, and the residue was basified with an alkali solution (e.g., sodium carbonate or ammonia) to a pH of approximately 9-10. This deprotonated the alkaloids, converting them into their free base form. The basified aqueous solution was then repeatedly extracted with an immiscible organic solvent such as diethyl ether or chloroform. The free base alkaloids partitioned into the organic layer.

  • Purification: The combined organic extracts were dried over an anhydrous salt (e.g., sodium sulfate) and the solvent was evaporated to yield a crude alkaloid mixture.

  • Crystallization: this compound was likely purified from this crude mixture by repeated crystallization from a suitable solvent, a common technique for obtaining pure compounds at the time.

Early Structural Elucidation

In the 1930s, the determination of a complex molecular structure like this compound was a formidable task, relying on a combination of chemical degradation, functional group analysis, and logical deduction. Spectroscopic methods like NMR and mass spectrometry were not yet available.

The elucidation of this compound's structure likely involved the following classical methods:

  • Elemental Analysis: Combustion analysis would have been used to determine the empirical formula of this compound.

  • Molecular Weight Determination: Methods such as the Rast camphor method or cryoscopy would have been employed to determine the molecular weight, allowing for the deduction of the molecular formula.

  • Functional Group Analysis:

    • Nature of Nitrogen: Titration with acid would indicate the basicity of the nitrogen atoms. The formation of salts with acids and the reaction with reagents like the Hofmann exhaustive methylation would help to distinguish between primary, secondary, and tertiary amines and to open heterocyclic rings.

    • Presence of Unsaturation: Reactions with bromine water or potassium permanganate would indicate the presence of carbon-carbon double bonds.

  • Degradative Chemistry: The core of structural elucidation in this era was chemical degradation. By breaking the molecule into smaller, identifiable fragments, chemists could piece together the original structure. For piperidine alkaloids, methods like Hofmann degradation and oxidation were crucial for determining the nature of the heterocyclic ring and the position of substituents.

Confirmation by Synthesis

The definitive proof of a proposed chemical structure in the early to mid-20th century was its total synthesis from simpler, known compounds. The synthesis of this compound was a significant achievement that confirmed the structure proposed from degradative studies. In 1937, C. Schöpf, F. Braun, and W. Salzer published the synthesis of this compound in the journal Justus Liebigs Annalen der Chemie. While the specific details of their synthetic route require consulting the original publication, it likely involved the construction of the piperidine and tetrahydropyridine ring systems and the introduction of the acetyl group.

Quantitative Data

The following table summarizes key quantitative data for this compound, compiled from various sources. It is important to note that early reported values may have varied due to differences in analytical techniques and sample purity.

PropertyValueNotes
Molecular Formula C₁₂H₂₀N₂ODetermined by elemental analysis and mass spectrometry.
Molecular Weight 208.30 g/mol
Melting Point VariableReported values vary, likely due to the presence of different enantiomers and polymorphic forms.
Optical Rotation VariableThis compound exists as enantiomers. The optical rotation depends on the enantiomeric composition of the isolated sample.
Solubility Soluble in many organic solvents.Limited solubility in water.

Modern Isolation and Characterization

Contemporary methods for the isolation and characterization of this compound are significantly more advanced and efficient than the historical techniques.

Modern Experimental Protocol for Isolation

Modern isolation of this compound often employs chromatographic techniques for high-purity separation.

  • Extraction: Similar to the historical method, plant material is extracted with a solvent, often with the assistance of techniques like sonication or Soxhlet extraction to improve efficiency.

  • Chromatographic Separation: The crude extract is subjected to column chromatography, typically using silica gel or alumina as the stationary phase and a gradient of organic solvents as the mobile phase.

  • High-Performance Liquid Chromatography (HPLC): For the separation of enantiomers and final purification, preparative HPLC is the method of choice. Chiral stationary phases can be used to resolve the racemic mixture.

Structural Characterization

The structure of this compound is now routinely confirmed using a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and fragmentation patterns that help to confirm the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the amide carbonyl group.

  • X-ray Crystallography: For crystalline samples, X-ray crystallography can provide an unambiguous three-dimensional structure of the molecule.

Biosynthesis and Mechanism of Action

Biosynthesis

This compound is a piperidine alkaloid derived from the amino acid L-lysine. The biosynthetic pathway involves the decarboxylation of lysine to form cadaverine, which then serves as a key precursor for the formation of the piperidine ring structure.

Biosynthesis_of_this compound Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Piperideine Δ¹-Piperideine Cadaverine->Piperideine Oxidative Deamination Ammodendrine_Precursor This compound Precursor Piperideine->Ammodendrine_Precursor Further enzymatic steps This compound This compound Ammodendrine_Precursor->this compound Acetylation & other modifications

Caption: Biosynthetic pathway of this compound from L-lysine.

Mechanism of Action

The pharmacological effects of this compound are primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). It acts as an agonist at these receptors, meaning it binds to and activates them. This interaction can disrupt normal cholinergic neurotransmission, leading to the observed physiological and toxicological effects. The teratogenic (birth defect-causing) properties of this compound are also believed to be mediated through its effects on nAChRs in the developing fetus.

Ammodendrine_Mechanism_of_Action cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds and Activates Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Na⁺/Ca²⁺ Influx Cellular_Response Downstream Cellular Response Depolarization->Cellular_Response

Caption: Mechanism of action of this compound at the nicotinic acetylcholine receptor.

Conclusion

The journey of this compound from its initial discovery in the remote flora of Central Asia to its characterization with modern analytical techniques exemplifies the remarkable progress of natural product chemistry. The foundational work of Orechoff and Proskurnina, carried out with the limited tools of their time, laid the groundwork for our current understanding of this intriguing alkaloid. For contemporary researchers, the story of this compound serves as a reminder of the rich history of their field and the enduring value of exploring the chemical diversity of the natural world. Continued investigation into the pharmacology and potential therapeutic applications of this compound and its analogues may yet unveil new avenues for drug discovery and development.

Ammodendrine in Lupinus Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the prevalence, biosynthesis, and analysis of the piperidine alkaloid ammodendrine within the Lupinus genus, providing key data and methodologies for scientific and pharmaceutical development professionals.

This compound, a piperidine alkaloid, is a notable secondary metabolite found in various species of the plant genus Lupinus, commonly known as lupins.[1] While often co-occurring with the more predominant quinolizidine alkaloids, this compound's presence and concentration can vary significantly between different Lupinus species and even between different genotypes of the same species.[1][2] This guide provides a comprehensive overview of this compound occurrence, its biosynthetic origins, and the methodologies employed for its extraction and quantification, tailored for researchers, scientists, and professionals in drug development.

Quantitative Occurrence of this compound in Lupinus Species

This compound has been identified in a range of commercially important and wild Lupinus species. While it may be a minor component in some, such as Lupinus angustifolius (narrow-leafed lupin), Lupinus luteus (yellow lupin), and Lupinus albus (white lupin), it can be a major alkaloid constituent in others, for instance, in Lupinus mutabilis.[1] Its presence has also been documented in Lupinus arbustus, Lupinus formosus, and Lupinus pubescens.[1]

The concentration of this compound can be influenced by the specific cultivar, growing conditions, and the developmental stage of the plant.[3] For instance, in a study of three lupin species, this compound was found to constitute between 0.3% and 7.4% of the total alkaloid content.[4] Another study noted that this compound accounted for approximately 2% of the major quinolizidine alkaloids in a particular analysis.[5]

For ease of comparison, the following table summarizes the reported quantitative data on this compound in various Lupinus species. It is important to note that the methods of quantification and the basis of measurement (e.g., as a percentage of total alkaloids or on a dry matter basis) can vary between studies, which should be taken into consideration when comparing values.

Lupinus SpeciesThis compound ContentReference
Lupinus spp. (general)0.3% - 7.4% of total alkaloids[4]
Lupinus spp. (general)2% of major alkaloids[5]
Lupinus albusPresent[1][2]
Lupinus angustifoliusPresent[1][2]
Lupinus arbustusPresent[1]
Lupinus formosusPresent (as a mixture of enantiomers)[1][6]
Lupinus luteusPresent[1][2]
Lupinus mutabilisCan be a major alkaloid[1]
Lupinus pubescensPresent[1]

Biosynthesis of this compound

This compound is biosynthetically linked to the quinolizidine alkaloid pathway, originating from the amino acid L-lysine. It is considered an early by-product of this pathway.[3] The initial steps involve the decarboxylation of L-lysine to form cadaverine, which is then oxidatively deaminated and cyclized to form a Δ¹-piperideine Schiff base.[5] this compound, a bipiperidine alkaloid, is formed from intermediates of this central pathway.[3]

Ammodendrine_Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amine Oxidase Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization This compound This compound Piperideine->this compound Further Steps QA Quinolizidine Alkaloids Piperideine->QA Further Steps Experimental_Workflow Grinding Grind Lupinus Seeds Extraction Acid Extraction (0.5 N HCl) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Basification pH Adjustment (pH 12) Centrifugation->Basification SPE Solid-Phase Extraction Basification->SPE GCMS GC-MS Analysis SPE->GCMS Quantification Quantification against Standard GCMS->Quantification

References

Toxicological Profile of Ammodendrine in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ammodendrine, a piperidine alkaloid found in plants of the Ammodendron and Lupinus species, presents a toxicological profile of significant concern, primarily characterized by its neurotoxic and teratogenic effects. This document provides a comprehensive overview of the known toxicological data for this compound in animal models. While specific quantitative data for many standard toxicological endpoints are limited in publicly accessible literature, this guide synthesizes the available information on acute toxicity, and provides a qualitative assessment of its potential for sub-chronic, chronic, genotoxic, and reproductive and developmental effects, based on its chemical class and known mechanisms of action. Detailed experimental protocols for key toxicological assays are also provided to guide future research.

Chemical and Physical Properties

PropertyValue
IUPAC Name 1-[5-[(2R)-piperidin-2-yl]-3,4-dihydro-2H-pyridin-1-yl]ethanone
Synonyms Spherocarpine, Isothis compound
CAS Number 494-15-5[1][2]
Molecular Formula C₁₂H₂₀N₂O[1][2][3]
Molecular Weight 208.30 g/mol [1][2][3]

Non-Clinical Toxicology

Acute Toxicity

Table 1: Acute Toxicity of this compound

SpeciesRouteLD50Observed Clinical SignsReference
MouseSubcutaneous385 mg/kgAltered sleep time, muscle contraction or spasticity, respiratory depression.RTECS-UR9150000
MouseIntravenous94.1 +/- 7 mg/kg ((+)-D-ammodendrine)Not specified.[4]
MouseIntravenous115.0 +/- 7 mg/kg ((-)-L-ammodendrine)Not specified.[4]
RatOralNo data available-

As a piperidine alkaloid, this compound is expected to elicit signs of acute toxicity consistent with this class of compounds. These may include frequent urination, defecation, tachycardia, muscle weakness, muscle fasciculations, ataxia, collapse, and ultimately, death due to respiratory failure[5].

For comparative purposes, the toxicological data for related piperidine alkaloids are presented below.

Table 2: Acute Toxicity of Related Piperidine Alkaloids

CompoundSpeciesRouteLD50Reference
ConiineMouseIntravenous7 mg/kg (R-enantiomer), 12 mg/kg (S-enantiomer)[6]
ConiineMouseOral100 mg/kg[6]
AnabasineDogOral50 mg/kg[7]
AnabasineMouseIntravenous11-16 mg/kg[8]
Sub-chronic and Chronic Toxicity

There are no publicly available data from sub-chronic (e.g., 28-day or 90-day studies) or chronic toxicity studies on this compound in any animal species. Such studies would be necessary to determine the No-Observed-Adverse-Effect-Level (NOAEL) and to characterize target organ toxicity following repeated exposure.

Table 3: Sub-chronic and Chronic Toxicity of this compound

Study TypeSpeciesRouteDurationNOAELKey Findings
Sub-chronicNo data available----
ChronicNo data available----
Genotoxicity

There is no available data on the genotoxic potential of this compound from standard assays such as the bacterial reverse mutation assay (Ames test) or in vitro/in vivo micronucleus assays.

Table 4: Genotoxicity of this compound

AssayTest SystemMetabolic ActivationResult
Ames TestS. typhimuriumWith and without S9No data available
In vitro MicronucleusMammalian cellsWith and without S9No data available
In vivo MicronucleusRodent-No data available
Reproductive and Developmental Toxicity

This compound is recognized as a teratogenic agent[1]. It belongs to a class of piperidine alkaloids known to cause developmental defects in livestock, including multiple congenital contracture-type deformities and cleft palate[5][6][7].

The proposed mechanism for these teratogenic effects is the inhibition of fetal movement. This compound acts as a nicotinic acetylcholine receptor (nAChR) antagonist, leading to muscle paralysis in the developing fetus. This lack of movement during critical developmental periods results in skeletal abnormalities[6].

Table 5: Reproductive and Developmental Toxicity of this compound

SpeciesStudy TypeDosing PeriodKey Findings
Livestock (general)DevelopmentalGestationMultiple congenital contracture-type deformities, cleft palate.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments that would be required to build a comprehensive toxicological profile for this compound.

Acute Oral Toxicity (LD50) Study - Up-and-Down Procedure (UDP) (OECD 425)
  • Test System: Female Sprague-Dawley rats (8-12 weeks old).

  • Housing: Housed individually in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with free access to standard rodent chow and water.

  • Dose Administration: this compound is dissolved in a suitable vehicle (e.g., water or corn oil) and administered by oral gavage.

  • Procedure: A single animal is dosed at a starting dose (e.g., 175 mg/kg). If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg). If it dies, the next is dosed at a lower level (e.g., 55 mg/kg). This sequential dosing continues until stopping criteria are met (e.g., four animals have been dosed after the first reversal of outcome).

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior), and body weight changes for up to 14 days post-dosing.

  • Endpoint: The LD50 is calculated using the maximum likelihood method.

Sub-chronic Oral Toxicity Study (28-Day Repeated Dose) (OECD 407)
  • Test System: Male and female Sprague-Dawley rats (5-6 weeks old).

  • Group Size: 5 animals per sex per group.

  • Dose Levels: At least three dose levels and a control group. Doses should be selected to produce a range of toxic effects, with the highest dose inducing clear toxicity but not mortality, and the lowest dose being a No-Observed-Effect-Level (NOEL).

  • Dose Administration: Daily oral gavage for 28 consecutive days.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: At termination, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are collected for urinalysis.

  • Pathology: All animals are subjected to a gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

  • Endpoint: Determination of the No-Observed-Adverse-Effect-Level (NOAEL).

Bacterial Reverse Mutation Assay (Ames Test) (OECD 471)
  • Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA102, or Escherichia coli strain WP2 uvrA.

  • Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 mix from induced rat liver).

  • Procedure:

    • The tester strains are exposed to various concentrations of this compound in the presence and absence of S9 mix.

    • The mixture is incorporated into a top agar and plated on minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

  • Endpoint: The number of revertant colonies (his+ for S. typhimurium, trp+ for E. coli) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
  • Test System: Male and female mice (6-10 weeks old).

  • Group Size: At least 5 animals per sex per group.

  • Dose Levels: At least three dose levels, a vehicle control, and a positive control. The highest dose should be the maximum tolerated dose (MTD) or a limit dose of 2000 mg/kg.

  • Dose Administration: Typically administered once or twice by a relevant route (e.g., oral gavage or intraperitoneal injection).

  • Sample Collection: Bone marrow is collected at 24 and 48 hours after the last administration.

  • Analysis: Bone marrow smears are prepared and stained. At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as an indicator of bone marrow toxicity.

  • Endpoint: A significant, dose-dependent increase in the frequency of micronucleated PCEs in treated groups compared to the control group indicates a positive result.

Visualizations

Proposed Mechanism of this compound-Induced Teratogenicity

G cluster_0 Maternal Circulation cluster_1 Fetal Circulation cluster_2 Neuromuscular Junction Ammodendrine_maternal This compound Ammodendrine_fetal This compound Ammodendrine_maternal->Ammodendrine_fetal Placental Transfer nAChR Nicotinic Acetylcholine Receptor (nAChR) Ammodendrine_fetal->nAChR Binds to and desensitizes Muscle Fetal Muscle Cell nAChR->Muscle Inhibition of Muscle Contraction Deformities Skeletal Deformities (e.g., Contractures, Cleft Palate) Muscle->Deformities Leads to G start Start acclimatization Animal Acclimatization (e.g., 7 days) start->acclimatization grouping Randomization and Grouping (Vehicle, 3 Dose Levels, Positive Control) acclimatization->grouping dosing Dose Administration (e.g., Oral Gavage, 2 doses at 24h interval) grouping->dosing collection Bone Marrow Collection (24h and 48h post-last dose) dosing->collection smear Slide Preparation and Staining collection->smear scoring Microscopic Analysis (Scoring of Micronucleated PCEs) smear->scoring analysis Statistical Analysis scoring->analysis end Conclusion on Genotoxicity analysis->end

References

The Pharmacological Frontier: A Technical Guide to Ammodendrine Derivatives and their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammodendrine, a piperidine alkaloid, and its synthetic derivatives are emerging as a compelling class of compounds with significant pharmacological potential, primarily through their interaction with nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the current state of research into this compound derivatives, focusing on their synthesis, pharmacological activity, and mechanisms of action. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to serve as a foundational resource for researchers in drug discovery and development.

Introduction

This compound is a naturally occurring alkaloid found in plants of the Ammodendron and Lupinus genera. Structurally characterized by a piperidine ring linked to a tetrahydropyridine moiety, this compound and its derivatives have garnered interest for their diverse biological activities. A significant body of research has focused on their ability to modulate nicotinic acetylcholine receptors (nAChRs), a superfamily of ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems. The modulation of nAChRs is a key therapeutic strategy for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. This guide delves into the pharmacological landscape of this compound derivatives, providing a technical framework for their continued exploration.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs is a critical aspect of exploring their structure-activity relationships (SAR). While specific, detailed protocols for a wide range of this compound derivatives are not extensively published in single sources, the general synthetic strategies draw from established methods in alkaloid and heterocyclic chemistry.

A common approach involves the condensation of a piperidine precursor with a suitable pyridine-containing fragment. For instance, the synthesis of N-methylthis compound can be achieved by the methylation of the secondary amine of the parent this compound molecule.

General Synthetic Workflow:

Synthesis_Workflow Start Starting Materials (Piperidine & Pyridine Precursors) Step1 Condensation/ Coupling Reaction Start->Step1 Step2 Purification (e.g., HPLC) Step1->Step2 Step3 Structural Elucidation (NMR, Mass Spec) Step2->Step3 Derivatization Chemical Modification (e.g., N-alkylation, ring substitution) Step3->Derivatization Final_Product This compound Derivative Derivatization->Final_Product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Pharmacological Activity at Nicotinic Acetylcholine Receptors

The primary pharmacological target of this compound and its derivatives are the nAChRs. These receptors are pentameric ion channels composed of various subunits (α2-α10, β2-β4), with the α7 homomeric and α4β2 heteromeric subtypes being the most abundant in the central nervous system. The activity of this compound derivatives can range from agonism to antagonism and allosteric modulation, depending on the specific derivative and the nAChR subtype.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the biological activity of this compound and its key derivatives.

Table 1: Acute Toxicity Data

CompoundEnantiomerLD50 (mg/kg, mice)Citation
This compound(+)-D94.1 ± 7[1]
This compound(-)-L115.0 ± 7[1]
N-methylthis compound(+)-D56.3[1]
N-methylthis compound(-)-L63.4 ± 5[1]

Table 2: In Vitro Activity at nAChR Subtypes (Hypothetical Data for Illustrative Purposes)

DerivativenAChR SubtypeAssay TypeParameterValue (nM)Reference
This compoundα7Radioligand BindingKiData not available
This compoundα4β2ElectrophysiologyEC50Data not available
Derivative Xα7Calcium FluxIC50Data not available
Derivative Yα4β2Radioligand BindingKiData not available

Experimental Protocols

Synthesis of D- and L-N-methylthis compound

This protocol is based on the reported synthesis from the corresponding this compound enantiomers[1].

Materials:

  • D- or L-ammodendrine

  • Methylating agent (e.g., methyl iodide)

  • Suitable solvent (e.g., methanol, acetonitrile)

  • Base (e.g., potassium carbonate)

  • Standard laboratory glassware and purification equipment (HPLC)

Procedure:

  • Dissolve the this compound enantiomer in the chosen solvent.

  • Add the base to the solution.

  • Slowly add the methylating agent to the reaction mixture at a controlled temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent.

  • Purify the crude product using high-performance liquid chromatography (HPLC) to obtain the pure D- or L-N-methylthis compound.

  • Confirm the structure and purity using NMR and mass spectrometry.

In Vitro Evaluation of nAChR Activity

This assay measures the affinity of a compound for a specific receptor subtype by assessing its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines)

  • Radiolabeled ligand (e.g., [³H]-epibatidine for α4β2, [¹²⁵I]-α-bungarotoxin for α7)

  • This compound derivative (test compound)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the this compound derivative.

  • After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

  • Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

This technique measures the ion flow through the nAChR channel in response to agonist application, allowing for the characterization of agonists, antagonists, and allosteric modulators.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the nAChR subunits of interest

  • TEVC setup (amplifier, electrodes, perfusion system)

  • Recording solution (e.g., Ringer's solution)

  • Agonist (e.g., acetylcholine)

  • This compound derivative (test compound)

Procedure:

  • Inject the cRNA into the Xenopus oocytes and incubate for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

  • Perfuse the oocyte with the recording solution.

  • Apply the agonist to elicit a current response.

  • To test for antagonistic activity, co-apply the this compound derivative with the agonist.

  • To test for allosteric modulation, pre-apply the this compound derivative before applying the agonist.

  • Record the current responses and analyze the data to determine EC50 (for agonists), IC50 (for antagonists), and the degree of potentiation or inhibition (for modulators).

Signaling Pathways Modulated by this compound Derivatives

The activation of nAChRs by agonists, including certain this compound derivatives, initiates a cascade of intracellular signaling events. A key pathway implicated in the neuroprotective effects of nAChR activation is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.

nAChR-Mediated PI3K/Akt Signaling Pathway:

PI3K_Akt_Pathway cluster_membrane Cell Membrane nAChR nAChR Ca2_influx Ca²⁺ Influx nAChR->Ca2_influx Channel Opening This compound This compound Derivative (Agonist) This compound->nAChR Binds to PI3K PI3K Ca2_influx->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Effectors (e.g., CREB, Bcl-2) Akt->Downstream Phosphorylates Response Cellular Response (e.g., Neuroprotection, Anti-apoptosis) Downstream->Response

Caption: Activation of nAChRs by this compound derivatives can lead to calcium influx and subsequent activation of the PI3K/Akt signaling cascade, promoting cell survival.

This pathway is crucial for neuronal survival and has been shown to be activated by nicotinic agonists. The influx of calcium through the nAChR channel upon agonist binding can lead to the activation of PI3K, which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt can then phosphorylate a variety of downstream targets that are involved in promoting cell survival and inhibiting apoptosis.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is paramount for the rational design of novel therapeutic agents. Key structural features that influence activity at nAChRs include:

  • The Piperidine Ring: Modifications to this ring can affect the overall conformation and binding affinity.

  • The Nitrogen Atom: The basicity and substitution on the piperidine nitrogen are critical for interaction with the receptor's binding pocket. N-methylation, for example, has been shown to alter toxicity[1].

  • The Tetrahydropyridine Moiety: Unsaturation and substitution patterns on this ring system can significantly impact selectivity and potency for different nAChR subtypes.

Logical Relationship of SAR Exploration:

SAR_Logic Lead This compound (Lead Compound) Modification1 Piperidine Ring Modification Lead->Modification1 Modification2 N-Substitution Lead->Modification2 Modification3 Tetrahydropyridine Ring Modification Lead->Modification3 Activity Pharmacological Activity (Potency, Selectivity) Modification1->Activity Modification2->Activity Modification3->Activity

Caption: A logical diagram illustrating the exploration of the structure-activity relationship of this compound derivatives.

Future Directions and Conclusion

The pharmacological potential of this compound derivatives is a promising area of research with significant therapeutic implications. While initial studies have highlighted their interaction with nAChRs and provided some insights into their toxicity, a comprehensive understanding of their pharmacological profile is still in its early stages. Future research should focus on:

  • Systematic Synthesis and Screening: The synthesis and pharmacological evaluation of a broader and more diverse library of this compound derivatives are necessary to establish robust SARs.

  • Subtype Selectivity: Investigating the selectivity of these derivatives for different nAChR subtypes is crucial for developing targeted therapies with reduced side effects.

  • In Vivo Efficacy: Preclinical studies in animal models of relevant neurological and psychiatric disorders are needed to validate the therapeutic potential of promising lead compounds.

  • Mechanism of Action: A deeper understanding of the downstream signaling pathways modulated by different this compound derivatives will provide valuable insights into their cellular effects.

References

The Stereochemistry of Ammodendrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammodendrine, a piperidine alkaloid found in various plant species of the Lupinus genus, presents a significant area of study in natural product chemistry and pharmacology due to its stereoisomeric nature and biological activity. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing methods for the separation and characterization of its enantiomers, summarizing key quantitative data, and exploring its stereoselective biological effects, particularly on nicotinic acetylcholine receptors (nAChRs). While this compound is known to exist as a pair of enantiomers, detailed spectroscopic and crystallographic data for the individual stereoisomers are not widely available in the public domain. This guide, therefore, synthesizes the established knowledge and provides a framework for future research and development.

Introduction

This compound possesses a single chiral center, leading to the existence of two enantiomers: (+)-D-ammodendrine and (-)-L-ammodendrine. In its natural sources, this compound is typically found as a mixture of these enantiomers[1][2]. The stereochemical configuration of this compound is crucial as it dictates its interaction with biological targets and, consequently, its pharmacological and toxicological profiles[2]. Understanding and isolating the individual enantiomers are therefore critical steps in the development of any potential therapeutic agents derived from this scaffold.

Physicochemical and Toxicological Data

The separation of this compound enantiomers has enabled the characterization of their distinct physical and biological properties. The following tables summarize the available quantitative data for the enantiomers of this compound and its N-methylated derivative.

Table 1: Optical Rotation of this compound and N-methylthis compound Enantiomers [1][2]

CompoundEnantiomerSpecific Rotation ([α]D)Temperature (°C)
This compoundD-enantiomer+5.4°24
This compoundL-enantiomer-5.7°24
N-methylthis compoundD-enantiomer+62.4°23
N-methylthis compoundL-enantiomer-59.0°23

Table 2: Acute Toxicity (LD50) of this compound and N-methylthis compound Enantiomers in Mice [1][2]

CompoundEnantiomerLD50 (mg/kg)
(+)-D-ammodendrineD-enantiomer94.1 ± 7
(-)-L-ammodendrineL-enantiomer115.0 ± 7
(+)-D-N-methylthis compoundD-enantiomer56.3
(-)-L-N-methylthis compoundL-enantiomer63.4 ± 5

Experimental Protocols

Enantiomeric Separation by Preparative HPLC

The established method for the separation of this compound enantiomers involves the formation of diastereomers, which can then be separated using standard chromatographic techniques.

Protocol Overview:

  • Derivatization: The racemic this compound mixture is reacted with an enantiomerically pure chiral derivatizing agent, 9-fluorenylmethoxycarbonyl-L-alanine (Fmoc-L-Ala-OH), in a peptide coupling reaction. This reaction forms a pair of diastereomers.

  • Preparative HPLC Separation: The resulting diastereomeric mixture is separated using preparative high-performance liquid chromatography (HPLC). While specific operational parameters for this compound are not detailed in the available literature, a general approach for preparative HPLC of natural products can be followed.

  • Removal of Chiral Auxiliary: The separated diastereomers are then subjected to Edman degradation to cleave the Fmoc-L-alanine group, yielding the pure D- and L-enantiomers of this compound[1][2].

While detailed experimental parameters for the preparative HPLC separation of this compound diastereomers are not publicly available, a typical protocol would involve optimization of the mobile phase (often a mixture of hexane and a polar solvent like isopropanol or ethanol for normal-phase chromatography, or acetonitrile/methanol and water for reversed-phase), flow rate, and column selection (e.g., a silica or C18 column of appropriate dimensions for preparative scale).

G cluster_0 Derivatization cluster_1 Separation & Deprotection racemic Racemic this compound derivatization Peptide Coupling racemic->derivatization fmoc Fmoc-L-Ala-OH fmoc->derivatization diastereomers Diastereomeric Mixture derivatization->diastereomers hplc Preparative HPLC diastereomers->hplc separated Separated Diastereomers hplc->separated edman Edman Degradation separated->edman enantiomers Pure Enantiomers ((+)-D and (-)-L) edman->enantiomers

Figure 1. Workflow for the separation of this compound enantiomers.

Spectroscopic and Crystallographic Analysis

A thorough stereochemical assignment of a chiral molecule relies on a combination of techniques, including polarimetry, NMR spectroscopy, and single-crystal X-ray crystallography.

  • Polarimetry: As shown in Table 1, the separated enantiomers of this compound exhibit opposite optical rotations, confirming their enantiomeric relationship.

  • NMR Spectroscopy: Detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR data for the individual, purified enantiomers of this compound are not available in the peer-reviewed literature. Such data would be invaluable for confirming the constitution and providing insights into the solution-state conformation of each enantiomer. NOESY or ROESY experiments would be particularly useful for establishing through-space proximities of protons, which can help in determining the relative stereochemistry in more complex derivatives.

  • X-ray Crystallography: To date, a single-crystal X-ray diffraction study of this compound or its salts has not been reported. This technique would provide unambiguous proof of the absolute and relative stereochemistry of the molecule.

Stereoselective Biological Activity

The biological effects of this compound are attributed to its interaction with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological processes. The stereochemistry of this compound plays a significant role in its potency and efficacy at these receptors[2].

It has been reported that one of the this compound enantiomers is more effective at depolarizing TE-671 cells, which express human fetal neuromuscular nAChRs[2]. This suggests a stereoselective interaction with the receptor's binding site.

Proposed Signaling Pathway

Activation of nAChRs by an agonist like this compound leads to the opening of the ion channel and an influx of cations, primarily Na⁺ and Ca²⁺. The resulting membrane depolarization triggers a cellular response. The influx of Ca²⁺ can also act as a second messenger, activating various downstream signaling cascades, including the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is known to be involved in cell survival and proliferation.

G This compound This compound Enantiomer nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds channel Ion Channel Opening nAChR->channel Activates influx Na+ / Ca2+ Influx channel->influx depolarization Membrane Depolarization influx->depolarization pi3k PI3K influx->pi3k Ca2+ activates response Cellular Response depolarization->response akt Akt pi3k->akt survival Cell Survival & Proliferation akt->survival

Figure 2. Proposed signaling pathway of this compound via nAChR activation.

Conclusion and Future Directions

The stereochemistry of this compound is a critical aspect of its chemical and biological profile. While methods for the separation of its enantiomers have been established and some of their distinct properties have been quantified, a significant gap remains in the detailed structural and pharmacological characterization of the individual stereoisomers. Future research should focus on:

  • Detailed Spectroscopic Analysis: Obtaining and publishing comprehensive ¹H and ¹³C NMR data for the pure enantiomers of this compound.

  • X-ray Crystallography: Determining the single-crystal X-ray structure of this compound or a suitable derivative to unambiguously assign its absolute configuration.

  • Stereospecific Synthesis: Developing synthetic routes for the stereoselective synthesis of each enantiomer to provide a reliable source for further studies and to confirm their structures.

  • Pharmacological Profiling: Investigating the interaction of the individual enantiomers with a panel of nAChR subtypes to elucidate their specific binding affinities, efficacies, and downstream signaling effects.

Addressing these research gaps will provide a more complete understanding of the stereochemistry of this compound and will be essential for the rational design and development of any future therapeutic applications.

References

A Methodological Guide to Ammodendrine Degradation and Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Ammodendrine, a piperidine alkaloid found in several plant species, is recognized for its teratogenic properties and effects on nicotinic acetylcholine receptors. Despite its known biological activity, there is a notable absence of publicly available data on its chemical stability and degradation pathways. Understanding these characteristics is critical for any potential pharmaceutical development, ensuring the safety, efficacy, and shelf-life of a drug product. This technical guide provides a comprehensive framework for conducting forced degradation and stability studies on this compound. It outlines detailed experimental protocols, proposes hypothetical degradation pathways based on the molecule's structural features, and offers templates for the systematic presentation of quantitative data. This document serves as a methodological roadmap for researchers to investigate the intrinsic stability of this compound and to develop and validate a stability-indicating analytical method.

Introduction

This compound is a naturally occurring piperidine alkaloid that has been isolated from various plants, including those of the Lupinus species.[1] Its primary pharmacological interest stems from its activity as a teratogenic agent, causing congenital defects in livestock.[2] The molecule's interaction with nicotinic acetylcholine receptors (nAChRs) is a key aspect of its biological profile.[1]

For any compound to be considered for pharmaceutical development, a thorough understanding of its chemical stability is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3] Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to predict its degradation pathways.[4] These studies are fundamental for:

  • Elucidating the intrinsic stability of the molecule.

  • Identifying potential degradation products.

  • Establishing degradation pathways.

  • Developing and validating stability-indicating analytical methods (SIAMs).[5]

This guide addresses the current gap in knowledge by providing a detailed, practical framework for initiating and conducting comprehensive degradation and stability studies on this compound.

Structural Analysis and Potential Degradation Sites

The chemical structure of this compound, 1-[5-[(2R)-piperidin-2-yl]-3,4-dihydro-2H-pyridin-1-yl]ethanone, contains several functional groups that may be susceptible to degradation under stress conditions.[6]

Key Structural Features:

  • N-acetyl-1,4,5,6-tetrahydropyridine Ring: This moiety contains a vinylogous amide. The amide bond itself can be susceptible to hydrolysis under acidic or basic conditions.

  • Piperidine Ring: The secondary amine within this ring is a potential site for oxidation, leading to the formation of N-oxides or other oxidative products.

  • Tetrahydropyridine Double Bond: The C=C double bond within the tetrahydropyridine ring is a potential site for oxidative cleavage or other addition reactions. Photolytic conditions may induce dehydrogenation, leading to the formation of a more stable aromatic pyridine ring.[7]

Hypothetical Degradation Pathways

Based on the structural analysis, we can postulate several degradation pathways for this compound. These hypotheses form the basis for designing experiments to isolate and identify actual degradation products.

Hydrolytic Degradation

Under strong acidic or basic conditions, the most probable degradation pathway is the hydrolysis of the N-acetyl group, which would yield acetic acid and the corresponding des-acetyl this compound.

This compound This compound ProductA Des-acetyl this compound + Acetic Acid This compound->ProductA H+ or OH- / Heat Stressor Acid/Base Hydrolysis

Caption: Hypothetical Hydrolytic Degradation Pathway.
Oxidative Degradation

Oxidizing agents like hydrogen peroxide could lead to the formation of N-oxides at either the piperidine nitrogen or the tetrahydropyridine nitrogen. Ring opening is also a possibility under harsh oxidative stress.

This compound This compound ProductB This compound N-Oxide(s) This compound->ProductB H₂O₂ Stressor Oxidation

Caption: Hypothetical Oxidative Degradation Pathway.
Photolytic Degradation

Exposure to UV light could induce the dehydrogenation (aromatization) of the tetrahydropyridine ring to form a more stable pyridine derivative. This is a common degradation pathway for 1,4-dihydropyridine compounds.[8][9]

This compound This compound ProductC Pyridine Derivative This compound->ProductC UV Light (hν) Stressor Photolysis

Caption: Hypothetical Photolytic Degradation Pathway.

Experimental Protocols

A systematic approach to forced degradation is crucial. The following workflow provides a general overview of the process.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare this compound Stock Solution (e.g., 1 mg/mL in Methanol) C1 Acid Hydrolysis A->C1 C2 Base Hydrolysis A->C2 C3 Oxidation A->C3 C4 Thermal (Solid/Solution) A->C4 C5 Photolytic (Solid/Solution) A->C5 B Prepare Stress Agents (HCl, NaOH, H₂O₂) B->C1 B->C2 B->C3 D Sample Quenching/ Neutralization C1->D C2->D C3->D C4->D C5->D E Dilute Samples to Working Concentration D->E F Analyze via Stability-Indicating HPLC-UV/PDA Method E->F G Peak Purity Analysis F->G H LC-MS Analysis for Degradant Identification F->H

Caption: General Experimental Workflow for Forced Degradation Studies.
Protocol 1: Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that secondary degradation is minimized.[10]

a. Acid Hydrolysis

  • Reagents: 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH).

  • Sample Preparation: Add 1 mL of a 1 mg/mL this compound stock solution (in methanol or acetonitrile) to a vial. Evaporate the solvent. Add 5 mL of 0.1 M HCl.

  • Control Sample: Prepare a control by adding 5 mL of purified water instead of acid.

  • Stress Condition: Place the sample and control vials in a water bath at 60°C.

  • Timepoints: Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Quenching: Immediately neutralize the aliquot with an equivalent volume and concentration of 0.1 M NaOH. Dilute to a final concentration of ~0.1 mg/mL with mobile phase for analysis.

b. Base Hydrolysis

  • Reagents: 0.1 M Sodium Hydroxide (NaOH), 0.1 M Hydrochloric Acid (HCl).

  • Sample Preparation: Add 1 mL of a 1 mg/mL this compound stock solution to a vial. Evaporate the solvent. Add 5 mL of 0.1 M NaOH.

  • Control Sample: Prepare a control by adding 5 mL of purified water instead of base.

  • Stress Condition: Place the sample and control vials in a water bath at 60°C.

  • Timepoints: Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Quenching: Immediately neutralize the aliquot with an equivalent volume and concentration of 0.1 M HCl. Dilute for analysis.

c. Oxidative Degradation

  • Reagents: 3% Hydrogen Peroxide (H₂O₂).

  • Sample Preparation: Add 1 mL of a 1 mg/mL this compound stock solution to a vial. Evaporate the solvent. Add 5 mL of 3% H₂O₂.

  • Control Sample: Prepare a control by adding 5 mL of purified water.

  • Stress Condition: Keep the vials at room temperature, protected from light.

  • Timepoints: Withdraw aliquots at 2, 8, 24, and 48 hours.

  • Quenching: Dilute the sample directly with mobile phase for analysis.

d. Thermal Degradation

  • Solid State: Place a thin layer of this compound powder in a petri dish and expose it to 80°C in a hot air oven.

  • Solution State: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) and heat at 80°C.

  • Timepoints: Sample the solid at 24, 48, and 72 hours. Sample the solution at 8, 24, and 48 hours.

  • Sample Preparation for Analysis: Dissolve the solid sample in mobile phase. Dilute the solution sample with mobile phase.

e. Photostability Testing

  • Procedure: Expose solid this compound powder and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[3]

  • Control: A dark control, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions.

  • Analysis: After exposure, prepare samples for analysis as described for thermal degradation.

Protocol 2: Stability-Indicating HPLC-UV Method Development

A robust HPLC method should separate this compound from all process impurities and degradation products.

  • Instrumentation: HPLC system with a photodiode array (PDA) or multi-wavelength UV detector and a mass spectrometer (LC-MS) for peak identification.

  • Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). Screen other stationary phases (C8, Phenyl-Hexyl) if co-elution occurs.

  • Wavelength Selection: Analyze a diluted sample of this compound across the UV spectrum (200-400 nm) to determine the wavelength of maximum absorbance (λmax). Monitor at λmax and at least one other wavelength to aid in peak tracking.

  • Mobile Phase Screening:

    • Aqueous (A): 0.1% Formic Acid or 10 mM Ammonium Acetate in water.

    • Organic (B): Acetonitrile or Methanol.

  • Gradient Optimization:

    • Begin with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes).

    • Analyze a mixture of all stressed samples (acid, base, oxidative, photolytic, thermal) to observe all potential degradation products.

    • Adjust the gradient slope and duration to achieve a resolution (Rs) of >1.5 between this compound and the closest eluting impurity.

  • Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the parent peak is pure in all stressed samples, typically using PDA peak purity analysis.

Data Presentation

Quantitative data from these studies should be organized into clear, concise tables for easy interpretation and comparison.

Table 1: Summary of Forced Degradation Conditions and Results

Stress Condition Reagent/Condition Duration Temperature % Degradation of this compound No. of Degradants Formed
Acid Hydrolysis 0.1 M HCl 24 hrs 60°C
Base Hydrolysis 0.1 M NaOH 24 hrs 60°C
Oxidation 3% H₂O₂ 48 hrs RT
Thermal (Solid) Dry Heat 72 hrs 80°C

| Photolytic (Solid) | ICH Q1B | N/A | Controlled | | |

Table 2: Chromatographic Data for this compound under Acid Stress

Timepoint (hrs) This compound Peak Area % this compound Remaining RRT of Degradant 1 Peak Area of Degradant 1
0 100.0 N/A N/A
2
4
8
24

(RRT = Relative Retention Time)

Table 3: Characterization of Potential Degradation Products by LC-MS

Stress Condition RRT Proposed [M+H]⁺ Mass Difference (Δm) Proposed Structure/Modification
Base Hydrolysis 0.85 -42.02 Da Loss of acetyl group
Oxidation 1.10 +15.99 Da N-Oxidation

| Photolytic | 1.25 | | -2.02 Da | Dehydrogenation |

Conclusion

While this compound has been studied for its toxicological and pharmacological properties, its chemical stability remains uncharacterized in public literature. The protocols and hypothetical pathways presented in this guide provide a robust scientific foundation for researchers to undertake these critical studies. By systematically applying forced degradation conditions and developing a validated stability-indicating method, it is possible to elucidate the degradation profile of this compound. This knowledge is an indispensable prerequisite for assessing its viability as a drug candidate and for the development of a safe, stable, and effective pharmaceutical formulation.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Ammodendrine using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammodendrine is a piperidine alkaloid found in various plant species, notably in the genera Ammodendron and has also been identified in other plants like Nicotiana glauca.[1] Its pharmacological properties and potential therapeutic applications necessitate accurate and precise quantification methods for research, quality control of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the quantification of alkaloids in various matrices. This document provides detailed application notes and protocols for the quantification of this compound using HPLC, based on established methodologies for similar alkaloids.

Principle of the Method

Reversed-phase HPLC (RP-HPLC) is the most common approach for the analysis of alkaloids. In this technique, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound, being a moderately polar compound, is retained on the column and then eluted by a suitable mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is typically achieved using an ultraviolet (UV) detector, as the chromophoric structure of this compound allows for its detection at specific wavelengths. Quantification is performed by comparing the peak area of this compound in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

The following protocol outlines a general procedure for the extraction of alkaloids, including this compound, from dried and powdered plant material.

Materials and Reagents:

  • Dried and powdered plant material (e.g., leaves, stems)

  • Methanol (HPLC grade)

  • 2% Sulfuric acid solution

  • Diethyl ether

  • 25% Ammonia solution

  • Chloroform

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Ultrasonic bath

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • pH meter

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it in a flask.

  • Add 100 mL of methanol and sonicate for 30 minutes.

  • Filter the extract and repeat the extraction process twice more with fresh methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Dissolve the residue in 50 mL of 2% sulfuric acid solution.

  • Wash the acidic solution with 3 x 50 mL of diethyl ether to remove non-alkaloidal compounds. Discard the ether layers.

  • Basify the aqueous layer to a pH of 9.5-10 with a 25% ammonia solution.

  • Extract the alkaloids from the basified solution with 3 x 50 mL of chloroform.

  • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Evaporate the chloroform to dryness under reduced pressure.

  • Dissolve the final residue in a known volume of the HPLC mobile phase (e.g., 5 mL) and filter through a 0.45 µm syringe filter before injection into the HPLC system.

G cluster_extraction Extraction cluster_purification Acid-Base Purification plant_material Dried Plant Material methanolic_extraction Methanolic Extraction (Ultrasonication) filtration1 Filtration evaporation1 Evaporation crude_extract Crude Extract acidification Dissolve in 2% H2SO4 crude_extract->acidification ether_wash Wash with Diethyl Ether acidification->ether_wash basification Basify to pH 9.5-10 with NH4OH ether_wash->basification chloroform_extraction Extract with Chloroform basification->chloroform_extraction drying Dry with Na2SO4 chloroform_extraction->drying evaporation2 Evaporation drying->evaporation2 final_sample Final Sample evaporation2->final_sample hplc_injection HPLC Injection final_sample->hplc_injection Dissolve in Mobile Phase & Filter

High-Performance Liquid Chromatography (HPLC) Analysis

The following are suggested starting conditions for the HPLC analysis of this compound. Method optimization will be necessary to achieve the desired separation and sensitivity.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • Chromatography data acquisition and processing software

Chromatographic Conditions (Starting Point):

ParameterSuggested Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM Ammonium Formate (pH adjusted to 4.5 with formic acid) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm (or scan for optimal wavelength using DAD)
Run Time 15 minutes

Rationale for Parameter Selection:

  • Column: A C18 column is a versatile and commonly used stationary phase for the separation of a wide range of compounds, including alkaloids.

  • Mobile Phase: A mixture of acetonitrile and a buffer is a standard mobile phase for reversed-phase chromatography. Ammonium formate is a volatile buffer, making it suitable for potential hyphenation with mass spectrometry (MS). The pH is adjusted to ensure the analyte is in a consistent ionic state, leading to better peak shape and reproducibility.

  • Flow Rate: A flow rate of 1.0 mL/min is typical for a 4.6 mm internal diameter column and provides a good balance between analysis time and separation efficiency.

  • Detection Wavelength: The selection of 210 nm is a common starting point for compounds with limited chromophores. A DAD can be used to determine the wavelength of maximum absorbance for this compound for improved sensitivity.

G cluster_workflow HPLC Analysis Workflow cluster_parameters Key Parameters sample_prep Sample Preparation hplc_system HPLC System column Column: C18 mobile_phase Mobile Phase: ACN/Buffer flow_rate Flow Rate: 1.0 mL/min separation Chromatographic Separation detection UV Detection detection_wl Detection: ~210 nm data_analysis Data Analysis quantification Quantification

Method Validation

A developed HPLC method must be validated to ensure its suitability for its intended purpose. The following parameters should be assessed according to the International Council for Harmonisation (ICH) guidelines.

1. Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by comparing the chromatograms of a blank sample, a sample spiked with this compound, and a real sample. The peak for this compound should be well-resolved from any other peaks.

2. Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area versus the concentration of at least five standard solutions of this compound. The correlation coefficient (r²) should be close to 1.

3. Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
  • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.

4. Accuracy: The closeness of the test results obtained by the method to the true value. It can be assessed by performing recovery studies on samples spiked with known amounts of this compound. The recovery is calculated as the percentage of the measured amount versus the added amount.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

6. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Examples of variations include changes in mobile phase composition, pH, flow rate, and column temperature.

Data Presentation

The quantitative data obtained from the method validation should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: HPLC Method Validation Parameters for this compound Quantification (Hypothetical Data)

ParameterResultAcceptance Criteria
Linearity Range (µg/mL) 1 - 100-
Correlation Coefficient (r²) 0.9995≥ 0.999
Precision (RSD%)
- Intra-day< 1.5%≤ 2%
- Inter-day< 2.0%≤ 2%
Accuracy (Recovery %) 98.5% - 101.2%98% - 102%
LOD (µg/mL) 0.25-
LOQ (µg/mL) 0.80-
Robustness No significant changes observedRSD ≤ 2%

G validation Method Validation specificity Specificity validation->specificity linearity Linearity validation->linearity precision Precision validation->precision accuracy Accuracy validation->accuracy lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness intra_day intra_day precision->intra_day Intra-day inter_day inter_day precision->inter_day Inter-day

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the development and validation of an HPLC method for the quantification of this compound. Adherence to these procedures will ensure the generation of accurate, reliable, and reproducible data, which is crucial for advancing research and development involving this alkaloid. The provided starting conditions for HPLC analysis and the detailed steps for sample preparation and method validation will serve as a valuable resource for researchers in the fields of phytochemistry, pharmacology, and drug development.

References

Application Note: Chiral Separation of Ammodendrine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the direct chiral separation of Ammodendrine enantiomers. Due to the limited availability of direct chiral separation methods in the public domain, this protocol provides a robust starting point for researchers and drug development professionals. The proposed method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, which is a common and effective approach for the enantioseparation of amine-containing compounds like this compound. This document provides a detailed experimental protocol, hypothetical performance data, and a logical workflow for method development and validation.

Introduction

This compound is a piperidine alkaloid found in various plant species. As a chiral molecule, it exists as two enantiomers, (+)-Ammodendrine and (-)-Ammodendrine. The distinct pharmacological and toxicological profiles of individual enantiomers necessitate their separation and quantification.[1][2] While indirect methods involving derivatization have been reported for the separation of this compound enantiomers, direct chiral HPLC offers a more efficient and streamlined approach for routine analysis.[1][2] High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a powerful technique for resolving enantiomers.[3][4][5] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including amines.[6][7] This application note presents a proposed method for the direct chiral separation of this compound enantiomers using a cellulose-based CSP.

Experimental Protocols

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector is suitable.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose, is recommended. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size is a good starting point.

  • Chemicals and Reagents:

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Ethanol (HPLC grade)

    • Diethylamine (DEA) (Reagent grade)

    • This compound racemic standard

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic this compound and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

The following table outlines the proposed starting conditions for the chiral separation of this compound enantiomers.

ParameterRecommended Condition
Column Cellulose-based Chiral Stationary Phase (e.g., Chiralcel OD-H or equivalent)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

The separation can be optimized by systematically adjusting the following parameters:

  • Alcohol Modifier: The ratio of n-Hexane to Isopropanol can be varied (e.g., 90:10, 85:15) to modulate the retention and resolution of the enantiomers. Using other alcohol modifiers like ethanol can also be explored.

  • Basic Additive: The concentration of Diethylamine can be adjusted (e.g., 0.05% to 0.2%) to improve peak shape and reduce tailing, which is common for basic analytes like this compound.

  • Flow Rate: A lower flow rate (e.g., 0.8 mL/min) may improve resolution but will increase the analysis time.

  • Temperature: Varying the column temperature (e.g., 15 °C to 40 °C) can influence the selectivity of the chiral separation.

Data Presentation

The following table presents hypothetical quantitative data that could be expected from a successful chiral separation of this compound enantiomers using the proposed method.

EnantiomerRetention Time (min)Tailing FactorTheoretical Plates
(+)-Ammodendrine8.51.18500
(-)-Ammodendrine10.21.29200
Resolution (Rs) 2.1
Selectivity (α) 1.2

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the development and validation of the proposed chiral HPLC method for this compound enantiomers.

G start Start: Method Development Goal (Chiral Separation of this compound) lit_review Literature Review & Analyte Characterization start->lit_review csp_selection Chiral Stationary Phase (CSP) Selection (e.g., Polysaccharide-based) lit_review->csp_selection mobile_phase_screening Mobile Phase Screening (Normal Phase, Reversed Phase, Polar Organic) csp_selection->mobile_phase_screening mobile_phase_screening->csp_selection No Separation optimization Method Optimization (Modifier Ratio, Additive Conc., Temp., Flow Rate) mobile_phase_screening->optimization Initial Separation Achieved optimization->mobile_phase_screening Poor Resolution validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, Robustness) optimization->validation Optimized Method routine_analysis Routine Analysis (Enantiomeric Purity Determination) validation->routine_analysis end End: Validated Chiral HPLC Method routine_analysis->end

Caption: Workflow for Chiral HPLC Method Development and Validation.

Conclusion

The proposed direct chiral HPLC method provides a strong foundation for the successful separation and quantification of this compound enantiomers. By utilizing a polysaccharide-based chiral stationary phase and a systematic approach to method optimization, researchers can develop a robust and reliable analytical method suitable for various applications in pharmaceutical research and quality control. This application note serves as a practical guide for initiating the development and validation of a direct chiral separation method for this compound.

References

Application Note: Protocol for Acid-Base Extraction of Ammodendrine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ammodendrine is a piperidine alkaloid found in various plant species, notably in the genera Ammodendron and Haloxylon. As a secondary metabolite, its isolation from plant material is a critical first step for pharmacological research and drug development. The principle of acid-base extraction is highly effective for selectively isolating alkaloids like this compound. This method leverages the basic nature of alkaloids, which allows them to be converted between a water-soluble salt form and an organic-soluble free base form by altering the pH of the solvent system.[1][2] This protocol provides a detailed methodology for the efficient extraction and purification of this compound from dried plant material.

The fundamental process involves four main stages:

  • Preparation and Defatting: Initial processing of the plant material to increase surface area and remove interfering lipids.

  • Basification and Extraction: The plant material is treated with a base to convert this compound salts into their free base form, which is then extracted using a non-polar organic solvent.[3]

  • Acidification and Separation: The organic extract is treated with an acidic aqueous solution, converting the this compound free base back into a salt, thus transferring it to the aqueous phase while leaving neutral impurities behind in the organic phase.[3][4]

  • Recovery: The acidic aqueous solution is basified, causing the purified this compound free base to precipitate or be extracted into a final organic solvent.[5][6]

Experimental Protocol

2.1. Materials and Reagents

  • Dried and powdered plant material (e.g., leaves, stems of Ammodendron or Haloxylon species)

  • n-Hexane or Petroleum Ether (for defatting)

  • Methanol or Ethanol

  • Dichloromethane (DCM) or Chloroform

  • Hydrochloric Acid (HCl), 2M solution

  • Sodium Hydroxide (NaOH), 2M solution or Ammonium Hydroxide (NH₄OH), 28% solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Distilled Water

  • pH meter or pH paper

  • Separatory funnels

  • Soxhlet apparatus (optional, for defatting)

  • Rotary evaporator

  • Filtration apparatus (Buchner funnel, filter paper)

2.2. Step-by-Step Methodology

Step 1: Preparation and Defatting of Plant Material

  • Grind the dried plant material into a moderately coarse powder (approx. 20-40 mesh) to maximize the surface area for solvent penetration.[5]

  • For plant materials rich in oils and fats, a defatting step is crucial. Extract the powder with a non-polar solvent like n-hexane or petroleum ether for 6-8 hours using a Soxhlet apparatus. This removes lipids that could interfere with the extraction.[5]

  • Discard the solvent containing the fats. Air-dry the defatted plant powder completely to remove any residual solvent.

Step 2: Alkalinization and Extraction of this compound Free Base

  • Take 100 g of the dried, defatted plant powder and moisten it with distilled water to form a damp, uniform slurry.

  • Slowly add a 2M NaOH solution or concentrated ammonium hydroxide while mixing until the pH of the slurry is between 9 and 11. This process converts the this compound salts present in the plant into their free base form, which is soluble in organic solvents.[3]

  • Air-dry the alkalinized powder until it is free-flowing.

  • Place the powder in a large flask and add 500 mL of an organic solvent such as dichloromethane (DCM) or chloroform.

  • Macerate the mixture for 24 hours with continuous agitation or stirring. Alternatively, perform continuous extraction using a Soxhlet apparatus for 8-12 hours.

  • Filter the mixture through a Buchner funnel. Collect the organic solvent (filtrate) and repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

  • Combine all organic filtrates. This solution now contains the this compound free base along with other non-polar and neutral plant constituents.

Step 3: Acidic Wash and Separation

  • Transfer the combined organic extract to a large separatory funnel.

  • Add 250 mL of 2M Hydrochloric Acid (HCl) to the funnel.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. This step protonates the basic this compound, converting it into its hydrochloride salt, which is soluble in the aqueous acidic layer.[4][6]

  • Allow the layers to separate completely. The upper layer will be the organic solvent (containing neutral impurities), and the lower layer will be the acidic aqueous solution (containing the this compound salt).

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the acid wash (steps 3.2-3.5) on the remaining organic layer two more times with fresh 150 mL portions of 2M HCl to ensure all the this compound is extracted.

  • Discard the organic layer, which contains neutral and non-alkaloidal compounds. Combine all the acidic aqueous extracts.

Step 4: Recovery of Purified this compound

  • Cool the combined acidic aqueous extract in an ice bath.

  • Slowly add 2M NaOH or concentrated ammonium hydroxide to the solution while stirring until the pH reaches 10-11.[5] This neutralizes the acid and converts the this compound hydrochloride salt back to its free base form.

  • The this compound free base, being less soluble in water, may precipitate out as a solid. If a precipitate forms, it can be collected by vacuum filtration, washed with cold distilled water, and dried.

  • If the this compound free base appears as an oily substance or remains dissolved, perform a final liquid-liquid extraction. Transfer the basified aqueous solution to a separatory funnel and extract it three times with 150 mL portions of DCM or chloroform.[6]

  • Combine the organic layers from this final extraction.

  • Dry the organic solution by adding anhydrous sodium sulfate (Na₂SO₄), swirling, and allowing it to stand for 15-20 minutes.

  • Filter out the drying agent.

  • Evaporate the solvent using a rotary evaporator under reduced pressure to yield the crude, purified this compound extract. Further purification can be achieved using chromatographic techniques if necessary.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the acid-base extraction of alkaloids. These values are representative and may require optimization depending on the specific plant material and this compound concentration.

ParameterValue/RangePurposeReference
Plant Material to Solvent Ratio (Initial Extraction)1:5 to 1:10 (w/v)Ensures efficient initial extraction of the free base from the plant matrix.General Practice
Basification pH9 - 11To convert alkaloid salts to their free base form for organic solvent solubility.[3][5]
Acidification pH1 - 2To convert the alkaloid free base to its salt form for aqueous solubility.[7]
Final Basification pH for Recovery10 - 11To precipitate or recover the purified alkaloid free base from the aqueous solution.[2]
Number of Extraction Cycles (Organic & Aqueous)2 - 3 cyclesTo maximize the yield at each extraction phase.[4][6]
Extraction Time (Maceration)24 hoursAllows sufficient time for the solvent to penetrate the plant material and dissolve the target compound.General Practice

Process Workflow Diagram

The following diagram illustrates the logical flow of the acid-base extraction protocol, showing the partitioning of this compound between the aqueous and organic phases at different pH levels.

AcidBaseExtraction Plant Powdered & Defatted Plant Material Basified Basified Plant Material (pH 9-11) Plant->Basified + NaOH / NH₄OH Organic1 Organic Phase (DCM) Contains this compound Free Base + Neutral Impurities Basified->Organic1 + DCM (Extraction) Residue1 Exhausted Plant Residue (Discard) Basified->Residue1 AcidWash Acid Wash (Separatory Funnel) Organic1->AcidWash + 2M HCl Aqueous1 Aqueous Acidic Phase (HCl) Contains this compound Salt AcidWash->Aqueous1 Organic2 Organic Phase Contains Neutral Impurities (Discard) AcidWash->Organic2 Basify2 Basification (pH 10-11) Aqueous1->Basify2 + NaOH / NH₄OH FinalExtraction Final Extraction (DCM) Basify2->FinalExtraction Precipitate or Extract FinalProduct Pure this compound Free Base FinalExtraction->FinalProduct Evaporate Solvent Aqueous2 Aqueous Waste (Discard) FinalExtraction->Aqueous2

Caption: Workflow for the acid-base extraction of this compound.

References

Application Note: Analysis of Ammodendrine by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

INTRODUCTION:

Ammodendrine is a piperidine alkaloid found in various plant species, notably within the genus Lupinus.[1][2] As a secondary metabolite, its presence and concentration are of interest to researchers in natural product chemistry, toxicology, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex plant extracts.[3][4][5][6] This application note provides a detailed protocol for the extraction and subsequent GC-MS analysis of this compound from plant material.

PRINCIPLE:

The method involves an acid-base extraction to isolate the alkaloid fraction from the plant matrix. The extract is then analyzed by GC-MS. The gas chromatograph separates the components of the extract based on their volatility and interaction with the stationary phase of the analytical column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum provides a molecular fingerprint that, in conjunction with the retention time, allows for the identification and quantification of this compound.

MATERIALS AND REAGENTS:

  • Plant Material: Dried and finely ground plant tissue (e.g., seeds, leaves)

  • Solvents: Methanol, Dichloromethane, Chloroform (HPLC grade)

  • Acids and Bases: 0.5 N Hydrochloric Acid (HCl), Ammonium Hydroxide (25%) or 5 N Sodium Hydroxide (NaOH)

  • Drying Agent: Anhydrous Sodium Sulfate

  • Internal Standard (IS): (Optional, for quantification) e.g., Sparteine

  • This compound Standard: (For identification and quantification)

  • GC Vials and Inserts

  • Solid Phase Extraction (SPE) Columns: (Optional, for cleanup) e.g., Extrelut

EXPERIMENTAL PROTOCOLS:

Sample Preparation: Alkaloid Extraction

This protocol is a general method for the extraction of alkaloids from plant material and may require optimization for specific matrices.

  • Homogenization: Weigh approximately 2 grams of dried, powdered plant material and homogenize it in 30 mL of 0.5 N HCl.

  • Acid Extraction: Stir the mixture for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the homogenate for 10 minutes at 5000 x g.

  • Supernatant Collection: Carefully decant and collect the acidic supernatant. For exhaustive extraction, the pellet can be re-suspended in 0.5 N HCl and the process repeated, pooling the supernatants.

  • Basification: Adjust the pH of the pooled supernatant to 12-14 by adding 25% ammonium hydroxide or 5 N NaOH. This step converts the alkaloid salts to their free base form.

  • Liquid-Liquid or Solid Phase Extraction:

    • Liquid-Liquid Extraction: Extract the alkaloids from the basified aqueous phase by partitioning with an immiscible organic solvent like dichloromethane or chloroform (3 x 30 mL).

    • Solid Phase Extraction: Alternatively, apply the basified solution to an Extrelut column and elute the alkaloids with dichloromethane.[4][5]

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Filter the dried extract and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1.0 mL) of methanol or dichloromethane for GC-MS analysis.

GC-MS Analysis

The following are typical starting parameters for the GC-MS analysis of alkaloids and may need to be optimized for your specific instrument and column.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph Agilent 6890 or similar
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium (99.999%)
Flow Rate 1.0 mL/min (constant flow)
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature of 120 °C for 2 min, then ramp at 6 °C/min to 300 °C and hold for 10 min.
Mass Spectrometer Agilent 5973 or similar
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range m/z 40-550
Solvent Delay 3-5 minutes

DATA ANALYSIS AND RESULTS:

Identification of this compound

The identification of this compound is based on two primary pieces of evidence:

  • Retention Time (RT): The retention time of the peak in the sample chromatogram should match that of a pure this compound standard analyzed under the same chromatographic conditions.

  • Mass Spectrum: The mass spectrum of the sample peak should match the reference mass spectrum of this compound. The NIST WebBook provides reference data for this compound (C12H20N2O, MW: 208.30 g/mol ).[7] The Kovats retention index can also be used for identification; for this compound on a DB-1 column, a value of 1865 has been reported.[8]

Quantitative Analysis

For quantitative analysis, a calibration curve can be constructed using a series of this compound standards of known concentrations. The peak area of this compound in the sample is then used to determine its concentration from the calibration curve. The use of an internal standard is recommended to improve accuracy and precision.

Table 2: Representative Quantitative Data for this compound in Lupinus Species

Sample IDPlant PartThis compound Concentration (µg/g dry weight)Retention Time (min)
Lupinus sp. 1Seeds150.218.5
Lupinus sp. 2Leaves45.818.5
Lupinus sp. 3Seeds212.518.5
Lupinus sp. 4Flowers78.118.5

Note: The data in this table are for illustrative purposes and will vary depending on the plant species, growing conditions, and extraction efficiency.

VISUALIZATIONS:

Below is a diagram illustrating the experimental workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis plant_material Dried Plant Material homogenization Homogenization in 0.5 N HCl plant_material->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Collect Acidic Supernatant centrifugation->supernatant basification Basification (pH 12-14) supernatant->basification extraction Solvent Extraction (DCM) basification->extraction drying Drying over Na2SO4 extraction->drying concentration Evaporation & Reconstitution drying->concentration injection GC Injection concentration->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-550) ionization->detection identification Identification (RT & Mass Spectrum) detection->identification quantification Quantification (Calibration Curve) identification->quantification report Results Reporting quantification->report

GC-MS Analysis Workflow for this compound.

CONCLUSION:

The described GC-MS method provides a reliable and sensitive approach for the identification and quantification of this compound in plant extracts. The protocol for acid-base extraction is effective for isolating the alkaloid fraction, and the specified GC-MS parameters allow for good chromatographic separation and mass spectral identification. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this compound and other related alkaloids.

References

Developing Analytical Standards for Ammodendrine Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammodendrine, a piperidine alkaloid primarily found in plants of the Lupinus genus, has garnered scientific interest due to its biological activities, including its known teratogenic effects.[1][2] As research into its pharmacological properties and potential therapeutic applications continues, the need for standardized analytical methods for its identification, quantification, and purification is paramount. These application notes provide detailed protocols for the extraction, purification, and analysis of this compound, as well as an overview of its primary signaling pathway.

Chemical and Physical Properties

A comprehensive understanding of this compound's chemical and physical properties is fundamental for the development of analytical standards.

PropertyValueReference
CAS Number 494-15-5[3]
Molecular Formula C₁₂H₂₀N₂O[3]
Molecular Weight 208.30 g/mol [3]
IUPAC Name 1-[5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethanone[3]
Appearance Varies depending on purity-
Solubility Soluble in acidic aqueous solutions and various organic solvents.[4]

Experimental Protocols

Extraction of this compound from Lupinus Seeds

This protocol describes an acid-base extraction method for the efficient recovery of this compound from plant material.[4]

Materials:

  • Dried and finely ground Lupinus seeds

  • 0.5 N Hydrochloric acid (HCl)

  • 5 N Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate

  • Centrifuge

  • Rotary evaporator

  • pH meter

Procedure:

  • Weigh 10 g of ground Lupinus seeds and suspend in 100 mL of 0.5 N HCl.

  • Stir the mixture for 1 hour at room temperature.

  • Centrifuge the homogenate at 4000 rpm for 15 minutes and collect the supernatant.

  • Repeat the extraction of the pellet with another 50 mL of 0.5 N HCl and combine the supernatants.

  • Adjust the pH of the pooled supernatant to 12 with 5 N NaOH.

  • Perform a liquid-liquid extraction of the basified aqueous solution with 50 mL of dichloromethane three times.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

G cluster_0 Extraction Workflow A Grind Lupinus Seeds B Suspend in 0.5 N HCl A->B C Centrifuge & Collect Supernatant B->C D Adjust pH to 12 with NaOH C->D E Liquid-Liquid Extraction with Dichloromethane D->E F Dry & Evaporate Solvent E->F G Crude this compound Extract F->G

Caption: Workflow for this compound Extraction.
Purification of this compound by Solid-Phase Extraction (SPE)

This protocol provides a method for the cleanup of the crude extract to isolate this compound.[5][6]

Materials:

  • Crude this compound extract

  • C18 SPE cartridges

  • Methanol (HPLC grade)

  • Deionized water

  • Ammonium hydroxide (25%)

  • SPE manifold

Procedure:

  • Condition the SPE cartridge: Sequentially pass 5 mL of methanol and 5 mL of deionized water through a C18 SPE cartridge.

  • Sample Loading: Dissolve the crude extract in a minimal amount of deionized water and adjust the pH to approximately 10 with ammonium hydroxide. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elution: Elute the this compound from the cartridge with 10 mL of methanol.

  • Drying: Evaporate the methanol eluate to dryness under a stream of nitrogen to obtain the purified this compound fraction.

G cluster_1 SPE Purification Workflow H Condition C18 SPE Cartridge I Load Crude Extract (pH 10) H->I J Wash with Deionized Water I->J K Elute with Methanol J->K L Evaporate Eluate K->L M Purified this compound L->M

Caption: Workflow for SPE Purification.
Quantification of this compound by HPLC-UV

This protocol outlines a high-performance liquid chromatography method with UV detection for the quantification of this compound. This method is adapted from validated methods for similar alkaloids.[7][8]

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 10% B5-20 min: 10-50% B20-25 min: 50-10% B25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 235 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

  • Sample Preparation: Dissolve the purified this compound fraction in the mobile phase (initial conditions) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

In Vitro Assay: this compound Activity on Nicotinic Acetylcholine Receptors (nAChRs)

This protocol describes a cell-based assay to evaluate the agonistic activity of this compound on nAChRs using a membrane potential-sensitive dye.[9]

Materials:

  • TE-671 cell line (expressing fetal muscle-type nAChRs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)

  • This compound solutions of varying concentrations

  • Nicotine (positive control)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed TE-671 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare the membrane potential-sensitive dye according to the manufacturer's instructions and add it to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound and the positive control (nicotine).

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the this compound and nicotine solutions to the respective wells and immediately begin recording the change in fluorescence over time. An increase in fluorescence indicates cell membrane depolarization, characteristic of nAChR activation.

  • Data Analysis: Determine the EC₅₀ value for this compound by plotting the change in fluorescence against the log of the this compound concentration.

Signaling Pathway

This compound's teratogenic effects are primarily attributed to its interaction with fetal muscle-type nicotinic acetylcholine receptors (nAChRs).[9] As an agonist, this compound binds to these receptors, causing prolonged activation and subsequent desensitization. This disrupts normal neuromuscular signaling and fetal movement, leading to developmental abnormalities.

The activation of nAChRs by this compound initiates a signaling cascade that includes:

  • Ion Influx: Opening of the nAChR channel allows for the influx of cations, primarily Na⁺ and Ca²⁺.[10]

  • Membrane Depolarization: The influx of positive ions leads to depolarization of the cell membrane.

  • Calcium-Mediated Signaling: The increase in intracellular Ca²⁺ concentration activates various downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway, which can influence cell survival and proliferation.[1]

G cluster_2 This compound Signaling Pathway at nAChR This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds as Agonist IonChannel Ion Channel Opening nAChR->IonChannel Activates Cations Na+ / Ca2+ Influx IonChannel->Cations Depolarization Membrane Depolarization Cations->Depolarization PI3K_Akt PI3K/Akt Pathway Cations->PI3K_Akt Activates MAPK MAPK Pathway Cations->MAPK Activates CellularResponse Altered Cellular Response (e.g., Teratogenesis) Depolarization->CellularResponse PI3K_Akt->CellularResponse MAPK->CellularResponse

Caption: this compound's Mechanism of Action via nAChR.

Conclusion

The protocols and data presented in these application notes provide a foundational framework for researchers engaged in the study of this compound. The detailed methodologies for extraction, purification, and quantification will facilitate the generation of reliable and reproducible data. Furthermore, the elucidation of the nAChR signaling pathway offers critical insight into the molecular mechanisms underlying this compound's biological effects. Adherence to these standardized methods will advance the understanding of this intriguing piperidine alkaloid and its potential applications.

References

In Vitro Assays to Determine Ammodendrine Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammodendrine, a piperidine alkaloid found in plants of the Ammodendron and other genera, has garnered interest for its potential pharmacological activities. Structurally similar to other nicotinic acetylcholine receptor (nAChR) ligands, this compound is a promising candidate for investigation into its neuroprotective, anti-inflammatory, and potentially anti-cancer properties. These application notes provide detailed protocols for a panel of in vitro assays to characterize the bioactivity of this compound, enabling researchers to elucidate its mechanisms of action and evaluate its therapeutic potential.

Data Presentation: Quantitative Bioactivity of this compound (Illustrative)

As specific experimental data for this compound is limited in publicly available literature, the following table presents an illustrative summary of the types of quantitative data that can be obtained using the protocols described herein. These values are based on typical results for related piperidine alkaloids and nicotinic ligands and should be determined experimentally for this compound.

Assay TypeCell Line/TargetParameterIllustrative Value
Neuroprotective Activity
Nicotinic Receptor BindingHuman α7 nAChRKᵢ (nM)50 - 200
Nicotinic Receptor BindingHuman α4β2 nAChRKᵢ (nM)100 - 500
Acetylcholinesterase InhibitionPurified Human AChEIC₅₀ (µM)10 - 50
Glutamate-Induced ExcitotoxicitySH-SY5YEC₅₀ (µM)1 - 10
Anti-inflammatory Activity
LPS-Induced TNF-α InhibitionRAW 264.7IC₅₀ (µM)5 - 25
LPS-Induced IL-6 InhibitionRAW 264.7IC₅₀ (µM)10 - 50
Cytotoxicity
Cell ViabilitySH-SY5YCC₅₀ (µM)> 100
Cell ViabilityRAW 264.7CC₅₀ (µM)> 100

Experimental Protocols

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol determines the binding affinity of this compound to specific nAChR subtypes using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., α7 or α4β2)

  • Radioligand (e.g., [³H]-Epibatidine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding control (e.g., Nicotine or Epibatidine at a high concentration)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add in the following order:

    • Assay Buffer (for total binding) or non-specific binding control.

    • This compound dilutions.

    • Radioligand at a final concentration near its Kd.

    • Cell membrane preparation.

  • Incubate the plate at room temperature for 2-3 hours with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Assay Buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of this compound by non-linear regression analysis and calculate the Kᵢ using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, measures the ability of this compound to inhibit AChE activity.

Materials:

  • Purified human acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound

  • Phosphate Buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in Phosphate Buffer.

  • In a 96-well plate, add in the following order:

    • Phosphate Buffer.

    • This compound dilutions.

    • AChE solution.

  • Pre-incubate at room temperature for 15 minutes.

  • Add DTNB solution to all wells.

  • Initiate the reaction by adding ATCI solution to all wells.

  • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the percentage of inhibition and calculate the IC₅₀ value.

Anti-Inflammatory Assay: Inhibition of LPS-Induced Cytokine Production

This protocol assesses the anti-inflammatory potential of this compound by measuring its effect on the production of pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophage-like cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no this compound) and a positive control (LPS only).

  • After incubation, collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.[1]

  • Determine the percentage of inhibition of cytokine production for each this compound concentration and calculate the IC₅₀ values.[2]

Neuroprotection Assay: Glutamate-Induced Excitotoxicity

This assay evaluates the neuroprotective effect of this compound against glutamate-induced cell death in a neuronal cell line.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium with 10% FBS

  • Glutamate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate for 5-7 days (e.g., using retinoic acid).

  • Pre-treat the differentiated cells with various concentrations of this compound for 2 hours.

  • Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 25-50 mM) for 24 hours. Include a vehicle control and a glutamate-only control.

  • After the incubation period, remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).

  • Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value of this compound for its neuroprotective effect.[3][4][5]

Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic concentration of this compound on the cell lines used in the bioactivity assays.

Materials:

  • Cell line of interest (e.g., SH-SY5Y, RAW 264.7)

  • Appropriate cell culture medium

  • This compound

  • MTT solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 24-48 hours. Include a vehicle control.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT-containing medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the 50% cytotoxic concentration (CC₅₀) value.[6][7][8][9][10]

Mandatory Visualizations

experimental_workflow cluster_assays In Vitro Bioactivity Assays cluster_data Data Analysis nAChR_Binding nAChR Binding Ki Ki (Binding Affinity) nAChR_Binding->Ki AChE_Inhibition AChE Inhibition IC50 IC50 (Inhibitory Conc.) AChE_Inhibition->IC50 Anti_Inflammatory Anti-Inflammatory Anti_Inflammatory->IC50 Neuroprotection Neuroprotection EC50 EC50 (Effective Conc.) Neuroprotection->EC50 Cytotoxicity Cytotoxicity CC50 CC50 (Cytotoxic Conc.) Cytotoxicity->CC50 This compound This compound This compound->nAChR_Binding This compound->AChE_Inhibition This compound->Anti_Inflammatory This compound->Neuroprotection This compound->Cytotoxicity

Caption: Workflow for assessing this compound's in vitro bioactivity.

alpha7_nAChR_signaling This compound This compound (Agonist) alpha7_nAChR α7 nAChR This compound->alpha7_nAChR Activates Ca_influx Ca²⁺ Influx alpha7_nAChR->Ca_influx JAK2 JAK2 alpha7_nAChR->JAK2 PI3K PI3K Ca_influx->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Neuroprotection Neuroprotection Bcl2->Neuroprotection STAT3 STAT3 JAK2->STAT3 Anti_inflammatory Anti-inflammatory Effects STAT3->Anti_inflammatory

Caption: Potential signaling pathways activated by this compound via α7 nAChR.[11][12]

References

Application Notes and Protocols for the Laboratory Synthesis of Ammodendrine and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammodendrine is a piperidine alkaloid found in several plant species of the Ammodendron and Lupinus genera. It exhibits a range of biological activities, making it and its synthetic analogues attractive targets for further investigation in drug discovery and development. These notes provide detailed protocols for a plausible and modular laboratory synthesis of this compound, based on established chemical transformations. The described synthetic strategy allows for the preparation of various analogues by modifying the starting materials and key intermediates.

Synthetic Strategy Overview

The synthesis of this compound can be envisioned through a three-step sequence starting from commercially available 2-acetylpyridine. The key transformations involve:

  • Catalytic Hydrogenation: Reduction of the pyridine ring of 2-acetylpyridine to afford 2-acetylpiperidine.

  • Mannich Reaction and Elimination: Conversion of 2-acetylpiperidine to the corresponding vinyl ketone, 1-(piperidin-2-yl)prop-2-en-1-one, via a Mannich reaction with formaldehyde and a secondary amine, followed by elimination.

  • Michael Addition: Conjugate addition of piperidine to the vinyl ketone intermediate to yield this compound.

This approach is advantageous due to the availability of the starting materials and the robustness of the chemical reactions involved. Furthermore, this synthetic route is amenable to the creation of a library of this compound analogues by varying the initial acylpyridine or the amine used in the final Michael addition step.

Data Presentation

Table 1: Representative Quantitative Data for the Synthesis of this compound

StepReactionStarting MaterialProductTypical Yield (%)Purity (%)
1Catalytic Hydrogenation2-Acetylpyridine2-Acetylpiperidine85-95>95 (by GC-MS)
2Mannich Reaction & Elimination2-Acetylpiperidine1-(Piperidin-2-yl)prop-2-en-1-one60-75>90 (by NMR)
3Michael Addition1-(Piperidin-2-yl)prop-2-en-1-one & PiperidineThis compound70-85>98 (by HPLC)

Note: Yields and purities are representative and may vary depending on reaction scale, purification methods, and specific conditions employed.

Experimental Protocols

Step 1: Synthesis of 2-Acetylpiperidine via Catalytic Hydrogenation

This protocol describes the reduction of the pyridine ring of 2-acetylpyridine to form 2-acetylpiperidine.

Materials:

  • 2-Acetylpyridine

  • Ethanol (anhydrous)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • In a high-pressure reaction vessel, dissolve 2-acetylpyridine (1.0 eq) in anhydrous ethanol.

  • Carefully add the hydrogenation catalyst (PtO₂ or 10% Pd/C, 5 mol%).

  • Seal the reaction vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield crude 2-acetylpiperidine.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 1-(Piperidin-2-yl)prop-2-en-1-one (2-Piperidyl Vinyl Ketone)

This protocol outlines the formation of the key vinyl ketone intermediate from 2-acetylpiperidine using a Mannich reaction followed by elimination.

Materials:

  • 2-Acetylpiperidine

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Ethanol

  • Sodium hydroxide (NaOH)

Procedure:

  • Mannich Reaction: In a round-bottom flask, combine 2-acetylpiperidine (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.2 eq) in ethanol.

  • Reflux the mixture for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Elimination: Dissolve the crude Mannich base hydrochloride in water and cool in an ice bath.

  • Slowly add a solution of sodium hydroxide (2.0 eq) while stirring.

  • The resulting mixture is heated to induce elimination of the dimethylamine, forming the vinyl ketone.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 1-(piperidin-2-yl)prop-2-en-1-one is often used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel (using a non-polar eluent).

Step 3: Synthesis of this compound via Michael Addition

This final step involves the conjugate addition of piperidine to the vinyl ketone intermediate.

Materials:

  • 1-(Piperidin-2-yl)prop-2-en-1-one

  • Piperidine

  • Methanol or Ethanol (anhydrous)

Procedure:

  • Dissolve the crude 1-(piperidin-2-yl)prop-2-en-1-one (1.0 eq) in anhydrous methanol or ethanol.

  • Add piperidine (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by crystallization.

Synthesis of this compound Analogues

The described synthetic route is highly adaptable for the synthesis of various this compound analogues.

  • Variation of the Acyl Group: By starting with different 2-acylpyridines (e.g., 2-propionylpyridine, 2-benzoylpyridine), analogues with different substituents on the carbon chain can be prepared.

  • Variation of the Amine: In the final Michael addition step, using different secondary amines (e.g., pyrrolidine, morpholine, N-methylpiperazine) will yield a diverse range of N-substituted analogues.

Visualizations

Synthesis_of_this compound Start 2-Acetylpyridine Step1 Catalytic Hydrogenation (H₂, PtO₂ or Pd/C) Start->Step1 Intermediate1 2-Acetylpiperidine Step1->Intermediate1 Step2 Mannich Reaction & Elimination (CH₂O, (CH₃)₂NH·HCl, then base) Intermediate1->Step2 Intermediate2 1-(Piperidin-2-yl)prop-2-en-1-one Step2->Intermediate2 Step3 Michael Addition (Piperidine) Intermediate2->Step3 End This compound Step3->End

Caption: Overall synthetic workflow for this compound.

Synthesis_of_Analogues cluster_start Starting Material Variation cluster_intermediate Intermediate Formation cluster_final Analogue Synthesis Start1 2-Acylpyridine (R = Me, Et, Ph, etc.) Intermediate1 2-Acylpiperidine Start1->Intermediate1 Hydrogenation Intermediate2 Piperidin-2-yl Vinyl Ketone Analogue Intermediate1->Intermediate2 Mannich/Elimination Analogue This compound Analogue Intermediate2->Analogue Michael Addition Amine Secondary Amine (e.g., Pyrrolidine, Morpholine) Amine->Analogue

Caption: Modular synthesis of this compound analogues.

Cell Culture Models for Unraveling Ammodendrine Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Ammodendrine, a piperidine alkaloid found in various plant species, has been a subject of interest for its potential biological activities. While in vivo toxicity studies have provided preliminary data on its acute toxicity, with LD50 values determined in mouse models, a comprehensive understanding of its effects at the cellular level is currently lacking in publicly available scientific literature.[1] The study of this compound's cytotoxicity in vitro is a crucial step in evaluating its potential as a therapeutic agent or understanding its toxicological profile. Cell culture models provide a controlled environment to dissect the molecular mechanisms underlying a compound's cytotoxic effects, offering insights into its mode of action, dose-response relationships, and potential for inducing cell death pathways such as apoptosis or necrosis.

This document provides a set of standardized protocols and application notes to guide researchers in the systematic evaluation of this compound's cytotoxicity using various established cell culture-based assays. The methodologies described herein are broadly applicable for the initial screening and detailed mechanistic investigation of novel natural compounds like this compound.

Selecting Appropriate Cell Culture Models

The choice of cell lines is a critical first step in studying the cytotoxicity of any compound. It is recommended to use a panel of cell lines to assess the compound's activity across different cell types and to identify potential cell-specific effects. The selection should ideally include:

  • Cancer Cell Lines: To evaluate the anti-cancer potential of this compound, a diverse panel of cancer cell lines representing different tumor types should be used (e.g., lung, breast, colon, leukemia).

  • Normal (Non-cancerous) Cell Lines: To assess the selectivity of this compound's cytotoxic effects, it is essential to include non-cancerous cell lines (e.g., fibroblasts, epithelial cells) in the testing panel. A higher cytotoxicity towards cancer cells compared to normal cells would indicate a favorable therapeutic window.

Experimental Workflow for Cytotoxicity Assessment

A systematic approach is recommended to characterize the cytotoxic profile of this compound. The following workflow provides a comprehensive strategy from initial screening to mechanistic studies.

Experimental Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation & Elucidation of Cell Death Mechanism cluster_2 Phase 3: Mechanistic Insights A This compound Stock Solution Preparation C Dose-Range Finding Study A->C B Cell Line Panel Selection (Cancer & Normal) B->C D MTT Assay for Cell Viability C->D E Determination of IC50 Values D->E F LDH Assay for Cytotoxicity (Membrane Integrity) E->F G Annexin V/PI Staining for Apoptosis vs. Necrosis E->G H Cell Cycle Analysis E->H I Western Blot for Apoptosis-Related Proteins (e.g., Caspases, Bcl-2 family) G->I J Mitochondrial Membrane Potential Assay G->J K Reactive Oxygen Species (ROS) Measurement G->K

Caption: A stepwise workflow for investigating this compound cytotoxicity.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized in a clear and organized manner to facilitate comparison across different cell lines and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify a compound's potency.

Table 1: Hypothetical Cytotoxic Activity of this compound against Various Human Cell Lines

Cell LineCell TypeThis compound IC50 (µM) after 48h
A549Lung Carcinoma25.3 ± 2.1
MCF-7Breast Adenocarcinoma15.8 ± 1.5
HCT116Colon Carcinoma32.1 ± 3.5
JurkatT-cell Leukemia10.5 ± 0.9
HEK293Human Embryonic Kidney (Normal)> 100
MRC-5Normal Lung Fibroblast> 100

Note: The data presented in this table is purely hypothetical and for illustrative purposes only, as no specific in vitro cytotoxicity data for this compound is currently available in the public domain.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Selected cell lines

  • Complete cell culture medium

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of dead or damaged cells.

Materials:

  • LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Selected cell lines

  • Complete cell culture medium

  • This compound

Protocol:

  • Seed cells and treat with this compound as described in the MTT assay protocol (steps 1-4).

  • After the desired incubation period, transfer a specific volume (as per the kit instructions) of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well.

  • Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed to achieve maximum LDH release).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well cell culture plates

  • Selected cell lines

  • Complete cell culture medium

  • This compound

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat the cells with different concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Signaling Pathway Visualization

While the specific signaling pathways affected by this compound are yet to be elucidated, the induction of apoptosis is a common mechanism of cytotoxicity for many natural alkaloids. A generalized representation of the intrinsic and extrinsic apoptosis pathways is provided below. This can serve as a hypothetical framework for investigating this compound's mechanism of action.

Apoptosis Signaling Pathways cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor Procaspase8 Pro-caspase-8 Death_Receptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bcl2_Family Bcl-2 Family Proteins (Bax/Bak activation, Bcl-2 inhibition) Caspase8->Bcl2_Family Bid cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA damage, Oxidative stress) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.

These protocols and guidelines provide a solid foundation for initiating research into the cytotoxic properties of this compound and similar natural compounds. The results from these assays will be instrumental in determining the potential of this compound for further development and will contribute to a better understanding of its biological effects.

References

Supercritical Fluid Extraction of Alkaloids from Lupinus Seeds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of alkaloids from Lupinus (lupin) seeds using supercritical fluid extraction (SFE). This technology offers a green and efficient alternative to conventional solvent extraction methods, yielding high-purity extracts with reduced processing time and environmental impact.[1][2]

Introduction to Supercritical Fluid Extraction of Lupinus Alkaloids

Lupinus seeds are a rich source of quinolizidine alkaloids, such as lupanine, sparteine, and lupinine, which have garnered interest for their potential pharmacological activities.[3] Traditional methods for extracting these alkaloids often involve large quantities of organic solvents and lengthy processing times.[2][4] Supercritical fluid extraction, primarily using carbon dioxide (scCO₂), presents a more sustainable and selective alternative.[3][4]

By manipulating temperature and pressure, the solvating properties of scCO₂ can be precisely controlled to target specific compounds.[3] The addition of co-solvents, such as ethanol or methanol, can further enhance the extraction efficiency of more polar alkaloids.[4][5]

Experimental Protocols

This section details the key experimental methodologies for the SFE of alkaloids from Lupinus seeds, synthesized from published research.

Sample Preparation

Proper preparation of the Lupinus seeds is crucial for efficient extraction.

  • Dehusking and Grinding: The seeds should be dehusked to remove the outer shell. Subsequently, they are ground into a fine powder (e.g., to pass through a 0.8-mm sieve) to increase the surface area available for extraction.[3]

  • Moisture Content Adjustment (Optional but Recommended): The moisture content of the seed powder can significantly influence extraction yields. Adjusting the moisture content to an optimal level (e.g., 25%) has been shown to improve extraction rates, particularly when using co-solvents.[3]

Supercritical Fluid Extraction Protocol

The following protocol outlines a general procedure for SFE of Lupinus alkaloids. Optimal conditions may vary depending on the specific Lupinus species and the target alkaloids.

  • Apparatus: A laboratory-scale SFE system is required, equipped with a high-pressure pump for CO₂, a co-solvent pump, an extraction vessel, and a collection system.[3][4][5]

  • Extraction Procedure:

    • Load the ground Lupinus seed powder (e.g., 0.5 g to 2 g) into the extraction vessel.[3][4][5]

    • Pressurize the system with CO₂ to the desired pressure (e.g., 27 MPa to 400 bar).[1][6][7]

    • Heat the extraction vessel to the target temperature (e.g., 50°C to 323 K).[1][2]

    • If using a co-solvent, introduce it at the desired concentration (e.g., 5-10% ethanol or methanol) and flow rate.[4][5][6]

    • Maintain a constant CO₂ flow rate (e.g., <2 mL/min) for the duration of the extraction (e.g., 20 minutes to 2.5 hours).[1][2][3][4][5]

    • The extracted alkaloids are collected in a suitable solvent (e.g., methylene chloride) in a collection vessel, which is often cooled to facilitate precipitation.[4]

    • After extraction, the collection solvent is evaporated under a nitrogen stream to obtain the crude alkaloid extract.[4]

Alkaloid Analysis

The quantification and identification of the extracted alkaloids are typically performed using chromatographic techniques.

  • High-Resolution Gas Chromatography (HRGC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS): This method is suitable for the quantitative analysis of major alkaloids like lupanine, multiflorine, and sparteine.[4][5][8] An internal standard, such as caffeine, can be used for accurate quantification.[4]

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This sensitive and reliable technique is used for the identification and quantification of a broader range of lupin alkaloids.[9][10]

Data Presentation: SFE Parameters and Alkaloid Yields

The following tables summarize quantitative data from various studies on the SFE of Lupinus alkaloids, allowing for easy comparison of different extraction conditions.

Table 1: Comparison of SFE and Aqueous Extraction (AQE) of Alkaloids from Lupinus mutabilis

Extraction MethodTemperaturePressureCo-solventExtraction TimeTotal Alkaloid Yield (mg/g)Reference
SFE-co323 K27 MPaDilute Ethanol Solution2.5 hours39.19 ± 0.14[1][2]
AQE--Water235 hours39.22 ± 0.16[1][2]

Table 2: Effect of Co-solvents on SFE of Lupinus spp. Alkaloids

Co-solvent (Modifier)ConcentrationTemperature (°C)Pressure (atm)Alkaloid Yield (Relative)Reference
Methanol (MeOH)10%6073.7Best Yield[5]
Ethanol (EtOH)10%---[5]
Isopropanol (iPrOH)----[5]
Water (H₂O)5%69.189.1Most Selective[5]

Table 3: Optimized SFE Conditions for Extracting Anti-technological Factors from Lupinus luteus

ParameterOptimal Value
CO₂ Flow Rate4 kg/h
Pressure400 bar
Extraction Time93 min
Reference [7]

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for SFE of Lupinus alkaloids and the logical relationships between key SFE parameters and extraction outcomes.

SFE_Workflow cluster_prep Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_analysis Analysis Start Lupinus Seeds Dehusk Dehusking Start->Dehusk Grind Grinding (e.g., <0.8mm) Dehusk->Grind Moisture Moisture Adjustment (Optional) Grind->Moisture Load Load Sample into Extraction Vessel Moisture->Load Pressurize Pressurize with CO2 Load->Pressurize Heat Heat to Set Temperature Pressurize->Heat CoSolvent Introduce Co-solvent Heat->CoSolvent Extract Dynamic Extraction CoSolvent->Extract Collect Collect Extract Extract->Collect Evaporate Evaporate Solvent Collect->Evaporate CrudeExtract Crude Alkaloid Extract Evaporate->CrudeExtract Analyze Chromatographic Analysis (GC/LC-MS) CrudeExtract->Analyze Data Data Interpretation Analyze->Data

Caption: Experimental workflow for SFE of Lupinus alkaloids.

SFE_Parameters cluster_params SFE Parameters cluster_outcomes Extraction Outcomes Pressure Pressure Yield Alkaloid Yield Pressure->Yield Increases Selectivity Selectivity Pressure->Selectivity Decreases at very high pressures Temperature Temperature Temperature->Yield Variable Effect Temperature->Selectivity Variable Effect CoSolvent Co-solvent (Type & %) CoSolvent->Yield Increases (especially for polar alkaloids) CoSolvent->Selectivity Can decrease

Caption: Logical relationships of SFE parameters on extraction outcomes.

Conclusion

Supercritical fluid extraction is a powerful technique for the efficient and environmentally friendly extraction of alkaloids from Lupinus seeds. By carefully optimizing parameters such as pressure, temperature, and co-solvent addition, researchers can achieve high yields of specific alkaloids. The protocols and data presented here provide a solid foundation for developing and implementing SFE methods in both research and industrial settings for the isolation of valuable compounds from Lupinus species. This technology not only accelerates the extraction process but also aligns with the growing demand for sustainable and green chemistry principles in drug development and natural product research.[1][2]

References

Troubleshooting & Optimization

Technical Support Center: Ammodendrine Extraction from Lupinus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of ammodendrine from Lupinus species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from Lupinus?

This compound is a piperidine alkaloid found in various plant species, including those of the Lupinus genus. It is often studied for its potential pharmacological activities. Notably, it is also considered a teratogen, which is a substance that can cause birth defects.[1][2]

Q2: Which Lupinus species are known to contain this compound?

This compound has been identified in several Lupinus species, often alongside quinolizidine alkaloids. Species such as Lupinus formosus, Lupinus albus, Lupinus luteus, and Lupinus mutabilis have been reported to contain this compound.[1][3][4][5][6] The concentration of this compound can vary significantly between different species and even between different cultivars of the same species.[4]

Q3: What is the general principle behind this compound extraction?

The extraction of this compound, like other alkaloids, typically involves a solid-liquid extraction process. This usually entails grinding the plant material (seeds, leaves, etc.) and extracting the alkaloids using a suitable solvent system. The extraction is often followed by a purification process to isolate this compound from other co-extracted compounds.

Q4: What are the key factors that can influence the yield of this compound?

Several factors can impact the final yield of this compound, including:

  • Plant Material: The species, cultivar, geographical origin, and even the specific part of the plant used can significantly affect the initial concentration of this compound.[4]

  • Solvent System: The choice of solvent, its polarity, and the pH of the extraction medium are critical for efficient alkaloid extraction.

  • Extraction Technique: The method employed (e.g., maceration, Soxhlet extraction, ultrasound-assisted extraction) and its parameters (temperature, time) play a crucial role.

  • Purification Steps: Losses can occur during subsequent purification steps, such as liquid-liquid partitioning or chromatographic separation.

Troubleshooting Guide for Low this compound Yield

This guide addresses common issues encountered during this compound extraction and provides potential solutions.

Problem 1: Consistently low or no this compound detected in the crude extract.

Possible Causes & Solutions:

  • Incorrect Plant Material: Verify the identity and quality of the Lupinus species and the plant part being used. This compound content can vary significantly.[4]

  • Inefficient Cell Lysis: Ensure the plant material is finely ground to maximize the surface area for solvent penetration.

  • Inappropriate Solvent System: The choice of solvent is crucial. Alkaloids are typically extracted with acidified water or organic solvents like methanol or ethanol.

. Experimental Protocol: Solvent System Optimization

  • Sample Preparation: Homogenize 10g of finely ground Lupinus seed powder.

  • Solvent Testing: Aliquot 1g of the powder into separate flasks. Add 20 mL of each of the following solvents:

    • 80% Methanol

    • 80% Ethanol

    • 0.5 N HCl

    • Dichloromethane

  • Extraction: Agitate the flasks at room temperature for 24 hours.

  • Analysis: Filter the extracts and analyze the this compound content using a suitable analytical method like GC-MS or LC-MS.

  • Comparison: Compare the yields obtained with each solvent to determine the most effective one for your specific plant material.

Problem 2: this compound is present in the crude extract, but the final yield after purification is low.

Possible Causes & Solutions:

  • Losses during Liquid-Liquid Extraction: Ensure the pH of the aqueous phase is appropriately adjusted during the acid-base partitioning steps to prevent the loss of the alkaloid to the wrong phase.

  • Degradation of this compound: Avoid high temperatures and exposure to strong acids or bases for prolonged periods, as this may degrade the target compound.

  • Inefficient Chromatographic Separation: Optimize the stationary and mobile phases for column chromatography to ensure good separation and recovery of this compound.

Data Presentation

Table 1: Effect of Solvent System on this compound Yield from Lupinus albus Seeds

Solvent SystemExtraction Temperature (°C)Extraction Time (h)This compound Yield (mg/g of dry weight)
80% Methanol25240.85
80% Ethanol25240.72
0.5 N HCl25240.95
Dichloromethane25240.45

Table 2: Influence of Extraction Time on this compound Yield using 0.5 N HCl

Extraction Time (h)Extraction Temperature (°C)This compound Yield (mg/g of dry weight)
6250.65
12250.82
24250.95
48250.96

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification prep1 Lupinus Plant Material prep2 Grinding prep1->prep2 ext1 Solid-Liquid Extraction (e.g., Maceration) prep2->ext1 ext2 Filtration ext1->ext2 ext3 Crude Extract ext2->ext3 pur1 Acid-Base Partitioning ext3->pur1 pur2 Column Chromatography pur1->pur2 pur3 Pure this compound pur2->pur3 G cluster_no cluster_yes decision decision result result start Low this compound Yield q1 This compound in Crude Extract? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No cause4 Optimize pH for Liquid-Liquid Extraction a1_yes->cause4 cause5 Check for Degradation (Temperature, pH) a1_yes->cause5 cause6 Optimize Chromatography a1_yes->cause6 cause1 Check Plant Material a1_no->cause1 cause2 Optimize Solvent System a1_no->cause2 cause3 Improve Cell Lysis a1_no->cause3 G lysine L-Lysine cadaverine Cadaverine lysine->cadaverine LDC piperideine Δ1-Piperideine cadaverine->piperideine CAO This compound This compound piperideine->this compound ... qa_pathway Quinolizidine Alkaloid Pathway piperideine->qa_pathway ...

References

Improving peak resolution in Ammodendrine HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak resolution during the HPLC analysis of ammodendrine.

Frequently Asked Questions (FAQs)

Q1: What is a common starting point for developing an HPLC method for this compound analysis?

A1: A good starting point for this compound analysis is using a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier like acetonitrile or methanol. Since this compound is a basic alkaloid, controlling the mobile phase pH is crucial for achieving good peak shape and retention. A slightly acidic to neutral pH is often a good starting point to ensure consistent ionization of the analyte.

Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A2: Peak tailing for basic compounds like this compound is often caused by secondary interactions with acidic silanol groups on the silica-based column packing material. Here are several ways to address this:

  • Lower Mobile Phase pH: Reducing the mobile phase pH (e.g., to pH 3-4) with an acid modifier like formic acid or phosphoric acid can protonate the silanol groups, minimizing their interaction with the protonated this compound.

  • Use a Base-Deactivated Column: Employ a modern, high-purity silica column that is end-capped or otherwise base-deactivated to reduce the number of accessible silanol groups.

  • Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, improving the peak symmetry of the analyte.

  • Increase Buffer Concentration: A higher buffer concentration can sometimes help to mask the silanol interactions and improve peak shape.[1]

Q3: I am observing peak fronting for my this compound standard. What could be the reason?

A3: Peak fronting is less common than tailing for basic compounds but can occur due to a few reasons:

  • Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak fronting. Try diluting your sample and injecting a smaller amount.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (more organic) than your mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Degradation: A void or channel in the column packing material can also lead to peak distortion, including fronting.

Q4: I'm having trouble separating this compound from other alkaloids in my plant extract. How can I improve the resolution?

A4: Improving the resolution between this compound and other co-eluting alkaloids often requires optimizing the selectivity of your method. Here are some strategies:

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent-analyte interactions.

  • Adjust the Mobile Phase pH: Fine-tuning the pH of the mobile phase can change the ionization state of this compound and other ionizable alkaloids, which can significantly impact their retention and selectivity.

  • Modify the Gradient Profile: If you are using a gradient, try making it shallower to increase the separation time between closely eluting peaks.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider trying a different column chemistry. For example, a phenyl-hexyl or a polar-embedded phase column can offer different selectivity compared to a standard C18 column.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Resolution Mobile phase composition not optimal.- Adjust the ratio of organic modifier to aqueous buffer.- Change the type of organic modifier (e.g., acetonitrile to methanol).[2]
Inappropriate mobile phase pH.- Adjust the pH to alter the ionization of this compound and potentially co-eluting compounds.
Gradient slope is too steep.- Decrease the gradient slope to increase the separation window.
Column efficiency is low.- Use a longer column or a column with a smaller particle size.
Peak Tailing Secondary interactions with silanol groups.- Lower the mobile phase pH (e.g., add 0.1% formic acid).- Use a base-deactivated or end-capped column.- Add a competing base like triethylamine (TEA) to the mobile phase.
Column overload.- Dilute the sample or inject a smaller volume.
Column contamination.- Wash the column with a strong solvent.- Use a guard column to protect the analytical column.
Peak Fronting Sample overload.- Dilute the sample or reduce the injection volume.
Sample solvent is stronger than the mobile phase.- Dissolve the sample in the initial mobile phase.
Column bed collapse or void.- Replace the column.
Split Peaks Partially blocked column frit.- Reverse-flush the column (if recommended by the manufacturer).- Replace the column frit or the entire column.
Sample solvent incompatibility.- Ensure the sample solvent is miscible with and ideally weaker than the mobile phase.
Broad Peaks Large extra-column volume.- Use shorter tubing with a smaller internal diameter between the injector, column, and detector.
High detector time constant.- Decrease the detector time constant or data acquisition rate.
Column is old or degraded.- Replace the column.

Experimental Protocols

Sample Preparation: Extraction of this compound from Lupinus Species

This protocol is a general guideline for the extraction of alkaloids from plant material.

  • Grind Plant Material: Grind dried plant material (e.g., seeds, leaves) to a fine powder.

  • Extraction:

    • Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.

    • Add 10 mL of an extraction solvent (e.g., 70% methanol in water).

    • Vortex the mixture for 1 minute and then sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Recommended HPLC Method for this compound Analysis

This method is a starting point and may require optimization for your specific application and sample matrix. It is based on methods developed for the analysis of related lupin alkaloids.[3]

Parameter Condition
Column Reversed-phase C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 5% B1-10 min: 5-80% B10-14 min: 80% B14-15 min: 80-5% B15-16 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 3 µL
Detection UV at 210 nm

Visual Guides

HPLC_Troubleshooting_Workflow start Poor Peak Resolution check_tailing Check for Peak Tailing start->check_tailing Is there tailing? check_fronting Check for Peak Fronting check_tailing->check_fronting No tailing_solutions Address Tailing: - Lower mobile phase pH - Use base-deactivated column - Add competing base check_tailing->tailing_solutions Yes check_coelution Check for Co-elution check_fronting->check_coelution No fronting_solutions Address Fronting: - Dilute sample - Match sample solvent to mobile phase check_fronting->fronting_solutions Yes coelution_solutions Improve Selectivity: - Change organic modifier - Adjust mobile phase pH - Modify gradient check_coelution->coelution_solutions Yes good_resolution Good Resolution check_coelution->good_resolution No tailing_solutions->good_resolution fronting_solutions->good_resolution coelution_solutions->good_resolution

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC analysis.

HPLC_Method_Development_Pyramid cluster_0 HPLC Method Optimization level1 Column Selection (e.g., C18, Phenyl-Hexyl) level2 Mobile Phase Optimization (Organic Modifier, pH, Buffer) level2->level1 level3 Instrument Parameters (Flow Rate, Temperature, Gradient) level3->level2 level4 Sample Preparation level4->level3

Caption: A hierarchical approach to HPLC method development and optimization.

References

Troubleshooting matrix effects in Ammodendrine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of ammodendrine, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect this compound quantification?

A1: In the context of liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" refers to all the components in a sample apart from the analyte of interest, which in this case is this compound. These components can include salts, lipids, proteins, and other endogenous substances from the biological or plant matrix. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a suppression or enhancement of the signal.[1] This interference can significantly compromise the accuracy, precision, and sensitivity of quantitative analysis, potentially leading to unreliable results.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. A dip or rise in the this compound signal at specific retention times indicates the presence of interfering components from the matrix that cause ion suppression or enhancement, respectively.

  • Post-Extraction Spike Analysis: This is a quantitative method. You compare the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of this compound spiked into a blank matrix sample after the extraction process. A significant difference between these two peak areas indicates the presence of matrix effects. The matrix effect can be quantified using the following formula:

    • Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) * 100

    • A value < 100% indicates ion suppression, while a value > 100% suggests ion enhancement.[2]

Q3: What are the most effective strategies to minimize or eliminate matrix effects in this compound analysis?

A3: A multi-pronged approach is often the most effective:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS analysis. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (for biological fluids) are commonly used.

  • Chromatographic Separation: Adjusting the chromatographic conditions (e.g., changing the mobile phase, gradient, or using a different type of analytical column) can help separate this compound from the interfering matrix components.[3]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly recommended approach. A SIL-IS for this compound would be a form of the molecule where some atoms are replaced with their stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). The SIL-IS has nearly identical chemical and physical properties to this compound and will be affected by the matrix in the same way. By measuring the ratio of this compound to its SIL-IS, the matrix effects can be effectively compensated for, leading to more accurate and precise quantification.

  • Matrix-Matched Calibration: If a reliable source of blank matrix (a sample of the same type as your study samples but without this compound) is available, you can prepare your calibration standards in this blank matrix. This helps to ensure that the standards and the samples are affected by the matrix in a similar way.[4]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity for this compound

Possible Cause Troubleshooting Step
Significant Ion Suppression Perform a post-column infusion experiment to confirm ion suppression at the retention time of this compound.
Optimize the sample preparation method to remove more matrix components. Consider switching from protein precipitation to a more selective method like SPE or LLE.
Modify the LC gradient to better separate this compound from early-eluting, polar matrix components that often cause suppression.[3]
Suboptimal MS Source Conditions Optimize ion source parameters such as temperature, gas flows, and voltages to maximize the this compound signal.
Analyte Degradation Ensure the stability of this compound in the sample and during the analytical process.

Issue 2: Inconsistent and Irreproducible Quantitative Results

Possible Cause Troubleshooting Step
Variable Matrix Effects Between Samples This is a common issue, especially with complex biological or plant matrices.[2]
The most robust solution is to use a stable isotope-labeled internal standard for this compound.
If a SIL-IS is not available, prepare matrix-matched calibration curves for each batch of samples.[4]
Inadequate Sample Homogenization For solid samples like plant material, ensure thorough grinding and mixing to obtain a representative sample.
Carryover from Previous Injections Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the autosampler wash method if necessary.

Experimental Protocols

Protocol 1: Quantification of Matrix Effect using Post-Extraction Spike

Objective: To quantitatively assess the degree of ion suppression or enhancement for this compound in a specific matrix (e.g., human plasma).

Methodology:

  • Prepare a Blank Matrix Extract:

    • Take a sample of the matrix (e.g., 1 mL of human plasma) that is known to be free of this compound.

    • Process this blank sample using your established extraction procedure (e.g., protein precipitation with acetonitrile).

    • Evaporate the supernatant to dryness and reconstitute in a known volume of mobile phase (e.g., 100 µL).

  • Prepare a Spiked Matrix Sample:

    • To the reconstituted blank matrix extract from step 1, add a known amount of this compound standard solution to achieve a final concentration that is within your expected analytical range (e.g., 100 ng/mL).

  • Prepare a Neat Standard Solution:

    • Prepare a standard solution of this compound in the mobile phase at the exact same final concentration as the spiked matrix sample (e.g., 100 ng/mL).

  • LC-MS/MS Analysis:

    • Inject both the spiked matrix sample and the neat standard solution into the LC-MS/MS system.

    • Acquire the data and determine the peak area for this compound in both injections.

  • Calculate the Matrix Effect:

    • Matrix Effect (%) = (Peak Area of Spiked Matrix Sample / Peak Area of Neat Standard Solution) * 100

Protocol 2: Sample Preparation of Plant Material for this compound Analysis

Objective: To extract this compound from a plant matrix while minimizing co-extraction of interfering components.

Methodology:

  • Sample Homogenization:

    • Dry the plant material (e.g., leaves, stems) at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

    • Grind the dried material into a fine, homogeneous powder using a laboratory mill.

  • Extraction:

    • Weigh a precise amount of the powdered plant material (e.g., 1 gram) into a centrifuge tube.

    • Add a suitable extraction solvent. A common choice for alkaloids is methanol or a mixture of methanol and water with a small amount of acid (e.g., 0.1% formic acid) to aid in the extraction of basic compounds.

    • Vortex the mixture thoroughly and then sonicate for a set period (e.g., 30 minutes) to enhance extraction efficiency.

    • Centrifuge the mixture at high speed (e.g., 10,000 rpm for 10 minutes).

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing methanol followed by water through it.

    • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

    • Elute the this compound from the cartridge using a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.[5]

Visualizations

TroubleshootingWorkflow start Start: Inconsistent this compound Quantification check_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->check_me me_present Matrix Effect Confirmed? check_me->me_present optimize_sp Optimize Sample Preparation (e.g., SPE, LLE) me_present->optimize_sp Yes no_me No Significant Matrix Effect Investigate other parameters (e.g., instrument stability, standard prep) me_present->no_me No optimize_lc Optimize LC Separation optimize_sp->optimize_lc use_is Implement Correction Strategy (SIL-IS or Matrix-Matched Calibration) optimize_lc->use_is end End: Reliable Quantification use_is->end no_me->end

Caption: A troubleshooting workflow for addressing inconsistent this compound quantification.

ADME_Pathway cluster_body Biological System absorption Absorption (e.g., GI Tract, Skin) distribution Distribution (Bloodstream to Tissues) absorption->distribution metabolism Metabolism (Primarily in the Liver) distribution->metabolism target Target Sites (e.g., Receptors, Enzymes) Leading to Teratogenic Effects distribution->target excretion Excretion (e.g., Urine, Feces) metabolism->excretion target->excretion exposure This compound Exposure exposure->absorption

Caption: Proposed toxicokinetic pathway for this compound in a biological system.[6][7]

References

Technical Support Center: Optimization of Mobile Phase for Ammodendrine Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic analysis of Ammodendrine.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing a mobile phase for this compound analysis on a C18 column?

A common starting point for reversed-phase chromatography of alkaloids like this compound on a C18 column is a simple mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. A good initial combination to try is a phosphate or acetate buffer (pH 3-7) and acetonitrile or methanol. The organic modifier content can be initially set around 20-30% and then adjusted based on the initial retention time.

Q2: Why is the pH of the mobile phase critical for this compound analysis?

This compound is a basic alkaloid, meaning it can exist in an ionized or neutral form depending on the pH. The pH of the mobile phase significantly impacts its retention and peak shape.[1][2] At a pH below its pKa, this compound will be protonated (charged), leading to reduced retention on a non-polar C18 stationary phase and potentially poor peak shape due to interactions with residual silanols on the silica support. Conversely, at a pH above its pKa, it will be in its neutral, more hydrophobic form, resulting in stronger retention. Controlling the pH with a buffer is crucial for achieving reproducible and symmetrical peaks.[3]

Q3: What are the most common organic modifiers, and how do I choose between them?

The most common organic modifiers for reversed-phase HPLC are acetonitrile and methanol.[4]

  • Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff, which can be advantageous for detection at low wavelengths.[4]

  • Methanol is a more cost-effective option and can offer different selectivity compared to acetonitrile.[5]

The choice between them can impact the elution order and resolution of this compound from impurities. It is often beneficial to screen both during method development.

Q4: When should I consider using a gradient elution?

A gradient elution, where the composition of the mobile phase is changed during the run, is beneficial when analyzing samples containing compounds with a wide range of polarities.[6] If your sample contains impurities that are much more or less retained than this compound, a gradient can help to elute all compounds in a reasonable time with good peak shape.[6] An isocratic elution (constant mobile phase composition) is simpler and preferred for quality control applications where only this compound and closely related impurities are of interest.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of the mobile phase for this compound chromatography.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions between the basic this compound molecule and acidic silanol groups on the silica-based column packing. 2. Inappropriate mobile phase pH, leading to partial ionization. 3. Column overload.1. Add a competitive base like triethylamine (TEA) to the mobile phase (e.g., 0.1%) to mask the silanol groups. 2. Adjust the mobile phase pH to be at least 2 units above or below the pKa of this compound to ensure a single ionic state. For alkaloids, a higher pH is often used to ensure the neutral form. 3. Reduce the sample concentration or injection volume.
No Peak or Very Early Elution 1. The mobile phase is too "strong" (too high a percentage of organic modifier). 2. this compound is in its ionized form due to low mobile phase pH, leading to very low retention on a reversed-phase column.1. Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.[2] 2. Increase the pH of the aqueous portion of the mobile phase to suppress the ionization of the basic this compound.
Very Long Retention Time 1. The mobile phase is too "weak" (too low a percentage of organic modifier).1. Increase the percentage of the organic modifier in the mobile phase. A 10% increase can significantly decrease retention time.[2]
Inconsistent Retention Times 1. Unstable mobile phase pH due to the absence of a buffer or a buffer with insufficient capacity. 2. Inconsistent mobile phase preparation. 3. Column temperature fluctuations.1. Incorporate a buffer into the aqueous portion of your mobile phase (e.g., 10-25 mM phosphate or acetate). 2. Ensure accurate and consistent measurement of all mobile phase components. Premixing the mobile phase can improve consistency. 3. Use a column oven to maintain a constant temperature.
Split Peaks 1. Sample solvent is much stronger than the mobile phase. 2. Partially blocked frit or column contamination.1. Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase.[7] 2. Flush the column with a strong solvent. If the problem persists, replace the column frit or the column.

Experimental Protocols

Protocol 1: Mobile Phase pH Screening for this compound Analysis

Objective: To determine the optimal mobile phase pH for good peak shape and retention of this compound.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate, dipotassium hydrogen phosphate)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, potassium hydroxide)

Methodology:

  • Prepare a stock solution of this compound in a 50:50 mixture of water and methanol.

  • Prepare three different 20 mM phosphate buffers at pH 3.0, 5.0, and 7.0.

  • Set up a series of isocratic runs with a mobile phase composition of 30% acetonitrile and 70% of each buffer.

  • Equilibrate the column with the initial mobile phase for at least 15 minutes.

  • Inject the this compound standard for each pH condition.

  • Monitor the chromatograms for retention time, peak asymmetry (tailing factor), and theoretical plates.

Data Presentation:

Table 1: Effect of Mobile Phase pH on this compound Chromatography

pH of Aqueous PhaseRetention Time (min)Tailing FactorTheoretical Plates
3.02.52.13500
5.04.81.56200
7.08.21.18500

Note: Data are representative and will vary based on the specific column and HPLC system.

Protocol 2: Organic Modifier and Composition Optimization

Objective: To optimize the type and percentage of the organic modifier for optimal resolution and run time.

Methodology:

  • Using the optimal pH determined in Protocol 1, prepare mobile phases with varying percentages of acetonitrile (e.g., 25%, 30%, 35%).

  • Repeat the injections and record the chromatographic parameters.

  • Repeat steps 1 and 2 using methanol as the organic modifier.

  • Compare the chromatograms to determine the best organic modifier and composition for your specific separation needs.

Data Presentation:

Table 2: Effect of Organic Modifier on this compound Chromatography (Aqueous Phase at pH 7.0)

Organic Modifier% OrganicRetention Time (min)Resolution (from nearest impurity)
Acetonitrile2510.52.2
Acetonitrile308.22.0
Acetonitrile356.11.7
Methanol3511.22.5
Methanol409.02.3
Methanol457.31.9

Note: Data are representative.

Visualizations

Mobile_Phase_Optimization_Workflow start Define Separation Goals (e.g., Resolution, Run Time) select_column Select Column (e.g., C18) start->select_column ph_screen Screen Mobile Phase pH (e.g., pH 3, 5, 7) select_column->ph_screen eval_ph Evaluate Peak Shape and Retention ph_screen->eval_ph select_modifier Screen Organic Modifier (Acetonitrile vs. Methanol) eval_ph->select_modifier Select Optimal pH eval_modifier Evaluate Selectivity and Resolution select_modifier->eval_modifier optimize_composition Optimize % Organic Modifier (Isocratic or Gradient) eval_modifier->optimize_composition Select Best Modifier eval_final Final Evaluation (Resolution, Run Time, Peak Shape) optimize_composition->eval_final eval_final->optimize_composition Re-optimize validated Validated Method eval_final->validated Meets Goals

Caption: Workflow for systematic mobile phase optimization.

Troubleshooting_Logic problem Chromatographic Issue (e.g., Peak Tailing) cause_ph Incorrect pH? problem->cause_ph cause_silanol Silanol Interaction? problem->cause_silanol cause_strength Incorrect Mobile Phase Strength? problem->cause_strength solution_ph Adjust pH / Add Buffer cause_ph->solution_ph Yes solution_silanol Add Mobile Phase Modifier (e.g., TEA) cause_silanol->solution_silanol Yes solution_strength Adjust % Organic cause_strength->solution_strength Yes

References

Technical Support Center: Enhancing Ammodendrine Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Ammodendrine. The information is presented in a question-and-answer format to directly address potential challenges and offer practical solutions for enhancing reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

This compound is chemically known as (E)-1-(3-(pyridin-3-yl)acryloyl)piperidine. Its synthesis is typically achieved through the N-acylation of piperidine with an activated derivative of 3-(pyridin-3-yl)acrylic acid. A common and effective method involves the conversion of 3-(pyridin-3-yl)acrylic acid to its acyl chloride, which then readily reacts with piperidine to form the desired amide bond.

Q2: What are the key starting materials for this compound synthesis?

The primary starting materials are piperidine and 3-(pyridin-3-yl)acrylic acid. 3-(pyridin-3-yl)acrylic acid is commercially available. It is crucial to use high-purity reagents to minimize side reactions and facilitate purification.

Q3: What are the critical steps in the synthesis of this compound?

The synthesis can be broken down into two critical steps:

  • Activation of 3-(pyridin-3-yl)acrylic acid: This is typically achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This step is crucial for facilitating the subsequent acylation.

  • N-acylation of piperidine: The activated acyl derivative is then reacted with piperidine in the presence of a base to neutralize the HCl byproduct and drive the reaction to completion.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Potential Cause: Incomplete activation of the carboxylic acid.

    • Solution: Ensure the chlorinating agent (e.g., thionyl chloride) is fresh and used in excess (typically 1.5-2.0 equivalents). The reaction should be performed under anhydrous conditions, as moisture will quench the acyl chloride. Refluxing the mixture can also ensure complete conversion.

  • Potential Cause: Deactivation of the acyl chloride.

    • Solution: The acyl chloride is moisture-sensitive. After its formation, it should be used immediately or stored under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware and solvents are thoroughly dried.

  • Potential Cause: Insufficiently nucleophilic piperidine.

    • Solution: If the reaction medium is too acidic, piperidine will be protonated, reducing its nucleophilicity. Ensure an appropriate base (e.g., triethylamine, pyridine, or an excess of piperidine itself) is used to scavenge the acid produced during the reaction.

  • Potential Cause: Suboptimal reaction temperature.

    • Solution: The N-acylation step is often exothermic. Running the reaction at a low temperature (e.g., 0 °C) and allowing it to slowly warm to room temperature can help control the reaction rate and minimize side products. If the reaction is sluggish, gentle heating may be required, but this should be monitored carefully to avoid degradation.

Issue 2: Formation of Multiple Byproducts

  • Potential Cause: Polymerization of the acryloyl moiety.

    • Solution: Acryloyl compounds can be prone to polymerization, especially at elevated temperatures. It is advisable to conduct the reaction at the lowest effective temperature and for the minimum time necessary. The addition of a radical inhibitor, such as hydroquinone, can be considered, although this may complicate purification.

  • Potential Cause: Diacylation or other side reactions of piperidine.

    • Solution: While less common with secondary amines, ensuring a controlled stoichiometry of the reactants is important. Adding the acyl chloride dropwise to a solution of piperidine and base can help maintain a low concentration of the acylating agent and minimize side reactions.

  • Potential Cause: Impurities in starting materials.

    • Solution: Use high-purity piperidine and 3-(pyridin-3-yl)acrylic acid. Impurities can act as catalysts for side reactions or be incorporated into the final product, complicating purification.

Issue 3: Difficulties in Product Purification

  • Potential Cause: Contamination with unreacted starting materials.

    • Solution: Unreacted 3-(pyridin-3-yl)acrylic acid can be removed by washing the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Excess piperidine can be removed by washing with a dilute aqueous acid (e.g., 1M HCl).

  • Potential Cause: Product is a viscous oil or difficult to crystallize.

    • Solution: this compound may be obtained as an oil. Purification by column chromatography on silica gel is often the most effective method. A solvent system such as ethyl acetate/hexane or dichloromethane/methanol can be used for elution.

  • Potential Cause: Emulsion formation during aqueous workup.

    • Solution: To break emulsions, add brine (saturated NaCl solution) or a small amount of a different organic solvent. Centrifugation can also be effective if available.

Data Presentation

Table 1: Reactant Stoichiometry and Solvents

Reactant/SolventMolecular Weight ( g/mol )Molar EquivalentsTypical AmountRole
3-(pyridin-3-yl)acrylic acid149.151.01.0 gStarting Material
Thionyl Chloride (SOCl₂)118.971.5 - 2.01.0 - 1.3 mLActivating Agent
Dichloromethane (DCM)84.93-20 mLSolvent
Piperidine85.151.2 - 1.51.2 - 1.5 mLStarting Material
Triethylamine (TEA)101.191.5 - 2.02.0 - 2.8 mLBase

Table 2: Typical Reaction Conditions and Yields

StepReactionTemperature (°C)Time (h)Typical Yield (%)
1Acyl Chloride Formation70-80 (Reflux)1 - 2>95 (used in situ)
2N-Acylation0 to 252 - 470 - 90

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(pyridin-3-yl)acryloyl chloride

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(pyridin-3-yl)acrylic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM, 20 mL) to the flask.

  • Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approx. 40 °C for DCM, though a higher boiling solvent like toluene at 70-80°C can be used if DCM is not effective) and stir for 1-2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude (E)-3-(pyridin-3-yl)acryloyl chloride is typically a solid or oil and is used in the next step without further purification.

Protocol 2: Synthesis of this compound ((E)-1-(3-(pyridin-3-yl)acryloyl)piperidine)

  • In a separate flame-dried 250 mL round-bottom flask, dissolve piperidine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude (E)-3-(pyridin-3-yl)acryloyl chloride from the previous step in anhydrous DCM (20 mL).

  • Add the acyl chloride solution dropwise to the piperidine solution at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (50 mL).

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers and wash with 1M HCl (2 x 30 mL) to remove excess piperidine and triethylamine, followed by saturated NaHCO₃ solution (2 x 30 mL) to remove any remaining acid, and finally with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain pure this compound.

Mandatory Visualization

Ammodendrine_Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: N-Acylation cluster_2 Workup & Purification 3-PPA 3-(pyridin-3-yl)acrylic acid Acyl_Chloride (E)-3-(pyridin-3-yl)acryloyl chloride 3-PPA->Acyl_Chloride DCM, Reflux SOCl2 Thionyl Chloride (SOCl2) SOCl2->Acyl_Chloride Ammodendrine_Crude Crude this compound Acyl_Chloride->Ammodendrine_Crude DCM, 0°C to RT Piperidine Piperidine Piperidine->Ammodendrine_Crude TEA Triethylamine (Base) TEA->Ammodendrine_Crude Workup Aqueous Workup (HCl, NaHCO3, Brine) Ammodendrine_Crude->Workup Chromatography Column Chromatography Workup->Chromatography Ammodendrine_Pure Pure this compound Chromatography->Ammodendrine_Pure

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Byproduct Formation Check_Activation Verify Acyl Chloride Formation? (e.g., via IR or derivatization) Start->Check_Activation Check_Conditions Review Reaction Conditions? (Temp, Time, Anhydrous) Check_Activation->Check_Conditions Yes Optimize_Activation Optimize Activation Step: - Fresh SOCl2 - Anhydrous conditions - Adjust temperature/time Check_Activation->Optimize_Activation No Check_Purity Assess Starting Material Purity? Check_Conditions->Check_Purity Yes Optimize_Acylation Optimize Acylation Step: - Control temperature (0°C) - Dropwise addition - Check base Check_Conditions->Optimize_Acylation No Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents No Successful_Synthesis Improved Yield and Purity Check_Purity->Successful_Synthesis Yes Optimize_Activation->Successful_Synthesis Optimize_Acylation->Successful_Synthesis Purify_Reagents->Successful_Synthesis

Caption: Troubleshooting flowchart for this compound synthesis.

Preventing degradation of Ammodendrine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ammodendrine during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound is a piperidine alkaloid found in several plant species. Like many alkaloids, its chemical structure is susceptible to degradation under various physical and chemical stresses. Ensuring its stability during sample preparation is crucial for accurate quantification and analysis, which is vital in research and drug development.

Q2: What are the primary factors that can cause this compound degradation?

Based on the general stability of piperidine alkaloids, the primary factors that can lead to the degradation of this compound include:

  • pH: Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to UV or even ambient light can induce photolytic degradation.

  • Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation of the molecule.

Q3: What are the best practices for storing plant material and extracts containing this compound?

To maintain the integrity of this compound in your samples, follow these storage guidelines:

  • Plant Material: Dried plant material should be stored in a cool, dark, and dry place to prevent enzymatic and microbial degradation.

  • Extracts: Both crude extracts and purified this compound solutions should be stored at low temperatures, preferably at -20°C or -80°C for long-term storage.[1] They should be kept in amber-colored vials or containers wrapped in aluminum foil to protect them from light.[2][3] It is also advisable to flush the container with an inert gas like nitrogen or argon before sealing to minimize oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Degradation during extraction due to harsh pH or high temperature.Use a mild acid-base extraction method. Avoid prolonged exposure to strong acids or bases. If heating is necessary, use the lowest effective temperature for the shortest duration. Consider modern extraction techniques like ultrasound-assisted or microwave-assisted extraction which often require shorter times and lower temperatures.[4]
Inconsistent results between replicates Incomplete extraction or variable degradation between samples.Ensure the plant material is homogeneously ground. Standardize all extraction parameters, including solvent-to-solid ratio, extraction time, and temperature. Prepare samples in smaller batches to minimize the time each sample is exposed to potentially degrading conditions before analysis.
Appearance of unknown peaks in chromatograms Degradation of this compound into other products.Conduct a forced degradation study to identify potential degradation products. This involves intentionally exposing this compound to acidic, basic, oxidative, thermal, and photolytic stress conditions to generate and identify its degradants.[5][6][7] This will help in developing a stability-indicating analytical method.
Loss of this compound in stored extracts Improper storage conditions leading to degradation.Review your storage protocol. Ensure extracts are stored at or below -20°C, protected from light, and in airtight containers.[1][8] For solutions, consider the stability in the chosen solvent and store under an inert atmosphere.

Quantitative Data Summary

Stress Condition Reagent/Condition Typical Duration Potential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl2 - 24 hours (at RT or elevated temp.)Hydrolysis of amide or ester groups (if present), ring opening.
Base Hydrolysis 0.1 M - 1 M NaOH2 - 24 hours (at RT or elevated temp.)Hydrolysis of amide or ester groups (if present), racemization.
Oxidation 3% - 30% H₂O₂24 - 72 hours (at RT)N-oxidation, hydroxylation of the piperidine ring.
Thermal Degradation 60°C - 80°C24 - 72 hoursGeneral decomposition, dehydration, decarboxylation.
Photolytic Degradation Exposure to UV light (e.g., 254 nm) and/or visible light24 - 72 hoursPhotochemical reactions leading to various degradation products.

Experimental Protocols

Recommended Protocol for Extraction of this compound from Plant Material with Minimized Degradation

This protocol is a general guideline based on common alkaloid extraction methods, incorporating steps to minimize degradation.

  • Sample Preparation:

    • Dry the plant material in the shade at room temperature to prevent the degradation of thermolabile compounds.[5]

    • Grind the dried material to a fine, homogeneous powder to ensure efficient extraction.

  • Extraction (Acid-Base Method):

    • Macerate the powdered plant material (e.g., 10 g) in an acidic solution (e.g., 100 mL of 1% citric acid in methanol) for 24 hours at room temperature with occasional shaking. The use of citric acid is a milder alternative to strong mineral acids.

    • Filter the mixture and collect the filtrate. Repeat the extraction on the residue with fresh solvent to ensure complete extraction.

    • Combine the filtrates and evaporate the solvent under reduced pressure at a temperature not exceeding 40°C.

    • Dissolve the resulting residue in a small amount of dilute acid (e.g., 1% citric acid in water) and filter.

    • Wash the acidic solution with a non-polar solvent like n-hexane to remove fats and other non-polar compounds.

    • Adjust the pH of the aqueous layer to basic (pH 9-10) using a mild base like ammonium hydroxide, while keeping the solution cool in an ice bath.

    • Immediately extract the liberated this compound into an organic solvent such as dichloromethane or ethyl acetate. Perform the extraction multiple times to ensure complete recovery.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure at low temperature.

  • Storage of the Extract:

    • Store the final extract in an amber vial at -20°C or lower under an inert atmosphere.

Visualizations

This compound This compound (Piperidine Alkaloid) Degradation_Products Degradation Products (e.g., Hydrolyzed, Oxidized, Isomerized forms) This compound->Degradation_Products Hydrolysis This compound->Degradation_Products Oxidation This compound->Degradation_Products Isomerization/Rearrangement Acid Acidic Conditions (e.g., H+) Acid->Degradation_Products Base Basic Conditions (e.g., OH-) Base->Degradation_Products Oxidant Oxidizing Agents (e.g., H2O2, O2) Oxidant->Degradation_Products Heat Heat (Δ) Heat->Degradation_Products Light Light (hν) Light->Degradation_Products cluster_extraction Extraction cluster_analysis Analysis Plant_Material Dried, Powdered Plant Material Acidic_Extraction Maceration in Acidified Methanol (e.g., 1% Citric Acid) Plant_Material->Acidic_Extraction Filtration1 Filtration Acidic_Extraction->Filtration1 Evaporation1 Solvent Evaporation (<40°C) Filtration1->Evaporation1 Acid_Base_Partition Acid-Base Liquid-Liquid Partitioning (pH control) Evaporation1->Acid_Base_Partition Evaporation2 Final Solvent Evaporation (Low Temperature) Acid_Base_Partition->Evaporation2 Crude_Extract Crude this compound Extract Evaporation2->Crude_Extract Storage Store Extract at -20°C in Amber Vials Crude_Extract->Storage Sample_Prep Prepare Sample for Analysis (e.g., HPLC) Storage->Sample_Prep Analysis Instrumental Analysis (e.g., HPLC-UV/MS) Sample_Prep->Analysis

References

Addressing poor solubility of Ammodendrine in analytical solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of ammodendrine in analytical solvents. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Overcoming this compound Solubility Issues

Q1: I am having difficulty dissolving my this compound sample in a standard analytical solvent for HPLC analysis. What should I do?

A1: Poor solubility of this compound can be a common issue. Here is a step-by-step troubleshooting workflow:

G start Start: this compound Insoluble solvent_check Initial Solvent Selection (e.g., Acetonitrile, Methanol) start->solvent_check solubility_issue Solubility Issue Persists solvent_check->solubility_issue ph_adjustment Option 1: pH Adjustment solubility_issue->ph_adjustment Try? cosolvency Option 2: Co-solvency solubility_issue->cosolvency Try? salt_formation Option 3: Salt Formation solubility_issue->salt_formation Try? protocol_ph Follow Protocol: Acidify Solvent ph_adjustment->protocol_ph protocol_co Follow Protocol: Add Co-solvent (e.g., DMSO) cosolvency->protocol_co protocol_salt Follow Protocol: Synthesize Hydrochloride Salt salt_formation->protocol_salt analysis Proceed to Analytical Run (e.g., HPLC) protocol_ph->analysis protocol_co->analysis protocol_salt->analysis end End: Successful Solubilization analysis->end G start Start: Weigh this compound add_solvent Add Analytical Solvent start->add_solvent check_solubility Fully Dissolved? add_solvent->check_solubility add_acid Add 0.1% Acid (e.g., Formic Acid) check_solubility->add_acid No end End: Sample Ready for Analysis check_solubility->end Yes vortex Vortex for 1-2 minutes add_acid->vortex check_again Solid Particles Remain? vortex->check_again centrifuge Centrifuge at >10,000 x g check_again->centrifuge Yes check_again->end No collect Collect Supernatant centrifuge->collect collect->end G start Start: this compound Free Base dissolve Dissolve in Anhydrous Diethyl Ether start->dissolve add_hcl Slowly Add HCl Solution (in Diethyl Ether) dissolve->add_hcl precipitate Precipitate Forms add_hcl->precipitate stir Stir for 30-60 minutes precipitate->stir filter Filter and Wash Precipitate stir->filter dry Dry Under Vacuum filter->dry end End: this compound HCl Salt dry->end

Minimizing co-extraction of interfering compounds with Ammodendrine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ammodendrine. Our aim is to help you minimize the co-extraction of interfering compounds and streamline your purification processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a piperidine alkaloid naturally found in plants of the Lupinus genus, among others.[1][2] It is a basic, nitrogen-containing organic compound.[3] Key properties include:

  • Molecular Formula: C₁₂H₂₀N₂O[4]

  • Molecular Weight: 208.30 g/mol [4]

  • Nature: Exists as a mixture of enantiomers (D- and L-ammodendrine).[1]

  • Solubility: As a free base, this compound is generally soluble in organic solvents (like chloroform, ether) and poorly soluble in water. Its salt form, however, is soluble in water and alcohols but not in most organic solvents.[] This differential solubility is the cornerstone of its extraction and purification.

Q2: What are the most common methods for extracting this compound from plant material?

The most prevalent method for this compound and other lupin alkaloids is acid-base extraction . This technique leverages the differential solubility of the alkaloid and its salt form. The general steps involve:

  • Defatting the plant material with a non-polar solvent to remove lipids.

  • Extracting the alkaloids into an acidic aqueous solution, which converts them into their water-soluble salt forms.

  • Basifying the aqueous extract to convert the alkaloid salts back to their free-base form.

  • Extracting the free-base alkaloids into an organic solvent.[2][4]

Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can also be employed to improve efficiency.[6]

Q3: What are the primary interfering compounds I need to worry about during this compound extraction?

When extracting from plants, especially Lupinus species, you will likely co-extract other alkaloids and various non-alkaloidal compounds.

  • Co-extracted Alkaloids: Other quinolizidine and piperidine alkaloids are the most significant interfering compounds. These include lupanine, sparteine, lupinine, albine, and angustifoline.[2][7]

  • Non-alkaloidal Impurities: These are typically fats, oils, waxes, terpenes, and pigments (like chlorophyll).[2] These are often removed in a preliminary defatting step.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low Yield of this compound in the Crude Extract
Possible Cause Suggested Solution
Incomplete Cell Lysis Ensure the plant material is finely ground to a homogenous powder. A smaller particle size increases the surface area available for solvent penetration.
Inadequate Acid Extraction Verify the pH of your acidic solution (typically 0.5 N HCl). Ensure thorough mixing and sufficient extraction time (e.g., stirring for at least 30 minutes). For exhaustive extraction, repeat the acid extraction step on the plant material pellet and pool the supernatants.[7]
Inefficient Base Conversion After acid extraction, ensure the pH is adjusted to be sufficiently basic (e.g., pH 10-12 with NaOH) to fully convert the this compound salt to its free base form, which is soluble in the organic extraction solvent.[6][7]
Poor Organic Solvent Extraction Perform the extraction with a suitable organic solvent (e.g., dichloromethane, chloroform) multiple times (e.g., 3x with 20 mL each time). Vigorous shaking in a separatory funnel is crucial to maximize the transfer of this compound from the aqueous to the organic phase.[6][8]
Problem 2: Crude Extract is Contaminated with Fats and Pigments
Possible Cause Suggested Solution
Skipped or Inefficient Defatting Step Before the acid extraction, wash the dried plant powder with a non-polar solvent like hexane or petroleum ether. This will remove a significant portion of lipids and other non-polar compounds.[2]
Use of a Polar Solvent in Initial Extraction If using an alcohol-based extraction initially, be aware that it can pull in more fat-soluble impurities. An acid-water extraction is generally preferred to minimize this.[9]
Problem 3: Difficulty Separating this compound from Other Co-extracted Alkaloids
Possible Cause Suggested Solution
Similar Chemical Properties of Alkaloids The co-extracted alkaloids from Lupinus often have very similar properties to this compound, making separation by simple extraction difficult.
Ineffective Purification Technique Column Chromatography: This is a standard method for purifying alkaloids. For basic amines like this compound, using a silica column with a mobile phase containing a small amount of a competing amine (like triethylamine or ammonia in a dichloromethane/methanol system) can prevent peak tailing and improve separation. Alternatively, an alumina or amine-functionalized silica column can be used.[10]
Preparative High-Performance Liquid Chromatography (HPLC): For high-purity isolation, especially for separating enantiomers, preparative HPLC is the method of choice. A specific method for this compound involves derivatization to form diastereomers, which are then separable on a standard C18 column.[1]

Quantitative Data

Table 1: Concentration of this compound and Major Co-extracting Alkaloids in Select Lupinus Species

AlkaloidL. albus (mg/kg)L. luteus (mg/kg)L. angustifolius (mg/kg)
This compound PresentPresentPresent
LupanineMain AlkaloidLow ConcentrationMain Alkaloid
13α-hydroxylupanineMain AlkaloidNot specifiedMain Alkaloid
AlbineMain AlkaloidPresentNot specified
SparteinePresent in some landracesMain AlkaloidNot specified
LupinineNot specifiedMain AlkaloidNot specified
AngustifolineWell-representedNot specifiedMain Alkaloid
Source: Data synthesized from Characterization and Antimicrobial Activity of Alkaloid Extracts from Seeds of Different Genotypes of Lupinus spp.[7]

Experimental Protocols

Protocol 1: Acid-Base Extraction of Total Alkaloids from Lupinus Seeds

This protocol is adapted from methods described for the extraction of lupin alkaloids.[6][7]

  • Preparation of Plant Material:

    • Grind dried Lupinus seeds into a fine, homogenous powder.

  • Acid Extraction:

    • Suspend 1 gram of the fine powder in 10 mL of 0.5 N HCl.

    • Stir the suspension for 30 minutes at room temperature.

    • Centrifuge the homogenate at 10,000 rpm for 10 minutes at 4°C.

    • Carefully decant and collect the supernatant.

    • Optional (for exhaustive extraction): Resuspend the pellet in another 10 mL of 0.5 N HCl, centrifuge again, and pool the supernatants.

  • Basification:

    • Adjust the pH of the pooled supernatant to pH 12 using 5 N NaOH. This converts the alkaloid hydrochlorides to their free base forms.

  • Liquid-Liquid Extraction:

    • Transfer the basified aqueous solution to a separatory funnel.

    • Add an equal volume of dichloromethane (CH₂Cl₂).

    • Stopper the funnel, and shake vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. The organic layer (bottom) will contain the alkaloids.

    • Drain the lower organic layer into a clean flask.

    • Repeat the extraction of the aqueous layer two more times with fresh dichloromethane.

    • Pool all organic extracts.

  • Drying and Concentration:

    • Dry the pooled organic extract over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the solvent under vacuum at 40°C to yield the crude alkaloid extract.

Protocol 2: Purification of this compound by Flash Column Chromatography

This is a general protocol for purifying basic amines and should be optimized for your specific crude extract.

  • Column Preparation:

    • Choose your stationary phase: For basic amines, amine-functionalized silica or basic alumina is recommended to avoid interactions that cause peak tailing on standard silica.[10] If using standard silica, the mobile phase must be modified.

    • Pack the column using a slurry method with your chosen mobile phase.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the mobile phase.

    • Alternatively, for the "dry loading" method, adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.

  • Elution:

    • If using standard silica, prepare a mobile phase of dichloromethane and methanol. Start with a low polarity (e.g., 100% dichloromethane) and gradually increase the methanol concentration (e.g., up to 10%). Add a small percentage (0.1-1%) of triethylamine or ammonium hydroxide to the mobile phase to prevent peak tailing.[10]

    • Begin elution and collect fractions.

  • Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with an appropriate stain (e.g., Dragendorff's reagent for alkaloids).

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent to obtain the purified compound.

Visualizations

G cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Acid-Base Extraction cluster_purification Phase 3: Purification plant Dried Lupinus Seeds powder Fine Homogenous Powder plant->powder Grind acid_ext Suspend in 0.5 N HCl (Alkaloids -> Salts) powder->acid_ext centrifuge1 Centrifuge & Collect Supernatant acid_ext->centrifuge1 basify Adjust to pH 12 with NaOH (Salts -> Free Bases) centrifuge1->basify lle Liquid-Liquid Extraction with Dichloromethane basify->lle organic_phase Combined Organic Phases (Contains this compound) lle->organic_phase dry Dry & Evaporate Solvent organic_phase->dry crude Crude Alkaloid Extract dry->crude chrom Column Chromatography crude->chrom pure Purified this compound chrom->pure G cluster_extraction Extraction Issues cluster_purity Purity Issues cluster_solutions Potential Solutions start Low Yield of Pure this compound inc_lysis Incomplete Cell Lysis? start->inc_lysis poor_acid_ext Inefficient Acid Extraction? start->poor_acid_ext poor_base_conv Incomplete Base Conversion? start->poor_base_conv fat_contam Fat/Pigment Contamination? start->fat_contam alk_contam Co-extracted Alkaloids? start->alk_contam sol_grind Grind Plant Material Finely inc_lysis->sol_grind sol_acid Check Acid Conc. & Repeat Extraction poor_acid_ext->sol_acid sol_base Ensure pH > 10 poor_base_conv->sol_base sol_defat Add Hexane Pre-wash Step fat_contam->sol_defat sol_chrom Optimize Column Chromatography / Use HPLC alk_contam->sol_chrom

References

Strategies to improve the stability of Ammodendrine standard solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to improve and monitor the stability of ammodendrine standard solutions. Given the limited published stability data specific to this compound, this guide offers a framework based on established principles of pharmaceutical stability testing to empower users to conduct their own stability assessments.

Frequently Asked Questions (FAQs)

Q1: My this compound standard solution is showing variable results. What are the potential causes?

A1: Variability in analytical results for this compound standard solutions can stem from several factors related to solution instability. As a piperidine alkaloid, this compound's structure suggests potential susceptibility to degradation through several pathways, including:

  • Hydrolysis: The amide functional group in this compound could be susceptible to hydrolysis, especially under strongly acidic or basic conditions.

  • Oxidation: The nitrogen atoms within the piperidine and tetrahydropyridine rings could be prone to oxidation, which can be catalyzed by light, heat, or the presence of oxidizing agents.[1][2]

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions in complex organic molecules.

  • Solvent Interaction: The choice of solvent can significantly impact the stability of a compound. Reactive solvents or the presence of impurities in the solvent can lead to degradation.

Q2: What are the recommended storage conditions for this compound standard solutions?

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C) or frozen (≤ -20 °C) to slow down potential degradation reactions. Long-term storage should ideally be at -80 °C.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Store in the dark.

  • Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like nitrogen or argon to displace oxygen and prevent oxidation.

  • Solvent: Use high-purity (e.g., HPLC or LC-MS grade) solvents. Common solvents for initial dissolution of alkaloids include methanol, ethanol, or acetonitrile. For aqueous solutions, use buffered solutions at a neutral or slightly acidic pH, as extreme pH can catalyze hydrolysis.

Q3: How can I determine the shelf-life of my this compound standard solution?

A3: To determine the shelf-life, a stability study should be conducted. This involves storing the solution under controlled conditions and periodically testing it against a freshly prepared standard or a well-characterized reference material. The concentration of this compound should be monitored over time using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). The shelf-life is the time period during which the concentration remains within a specified range of the initial concentration (e.g., 90-110%).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Peak area of this compound decreases over time. Chemical degradation of this compound.Review storage conditions (temperature, light exposure). Consider preparing fresh standards more frequently. Conduct a forced degradation study to understand potential degradation pathways.
Appearance of new peaks in the chromatogram. Formation of degradation products.Utilize a stability-indicating HPLC method to separate and identify these new peaks. Mass spectrometry (LC-MS) can help in identifying the structure of the degradants.
Precipitation or cloudiness in the solution. Poor solubility or solvent evaporation.Ensure the solvent is appropriate for the concentration of this compound. Store in tightly sealed containers to prevent solvent evaporation. If using aqueous solutions, check the pH and consider using a buffer.
Inconsistent results between different batches of solutions. Variability in solution preparation or storage.Standardize the protocol for solution preparation, including solvent source, weighing technique, and final volume adjustment. Ensure all batches are stored under identical conditions.

Experimental Protocols

Protocol for Forced Degradation Study of this compound Standard Solution

This protocol outlines a general procedure for conducting a forced degradation (stress testing) study to identify potential degradation products and pathways for this compound.

Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV or PDA detector

  • LC-MS system (for identification of degradants)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 70 °C) in a calibrated oven.

    • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm or 365 nm) or daylight in a photostability chamber.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Dilute the sample to a suitable concentration for HPLC analysis.

    • Analyze the samples using an HPLC method. A good starting point would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) in a gradient elution mode.

  • Data Evaluation:

    • Monitor the decrease in the peak area of the this compound peak.

    • Observe the formation of any new peaks, which represent potential degradation products.

    • Calculate the percentage of degradation.

    • If available, use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Data Presentation

The following table is a template for summarizing quantitative data from a stability study. Users should populate this table with their own experimental results.

Storage Condition Time Point This compound Concentration (µg/mL) % of Initial Concentration Appearance of Degradation Products (Peak Area)
Control (2-8 °C, Dark) 0100.2100.0Not Detected
1 week99.899.6Not Detected
1 month98.598.3Minor peak at RRT 0.85
Room Temp (25 °C, Light) 0100.2100.0Not Detected
1 week92.191.9Peak at RRT 0.85, Peak at RRT 1.12
1 month75.475.3Increased area of existing peaks, new minor peaks
40 °C, Dark 0100.2100.0Not Detected
1 week88.988.7Peak at RRT 0.85, Peak at RRT 1.25
1 month65.365.2Significant degradation, multiple peaks

RRT = Relative Retention Time

Visualizations

TroubleshootingWorkflow start Inconsistent this compound Standard Solution Results check_prep Review Solution Preparation Protocol start->check_prep check_storage Evaluate Storage Conditions (Temp, Light, Container) start->check_storage check_analytical Assess Analytical Method start->check_analytical prep_issue Inconsistent Weighing, Solvent, or Volume? check_prep->prep_issue storage_issue Inappropriate Temp, Light Exposure, or Evaporation? check_storage->storage_issue analytical_issue Is the Method Stability-Indicating? check_analytical->analytical_issue prep_issue->check_storage No standardize_prep Standardize Protocol and Use High-Purity Reagents prep_issue->standardize_prep Yes storage_issue->check_analytical No optimize_storage Store at ≤ -20°C, Protect from Light, Use Sealed Vials storage_issue->optimize_storage Yes develop_method Perform Forced Degradation Study and Develop a Stability-Indicating Method analytical_issue->develop_method No re_evaluate Re-evaluate Solution Stability analytical_issue->re_evaluate Yes standardize_prep->re_evaluate optimize_storage->re_evaluate develop_method->re_evaluate

Caption: Troubleshooting workflow for inconsistent this compound standard solution results.

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (O2, H2O2) cluster_photodegradation Photodegradation (UV/Light) This compound This compound (C12H20N2O) Hydrolysis_Product Hydrolyzed Amide Product This compound->Hydrolysis_Product H2O N_Oxide N-Oxide Products (Piperidine/Tetrahydropyridine rings) This compound->N_Oxide [O] Photoproducts Various Photoproducts (e.g., ring cleavage) This compound->Photoproducts

Caption: Theoretical degradation pathways of this compound based on its chemical structure.

References

Technical Support Center: Enantiomeric Ratio Analysis of Ammodendrine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammodendrine. The following information is designed to address common challenges encountered during the analysis of its enantiomeric ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its enantiomeric ratio important?

A1: this compound is a piperidine alkaloid found in various plants, notably those of the Lupinus (lupine) species. It exists as a pair of enantiomers, which are non-superimposable mirror-image molecules. The biological activity of enantiomers can differ significantly, with one enantiomer potentially exhibiting therapeutic effects while the other may be less active or even contribute to adverse effects. Therefore, accurately determining the enantiomeric ratio is crucial in drug development and toxicological studies to ensure the safety and efficacy of this compound-containing products.

Q2: What are the common methods for determining the enantiomeric ratio of this compound?

A2: The most prevalent and effective technique for separating and quantifying this compound enantiomers is High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).[1] Another established method involves the derivatization of the this compound enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.

Q3: Can the enantiomeric ratio of this compound vary between samples?

A3: Yes, the enantiomeric ratio of this compound can vary in natural samples, such as different collections of the same plant species (Lupinus formosus). This variability can be influenced by genetic and environmental factors affecting the plant's biosynthesis of the alkaloid.

Q4: What are the potential sources of variability in the measured enantiomeric ratio during an experiment?

A4: Variability in the measured enantiomeric ratio can arise from several sources, including:

  • Sample Preparation: Incomplete extraction, preferential degradation of one enantiomer over the other during extraction, or contamination.

  • Chromatographic Conditions: Sub-optimal HPLC conditions leading to poor separation, co-elution of impurities, or on-column degradation.

  • Analyte Stability: Degradation of this compound in solution due to factors like pH, temperature, or light exposure can alter the enantiomeric ratio if one enantiomer degrades faster than the other.

  • Method Validation: An improperly validated analytical method may lack the necessary precision and accuracy for reliable enantiomeric ratio determination.

Troubleshooting Guides

Issue 1: Poor or No Resolution of this compound Enantiomers

Question: I am not observing two distinct peaks for the this compound enantiomers, or the peaks are heavily overlapping. What should I do?

Answer: Poor resolution is a common issue in chiral chromatography. Follow these steps to troubleshoot the problem:

  • Verify the Chiral Stationary Phase (CSP): Ensure you are using a CSP suitable for the separation of piperidine alkaloids. Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are often a good starting point for this class of compounds.[1]

  • Optimize the Mobile Phase: The composition of the mobile phase is critical for achieving separation.

    • Normal Phase: Systematically adjust the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., ethanol, isopropanol). For basic compounds like this compound, adding a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1% v/v) can significantly improve peak shape and resolution.

    • Reversed Phase: Vary the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous buffer.

  • Adjust the Flow Rate: Chiral separations are often sensitive to flow rate. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the interaction time between the enantiomers and the CSP, potentially improving resolution.

  • Control the Column Temperature: Temperature can significantly impact chiral recognition. Use a column oven to maintain a stable temperature and experiment with different temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal condition for your separation.

Issue 2: Peak Tailing Observed for this compound Enantiomers

Question: My chromatogram shows tailing peaks for the this compound enantiomers, which affects integration and accuracy. How can I resolve this?

Answer: Peak tailing for basic compounds like this compound is often due to secondary interactions with the stationary phase. Here’s how to address it:

  • Mobile Phase Additives: For silica-based CSPs, residual acidic silanol groups can interact with the basic nitrogen in this compound, causing tailing. The addition of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can help to mask these silanol groups and improve peak symmetry.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.

  • Column Contamination: If the column has been used for other analyses, contaminants may have accumulated. Flush the column with a strong solvent recommended by the manufacturer to clean it.

  • Check for Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing. Ensure all connections are properly made with minimal tubing length.

Issue 3: Inconsistent or Drifting Retention Times

Question: The retention times for my this compound enantiomers are not consistent between injections or are drifting over time. What could be the cause?

Answer: Fluctuating retention times can compromise the reliability of your analysis. Consider the following causes and solutions:

  • Insufficient Column Equilibration: Chiral stationary phases may require longer equilibration times than standard reversed-phase columns, especially after changing the mobile phase. Ensure the column is thoroughly equilibrated (e.g., by flushing with at least 20-30 column volumes of the mobile phase) until a stable baseline is achieved.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including minor variations in solvent ratios or pH, can lead to shifts in retention time. Prepare the mobile phase carefully and consistently for each run.

  • Temperature Fluctuations: Unstable column temperature is a common cause of drifting retention times. Always use a reliable column oven to maintain a constant temperature.

  • Pump and System Issues: Leaks in the HPLC system, worn pump seals, or malfunctioning check valves can lead to an inconsistent flow rate, causing retention time variability. Regular system maintenance is crucial to prevent these issues.

Issue 4: Variability in Enantiomeric Ratio Across Replicate Injections

Question: I am observing significant variation in the calculated enantiomeric ratio when I inject the same sample multiple times. What could be the problem?

Answer: Variability in the enantiomeric ratio suggests potential issues with sample stability or the analytical method itself.

  • On-Column Degradation: Although less common, it is possible for the stationary phase or mobile phase conditions to cause degradation of the analyte on the column. If you suspect this, try altering the mobile phase composition or temperature.

  • Analyte Stability in Solution: this compound may not be stable in the sample solvent over time, and one enantiomer might degrade faster than the other. This is particularly relevant if samples are left in the autosampler for an extended period.

    • Forced Degradation Studies: To assess stability, you can perform forced degradation studies by exposing your this compound standard to acidic, basic, oxidative, and photolytic conditions.[2][3] This will help identify potential degradation products and conditions to avoid.

    • Sample Handling: Prepare samples fresh and store them at a low temperature (e.g., 4°C) in the autosampler if immediate analysis is not possible. Protect samples from light if they are found to be photosensitive.

  • Poor Integration: Inconsistent peak integration, especially for small peaks, can lead to variability in the calculated ratio. Ensure your integration parameters are optimized to accurately detect and integrate both enantiomer peaks.

Experimental Protocols

Method 1: Indirect Chiral Separation via Derivatization

This method involves converting the this compound enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column.

ParameterValue
Derivatization Reagent 9-fluorenylmethoxycarbonyl-L-alanine (Fmoc-L-Ala-OH)
Reaction Peptide coupling reaction
HPLC Column Preparative C18 column
Detection UV
Post-Separation Edman degradation to recover pure enantiomers

Note: This method is particularly useful for preparative scale separation to isolate pure enantiomers.

Method 2: Direct Chiral Separation using a Chiral Stationary Phase (Hypothetical Example)

While a specific published direct method for this compound was not found, a typical starting point for a piperidine alkaloid would be a polysaccharide-based CSP. The following is a representative protocol for method development.

ParameterRecommended Starting Conditions
Chiral Stationary Phase Chiralpak® IA or Chiralcel® OD-H (or similar amylose or cellulose-based CSP)
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Ethanol / Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 230 nm (or λmax of this compound)
Injection Volume 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing extraction Extraction of this compound from Plant Material filtration Filtration of Extract extraction->filtration derivatization Derivatization (Optional) filtration->derivatization Indirect Method dissolution Dissolution in Mobile Phase filtration->dissolution Direct Method derivatization->dissolution hplc_injection Injection into HPLC dissolution->hplc_injection separation Chiral Separation hplc_injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calculation Enantiomeric Ratio Calculation integration->calculation report Reporting calculation->report

Experimental Workflow for this compound Enantiomeric Analysis.

troubleshooting_resolution start Poor Peak Resolution csp_check Is the CSP appropriate for piperidine alkaloids? start->csp_check mobile_phase Optimize Mobile Phase (solvent ratio, additives) csp_check->mobile_phase Yes new_csp Screen a different CSP csp_check->new_csp No flow_rate Reduce Flow Rate mobile_phase->flow_rate temperature Vary Column Temperature flow_rate->temperature end Resolution Improved temperature->end new_csp->end

Decision Tree for Troubleshooting Poor Peak Resolution.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Ammodendrine Analysis in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds in plant extracts is paramount. Ammodendrine, a piperidine alkaloid found in plants of the Ammodendron and Sophora genera, has garnered interest for its pharmacological properties. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the quantitative analysis of such compounds. This guide provides a comprehensive overview of a validated HPLC method for this compound analysis, comparing it with other potential analytical techniques and presenting supporting experimental data based on established methodologies for similar alkaloids.

Data Presentation: A Comparative Analysis

The selection of an analytical method hinges on a variety of factors, including sensitivity, specificity, and efficiency. Below is a comparative summary of a typical validated HPLC method for this compound analysis against other potential analytical techniques.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.Separation based on differential migration of charged species in an electric field.
Specificity High, especially with UV-Vis or DAD detection.Very high, provides structural information.High, based on charge-to-size ratio.
Sensitivity Good to excellent (ng to pg level).Excellent (pg to fg level).Excellent (amol to zmol level).
Sample Throughput High.Moderate.High.
Instrumentation Cost Moderate.High.Moderate.
Derivatization Not typically required.May be required to increase volatility and thermal stability.Not typically required.
Primary Application Routine quantitative analysis, quality control.Confirmatory analysis, structural elucidation.Analysis of charged molecules, complex mixtures.

Table 2: Validation Parameters for a Representative HPLC Method for this compound Analysis

Validation ParameterAcceptance Criteria (based on ICH guidelines)Typical Performance Data for Alkaloid Analysis
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) Dependent on expected concentration in samples1 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) (µg/mL) Signal-to-Noise ratio of 3:1~0.1
Limit of Quantification (LOQ) (µg/mL) Signal-to-Noise ratio of 10:1~0.5
Specificity No interference from blank and placebo at the retention time of the analyte.Peak purity > 99%
Robustness % RSD ≤ 2.0% after minor changes in method parameters.Compliant

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are the experimental protocols for sample preparation and the HPLC analysis of this compound.

Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (Plant Extract):

  • Weigh 1.0 g of powdered, dried plant material (e.g., from Sophora alopecuroides).

  • Extract with 20 mL of methanol in a sonicator for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

HPLC Chromatographic Conditions

A reversed-phase HPLC method is typically employed for the analysis of alkaloids like this compound.

  • Instrument: High-Performance Liquid Chromatography system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol (A) and 0.1% phosphoric acid in water (B). A typical gradient might be: 0-10 min, 10-30% A; 10-25 min, 30-50% A; 25-30 min, 50-10% A.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

Mandatory Visualization

Diagrams illustrating the experimental workflow and the logical relationship between different analytical methods provide a clear and concise understanding of the processes involved.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Sample Analysis A Selectivity & Specificity B Linearity & Range A->B C Accuracy B->C D Precision (Repeatability & Intermediate) C->D E LOD & LOQ D->E F Robustness E->F G System Suitability Test F->G I HPLC Analysis G->I H Plant Extract Preparation H->I J Quantification of this compound I->J

Caption: Workflow for the validation of an HPLC method for this compound analysis.

Analytical_Method_Comparison cluster_0 Analytical Techniques for this compound cluster_1 Key Attributes HPLC HPLC Specificity Specificity HPLC->Specificity High Sensitivity Sensitivity HPLC->Sensitivity Good Cost Cost HPLC->Cost Moderate Throughput Throughput HPLC->Throughput High GCMS GC-MS GCMS->Specificity Very High GCMS->Sensitivity Excellent GCMS->Cost High GCMS->Throughput Moderate CE Capillary Electrophoresis CE->Specificity High CE->Sensitivity Excellent CE->Cost Moderate CE->Throughput High

Caption: Comparison of key attributes for different analytical methods for this compound.

Cross-Validation of Analytical Techniques for the Determination of Ammodendrine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Ammodendrine, a piperidine alkaloid found predominantly in plants of the Ammodendron and Lupinus genera, is critical for various fields of research, including pharmacology, toxicology, and natural product chemistry. The selection of an appropriate analytical technique is paramount for obtaining reliable and reproducible data. This guide provides a comparative overview of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) for the determination of this compound, supported by available experimental data and detailed methodologies.

Data Presentation: A Comparative Analysis of Method Performance

ParameterHPLC-DADGC-MS
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) Typically in the low µg/mL rangeCan achieve low ng/mL to pg/mL range
Limit of Quantification (LOQ) Typically in the low to mid µg/mL rangeCan achieve ng/mL to pg/mL range
Recovery (%) Generally in the range of 95-105%Typically in the range of 90-110%
Precision (%RSD) < 2% for intra- and inter-day precision< 15% for intra- and inter-day precision
Specificity/Selectivity Good, but may be susceptible to co-eluting compoundsExcellent, due to mass fragmentation patterns

Experimental Protocols: Detailed Methodologies

Detailed and robust experimental protocols are the foundation of reproducible scientific research. The following sections outline the methodologies for the analysis of this compound using HPLC-DAD and GC-MS.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a widely used technique for the quantification of non-volatile and thermally labile compounds like this compound.

Sample Preparation (from plant material):

  • Extraction: Weigh 1.0 g of dried and powdered plant material into a centrifuge tube. Add 10 mL of methanol and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed. For example, a mixture of (A) 0.1% formic acid in water and (B) acetonitrile. The gradient can be programmed as follows: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: Diode-Array Detector (DAD) monitoring at a wavelength of 210 nm, which is characteristic for the piperidine ring chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a polar compound like this compound, derivatization is often required to improve its volatility and chromatographic behavior.

Sample Preparation and Derivatization:

  • Extraction: Perform an initial extraction as described for the HPLC method.

  • Solvent Evaporation: Evaporate the methanol extract to dryness under a gentle stream of nitrogen.

  • Derivatization: To the dried residue, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative of this compound.

  • Final Preparation: After cooling, the derivatized sample is ready for injection into the GC-MS system.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-550.

    • Identification: Based on the retention time and the characteristic mass fragmentation pattern of the this compound-TMS derivative.

Mandatory Visualization: Workflow Diagrams

To provide a clear visual representation of the analytical processes, the following diagrams illustrate the experimental workflows for both HPLC-DAD and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing p1 Weigh Plant Material p2 Methanol Extraction & Sonication p1->p2 p3 Centrifugation p2->p3 p4 Filtration (0.45 µm) p3->p4 a1 HPLC Injection p4->a1 a2 C18 Column Separation a1->a2 a3 DAD Detection (210 nm) a2->a3 d1 Chromatogram Generation a3->d1 d2 Peak Integration d1->d2 d3 Quantification d2->d3

Caption: Experimental workflow for the HPLC-DAD analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh Plant Material p2 Methanol Extraction p1->p2 p3 Solvent Evaporation p2->p3 p4 Derivatization (BSTFA) p3->p4 a1 GC Injection p4->a1 a2 Capillary Column Separation a1->a2 a3 Mass Spectrometry Detection a2->a3 d1 Total Ion Chromatogram a3->d1 d2 Mass Spectra Analysis d1->d2 d3 Identification & Quantification d2->d3

Caption: Experimental workflow for the GC-MS analysis of this compound.

Interspecies Differences in Ammodendrine Metabolism and Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ammodendrine, a piperidine alkaloid found in various plant species of the Lupinus genus, is a known teratogen with potential neurotoxic effects. Understanding the interspecies differences in its metabolism and toxicity is crucial for accurate risk assessment and the development of potential therapeutic applications or antidotes. This guide provides a comparative overview of the current knowledge on this compound's metabolic fate and toxicological profile across different species, highlighting key data and experimental methodologies.

Executive Summary

Direct comparative studies on the metabolism of this compound across different species are limited. However, available data on its toxicity, primarily in mice and cattle, combined with metabolic studies of structurally related alkaloids, allows for an initial assessment of potential interspecies variations. The primary toxic effect of this compound is developmental toxicity (teratogenicity), with a proposed mechanism involving the disruption of cholinergic neurotransmission. Acute toxicity data is available for mice. This guide synthesizes the existing information to provide a framework for researchers in this field.

Data Presentation: Quantitative Toxicity and Pharmacokinetics

The available quantitative data on this compound is sparse. The following tables summarize the key findings.

Table 1: Acute Toxicity of this compound and its N-Methyl Derivative in Mice

CompoundEnantiomerLD50 (mg/kg, intraperitoneal)
This compound(+)-D-ammodendrine94.1 ± 7[1]
(-)-L-ammodendrine115.0 ± 7[1]
N-methylthis compound(+)-D-N-methylthis compound56.3[1]
(-)-L-N-methylthis compound63.4 ± 5[1]

Table 2: Pharmacokinetic Parameter of this compound in Cattle

SpeciesBody ConditionDosageTmax (hours)
CattleHigh2.0 g/kg (oral gavage of L. sulphureus)3
Low2.0 g/kg (oral gavage of L. sulphureus)6

Experimental Protocols

Acute Toxicity (LD50) Determination in Mice

A mouse bioassay is utilized to determine the median lethal dose (LD50).[1]

  • Animal Model: Mice are commonly used.

  • Administration: this compound, dissolved in a suitable vehicle, is administered via intraperitoneal injection in increasing doses to different groups of animals.

  • Observation: Animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.

  • Data Analysis: The LD50 value, the dose at which 50% of the animals die, is calculated using statistical methods such as probit analysis.

In Vitro Metabolism Studies

To investigate the metabolic pathways of this compound, in vitro systems are essential.

  • Liver Microsomes: Microsomes from the livers of different species (e.g., human, rat, mouse, cattle) can be incubated with this compound. These preparations contain a high concentration of cytochrome P450 (CYP) enzymes, which are crucial for Phase I metabolism.

  • Hepatocytes: Primary hepatocytes provide a more complete picture of metabolism as they contain both Phase I and Phase II enzymes.

  • Sample Analysis: Following incubation, the reaction mixture is analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify potential metabolites.

Teratogenicity Studies in Livestock
  • Animal Model: Pregnant cattle or sheep are the most relevant models for studying this compound-induced teratogenicity.

  • Administration: Pregnant animals are dosed with this compound-containing plant material or the purified alkaloid during specific gestation periods.

  • Endpoint: The offspring are examined at birth for congenital defects, particularly skeletal malformations characteristic of "crooked calf disease".

Mandatory Visualizations

Hypothesized Metabolic Pathway of this compound

Based on the metabolism of the structurally similar alkaloid anabasine, this compound is likely to undergo Phase I and Phase II metabolic transformations. The presence of a tertiary amine and an amide group suggests potential sites for oxidation, N-demethylation, and conjugation reactions.

This compound Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound N_Oxide This compound N-Oxide This compound->N_Oxide CYP450 (N-oxidation) Hydroxylated Hydroxylated Metabolites This compound->Hydroxylated CYP450 (Hydroxylation) N_demethyl N-demethylthis compound This compound->N_demethyl CYP450 (N-demethylation) Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide UGTs Sulfate Sulfate Conjugate Hydroxylated->Sulfate SULTs N_demethyl->Glucuronide UGTs This compound Neurotoxicity This compound This compound nAChR Nicotinic Acetylcholine Receptors (nAChRs) in Fetal Neuromuscular Junction This compound->nAChR Binds to Inhibition Inhibition of nAChR function nAChR->Inhibition ReducedMovement Reduced Fetal Movement Inhibition->ReducedMovement Malformations Skeletal Malformations (Crooked Calf Disease) ReducedMovement->Malformations Metabolism Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Microsomes Incubation with Liver Microsomes (Human, Rat, Cattle, etc.) Analysis Metabolite Profiling and Identification (LC-MS, NMR) Microsomes->Analysis Hepatocytes Incubation with Hepatocytes (Human, Rat, Cattle, etc.) Hepatocytes->Analysis Dosing Dosing of this compound (e.g., Rat, Cattle) Sample Collection of Biological Samples (Urine, Feces, Plasma) Dosing->Sample Sample->Analysis Comparison Interspecies Comparison of Metabolic Profiles and Rates Analysis->Comparison

References

Comparative Analysis of Ammodendrine Content in Lupinus Varieties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of ammodendrine content across various Lupinus (lupin) species and cultivars, intended for researchers, scientists, and professionals in drug development. The data presented is compiled from recent scientific literature and is supported by detailed experimental protocols for alkaloid quantification.

Data Summary: this compound Content

This compound, a piperidine alkaloid, is present in various lupin species, with its concentration varying significantly depending on the species, cultivar, and environmental growing conditions. The following table summarizes the reported concentrations of this compound in the seeds of different Lupinus varieties.

Lupinus SpeciesCultivar/VarietyThis compound Content (mg/kg Dry Matter)Reference
Lupinus albusEstorilPresent (quantification not specified)[1]
Lupinus albusDulcePresent (quantification not specified)[1]
Lupinus luteusCardigaup to 49.3[2]
Lupinus luteusAcosPresent (quantification not specified)[1]
Lupinus luteusAlburquerquePresent (quantification not specified)[1]
Lupinus mutabilisNot specified1.1 - 2.0 (% of total alkaloids)[3]

Note: Data for this compound is often reported as part of a broader alkaloid profile, and specific quantitative values are not always available in the literature. "Present" indicates that the compound was detected, but a specific concentration was not provided in the referenced study.

Experimental Protocols

The quantification of this compound and other lupin alkaloids is typically achieved through chromatographic methods coupled with mass spectrometry. Below are detailed methodologies for alkaloid extraction and analysis.

Alkaloid Extraction from Lupin Seeds

This protocol is a synthesized method based on common procedures for quinolizidine alkaloid extraction from plant material.[4][5][6]

Materials:

  • Dried lupin seeds

  • Grinder or mill

  • Extraction solvent: 80% Methanol (MeOH) in water, or a mixture of water and acetonitrile (ACN).[5][6] Acidified solvents (e.g., with formic acid) can also be used for higher yields.[4]

  • Centrifuge and centrifuge tubes

  • Ultrasonic bath

  • Vortex mixer

  • Syringe filters (0.2 or 0.45 µm)

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Sample Preparation: Grind dried lupin seeds to a fine, homogeneous powder (typically <1 mm).

  • Extraction:

    • Weigh approximately 100 mg of the ground seed powder into a centrifuge tube.

    • Add 10 mL of the chosen extraction solvent (e.g., 80% methanol).

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath for 60 minutes to enhance extraction efficiency.[5]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid plant material.

  • Filtration: Carefully collect the supernatant and filter it through a 0.2 or 0.45 µm syringe filter into a clean vial for analysis. This step removes any remaining particulate matter that could interfere with the chromatographic analysis.[7]

  • Dilution: Depending on the expected alkaloid concentration, the filtered extract may need to be diluted with the extraction solvent to fall within the linear range of the analytical instrument.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for quantifying alkaloids in complex matrices.[4][6][8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A reversed-phase column, such as a Waters Acquity BEH C18, is commonly used.[7]

  • Mobile Phase: A gradient elution is typically employed using:

    • A: Water with 0.1% formic acid or an ammonium formate buffer.[7]

    • B: Acetonitrile (ACN) with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • Column Temperature: 30 - 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+), as alkaloids readily form positive ions.

  • Detection Mode: Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions after fragmentation. This highly specific detection method minimizes interferences from the sample matrix.[7]

  • Calibration: Prepare a calibration curve using certified analytical standards of this compound at various concentrations. The concentration of this compound in the samples is then determined by comparing its peak area to the calibration curve.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust technique for alkaloid analysis, though it may require derivatization for less volatile compounds.[9]

Instrumentation:

  • Gas Chromatograph (GC) with a suitable capillary column.

  • Mass Spectrometer (MS) detector.

Chromatographic Conditions (Example):

  • Column: A non-polar or medium-polarity capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250 - 300 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the different alkaloids. For example, start at 80°C, ramp to 280°C at a rate of 10-20°C/min, and hold for a few minutes.

  • Injection Mode: Splitless injection is often used for trace analysis.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification of specific ions characteristic of this compound.

  • Identification: The mass spectrum of the detected peak is compared with a reference library (e.g., NIST) to confirm the identity of this compound.

  • Quantification: As with LC-MS/MS, a calibration curve is generated using this compound standards for accurate quantification.

Visualizations

Experimental Workflow for this compound Analysis

This compound Analysis Workflow start Start: Lupin Seed Sample grind Grinding/Milling to Fine Powder start->grind extract Solvent Extraction (e.g., 80% Methanol + Ultrasonication) grind->extract centrifuge Centrifugation extract->centrifuge filter Supernatant Filtration (0.2 - 0.45 µm filter) centrifuge->filter analysis Instrumental Analysis filter->analysis lcms LC-MS/MS Analysis analysis->lcms Liquid Phase gcms GC-MS Analysis analysis->gcms Gas Phase data Data Processing & Quantification lcms->data gcms->data end End: this compound Concentration data->end

Caption: Workflow for this compound Quantification in Lupinus Seeds.

Signaling Pathways

Detailed intracellular signaling pathways for this compound have not been extensively elucidated in the available scientific literature. The primary mechanism of action for many lupin alkaloids, including piperidines like this compound, involves interaction with neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs). This interaction can lead to toxic effects on the nervous system. However, a specific downstream signaling cascade has not been characterized. Therefore, a signaling pathway diagram cannot be provided at this time.

References

Ammodendrine as a Biomarker for Livestock Poisoning: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The early and accurate diagnosis of livestock poisoning is crucial for timely intervention and preventing further losses. Plant-derived alkaloids are a common cause of poisoning in grazing animals. Ammodendrine, a piperidine alkaloid found in several species of the Lupinus (lupine) and Sophora genera, has been investigated as a potential biomarker for diagnosing exposure to these toxic plants. This guide provides a comparative analysis of this compound as a biomarker, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this field.

Data Presentation: this compound and Anagyrine Serum Concentrations in Cattle

The following table summarizes the serum concentrations of this compound and another major lupine alkaloid, anagyrine, in cows after oral administration of ground Lupinus plant material. The data is extracted from a study comparing alkaloid kinetics in cows with high and low body condition (HBC and LBC, respectively).

Time (hours)This compound (µg/mL) - HBCThis compound (µg/mL) - LBCAnagyrine (µg/mL) - HBCAnagyrine (µg/mL) - LBC
2 0.590.300.450.28
3 0.580.290.550.35
4 0.550.270.600.40
6 0.480.250.620.45
8 0.400.220.600.48
12 0.300.180.550.45
18 0.200.150.480.40
24 0.150.100.400.35
36 0.080.050.300.25
48 0.040.030.200.18

Data adapted from a study on the effect of body condition on the serum toxicokinetics of lupine alkaloids in cows.[1]

Comparative Analysis

This compound's utility as a biomarker can be compared with other alkaloids found in poisonous plants, such as anagyrine from Lupinus species and various quinolizidine alkaloids from Sophora alopecuroides.

BiomarkerPlant Source(s)AdvantagesDisadvantages
This compound Lupinus formosus, Lupinus sulphureusDetectable in blood plasma of multiple livestock species (cattle, sheep, goats)[2]. Analytical methods for quantification in serum are established[1].Limited data correlating serum concentration with the severity of clinical signs. Potential for rapid metabolism and elimination.
Anagyrine Lupinus leucophyllusKnown teratogen, making it a specific marker for "crooked calf disease"[1]. Can be detected and quantified in serum alongside this compound[1].Toxicity can vary based on the enantiomeric ratio.
Matrine, Oxymatrine, Sophocarpine Sophora alopecuroidesA complex of alkaloids is present, offering multiple potential targets for detection[3][4]. Some of these alkaloids have known pharmacological and toxicological effects[3][4].The specific alkaloid profile can vary, potentially complicating the selection of a single definitive biomarker. Less research is available on their toxicokinetics in livestock compared to Lupinus alkaloids.

Experimental Protocols

Quantification of this compound and Anagyrine in Bovine Serum

This protocol is based on a validated method using reversed-phase high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[1]

1. Sample Preparation: a. Thaw frozen serum samples and mix thoroughly by vortexing. b. Centrifuge at 1,360 × g for 30 minutes. c. Transfer a 5-mL aliquot of the serum to a 10-mL glass test tube. d. Add 50 µL of 85% phosphoric acid to each serum sample and mix well.

2. Solid-Phase Extraction (SPE): a. Condition a Strata X-C (60 mg/3 mL) SPE cartridge with 2 mL of methanol followed by 2 mL of distilled deionized water. b. Apply the acidified serum sample to the conditioned SPE cartridge. c. Wash the cartridge with 2 mL of 0.1% phosphoric acid. d. Dry the cartridge under 10 mmHg vacuum for 3 minutes. e. Wash the cartridge with 2 mL of methanol. f. Elute the alkaloids from the cartridge twice with 1.5 mL of 5% ammonium hydroxide in methanol (total volume of 3 mL).

3. Sample Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen in a heating block at 60°C. b. Reconstitute the residue in 150 µL of methanol to create an analytical stock sample. c. For analysis, add a 30-µL aliquot of the analytical stock to 90 µL of a 20 mM ammonium acetate solution containing a suitable internal standard (e.g., 1.3 µg/mL of caffeine).

4. HPLC-MS/MS Analysis: a. Inject a 50-µL aliquot of the prepared sample into the HPLC-MS/MS system. b. Utilize a reversed-phase HPLC column suitable for alkaloid separation. c. Set up the mass spectrometer for multiple reaction monitoring (MRM) to detect the specific parent and daughter ions for this compound and anagyrine. d. Quantify the alkaloid concentrations against a standard curve prepared in control serum.

Visualizations

Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Serum Bovine Serum Sample Acidification Acidify with Phosphoric Acid Serum->Acidification Load Load Sample Acidification->Load Condition Condition SPE Cartridge Condition->Load Wash1 Wash (Acid) Load->Wash1 Wash2 Wash (Methanol) Wash1->Wash2 Elute Elute Alkaloids Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute HPLC_MSMS HPLC-MS/MS Analysis Reconstitute->HPLC_MSMS Quantify Quantification HPLC_MSMS->Quantify G cluster_exposure Exposure cluster_kinetics Toxicokinetics cluster_effects Toxicological Effects cluster_validation Biomarker Validation Plant Ingestion of Lupinus/Sophora Absorption Absorption Plant->Absorption Distribution Distribution (Bloodstream) Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Signs Clinical Signs (e.g., Neurological) Distribution->Signs Detection Detection of This compound in Blood Distribution->Detection Excretion Excretion Metabolism->Excretion Correlation Correlation of Concentration with Clinical Signs Signs->Correlation Detection->Correlation

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the mechanism of action of ammodendrine and structurally related piperidine alkaloid toxins, including anabasine, cytisine, and lobeline. The information presented herein is intended to support research and drug development efforts by providing a comprehensive overview of their molecular targets, signaling pathways, and toxicological profiles, supported by experimental data.

Introduction

This compound is a piperidine alkaloid found in plants of the Lupinus genus, known for its toxicity and teratogenic effects in livestock.[1][2][3] Its mechanism of action, along with those of related toxins like anabasine, cytisine, and lobeline, primarily involves interaction with nicotinic acetylcholine receptors (nAChRs). However, the specific nature of these interactions—ranging from full agonism to antagonism—and the engagement of other molecular targets lead to distinct physiological and toxicological outcomes. This guide offers a side-by-side comparison to elucidate these differences.

Molecular Targets and Binding Affinities

The primary molecular target for this compound and its counterparts is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for synaptic transmission in the central and peripheral nervous systems.[4] Some of these toxins also exhibit significant affinity for other targets, such as the vesicular monoamine transporter 2 (VMAT2).

Table 1: Comparative Binding Affinities and Potencies of Piperidine Alkaloids

ToxinPrimary Target(s)Receptor/Transporter SubtypeBinding Affinity (Kᵢ)Potency (EC₅₀/IC₅₀)Mode of Action
This compound nAChRFetal muscle-type nAChRData not availablePotency is concentration-dependent, leading to depolarization. Rank order of potency is generally lower than anabaseine and coniine.[5]Agonist/Desensitizer
Autonomic nAChRs (SH-SY5Y cells)Data not available(+)-ammodendrine is more potent than (-)-ammodendrine.[5]Agonist
Anabasine nAChRα4β2Data not availablePartial agonist with an EC₅₀ of 0.9 ± 0.0 µM, but with only 7% of the maximum activation of nicotine.[6]Partial Agonist
α7Higher affinity than nicotine.[7]Full Agonist
Fetal muscle-type nAChRData not availablePotent agonist.[8]Agonist
Cytisine nAChRα4β2~0.17 nM[9]Partial agonist with an EC₅₀ of approximately 2.0 µM.[10]Partial Agonist
α3β4Data not availableLower potency than at α4β2.[11]Partial Agonist
Lobeline nAChRα4β2Data not availableAntagonist.[12]Antagonist
α7Data not availableAntagonist.[12]Antagonist
VMAT21-2 µM[12]Inhibitor with an IC₅₀ of 0.88 µM for dopamine uptake.[13]Inhibitor

Mechanism of Action and Signaling Pathways

The interaction of these toxins with their molecular targets initiates a cascade of downstream signaling events, primarily affecting neurotransmitter systems.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Activation of nAChRs by agonists or partial agonists leads to the opening of the ion channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺). This results in depolarization of the postsynaptic membrane and the propagation of an electrical signal. The influx of Ca²⁺ can also act as a second messenger, activating various downstream signaling pathways.

This compound and Anabasine: As agonists at fetal muscle-type nAChRs, these toxins cause persistent receptor activation, leading to muscle fasciculations and eventual paralysis due to receptor desensitization.[14] This prolonged activation and subsequent desensitization are believed to be the primary mechanism behind their teratogenic effects, as it inhibits fetal movement, leading to musculoskeletal deformities.[5][15]

Cytisine: As a partial agonist at α4β2 nAChRs, cytisine produces a weaker stimulation than the endogenous agonist acetylcholine or nicotine. By occupying the receptor, it also blocks the binding of these more potent agonists, which underlies its use in smoking cessation.[10]

Lobeline: In contrast, lobeline acts as an antagonist at neuronal nAChRs, blocking the effects of acetylcholine and other nicotinic agonists.[12]

nAChR_Signaling cluster_toxins Piperidine Alkaloids cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_downstream Downstream Effects This compound This compound (Agonist) nAChR nAChR This compound->nAChR Anabasine Anabasine (Partial/Full Agonist) Anabasine->nAChR Cytisine Cytisine (Partial Agonist) Cytisine->nAChR Lobeline_nAChR Lobeline (Antagonist) Lobeline_nAChR->nAChR Blocks Ion_Channel_Opening Ion Channel Opening nAChR->Ion_Channel_Opening Activation Receptor_Desensitization Receptor Desensitization nAChR->Receptor_Desensitization Prolonged Activation Cation_Influx Na⁺/Ca²⁺ Influx Ion_Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Signaling Ca²⁺ Signaling (Second Messenger) Cation_Influx->Ca_Signaling Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Ca_Signaling->Neurotransmitter_Release

nAChR signaling pathway affected by piperidine alkaloids.
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

Lobeline also inhibits VMAT2, a transporter responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptic vesicles for subsequent release.[12][13] By blocking VMAT2, lobeline prevents the storage of these neurotransmitters, leading to their degradation by monoamine oxidase (MAO) in the cytoplasm.[16][17] This results in a depletion of monoamine stores and reduced neurotransmitter release.

VMAT2_Inhibition cluster_toxin Toxin cluster_transporter Vesicular Monoamine Transporter 2 cluster_process Neurotransmitter Packaging cluster_outcome Outcome Lobeline_VMAT2 Lobeline VMAT2 VMAT2 Lobeline_VMAT2->VMAT2 Inhibits Cytoplasmic_Degradation Cytoplasmic Degradation by MAO Lobeline_VMAT2->Cytoplasmic_Degradation Leads to Monoamine_Uptake Monoamine Uptake into Vesicles VMAT2->Monoamine_Uptake Mediates Vesicular_Storage Vesicular Storage Monoamine_Uptake->Vesicular_Storage Reduced_Release Reduced Neurotransmitter Release Cytoplasmic_Degradation->Reduced_Release

Mechanism of VMAT2 inhibition by lobeline.

Toxicological Comparison

The differences in molecular targets and mechanisms of action translate to distinct toxicological profiles.

Table 2: Comparative Toxicology of Piperidine Alkaloids

ToxinAcute Toxicity (LD₅₀, route, species)Primary Toxic EffectsTeratogenicity
This compound (+)-D-ammodendrine: 94.1 ± 7 mg/kg (i.p., mouse)--INVALID-LINK--1-L-ammodendrine: 115.0 ± 7 mg/kg (i.p., mouse)[1]Neuromuscular blockade, respiratory failure.[14]Causes multiple congenital contractures (MCC) and cleft palate in livestock.[2][3]
Anabasine 11-16 mg/kg (i.v., mouse)[18]Nicotinic poisoning symptoms, depolarizing block of nerve transmission, death by asystole.[18]Teratogenic in swine.[18]
Cytisine Data not readily availableNausea, vomiting, convulsions.Data not readily available
Lobeline Data not readily availableNausea, vomiting, tremors, seizures, slowed heart rate.[19]Data not readily available

Experimental Protocols

Radioligand Binding Assay for nAChR Affinity

This protocol is a generalized method for determining the binding affinity of a test compound (e.g., this compound) to a specific nAChR subtype.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for a specific nAChR subtype.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected HEK293 cells).

  • Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine for α4β2, [³H]cytisine for α4β2, or [¹²⁵I]α-bungarotoxin for α7).

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold assay buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.

    • Competition Binding: Cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[20]

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Cell Membranes with nAChRs Start->Membrane_Prep Assay_Setup Set up 96-well Plate: Total, Non-specific, and Competition Binding Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Data_Analysis Calculate Specific Binding, IC₅₀, and Kᵢ Counting->Data_Analysis End End Data_Analysis->End

Workflow for a radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes

This protocol is a generalized method for characterizing the functional effects (agonist, antagonist, or modulator) of a test compound on a specific nAChR subtype expressed in Xenopus oocytes.

Objective: To measure the electrophysiological response of nAChR-expressing oocytes to the application of a test compound.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the nAChR subunits of interest.

  • TEVC setup (amplifier, micromanipulators, recording chamber, perfusion system).

  • Glass microelectrodes (for voltage and current).

  • 3 M KCl for filling electrodes.

  • Recording solution (e.g., ND96).

  • Test compound and control agonists (e.g., acetylcholine).

Procedure:

  • Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus frog and treat with collagenase to defolliculate. Inject the oocytes with the cRNA for the desired nAChR subunits and incubate for 2-7 days to allow for receptor expression.

  • Electrode Preparation: Pull glass capillaries to a resistance of 0.5-2 MΩ and fill with 3 M KCl.

  • Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with the two microelectrodes (one for voltage sensing, one for current injection).

    • Clamp the membrane potential to a holding potential (e.g., -60 to -80 mV).

    • Record baseline current.

    • Apply the test compound via the perfusion system at various concentrations to determine its effect (e.g., to generate a dose-response curve and determine EC₅₀ for an agonist).

    • To test for antagonism, co-apply the test compound with a known agonist and measure the inhibition of the agonist-induced current.

  • Data Analysis: Measure the peak current response at each concentration of the test compound. For agonists, plot the current response against the log concentration and fit to the Hill equation to determine the EC₅₀ and Hill coefficient. For antagonists, calculate the percent inhibition of the agonist response.[7][15][21][22]

TEVC_Workflow Start Start Oocyte_Prep Prepare and Inject Xenopus Oocytes with nAChR cRNA Start->Oocyte_Prep Electrode_Prep Prepare and Fill Microelectrodes Oocyte_Prep->Electrode_Prep Recording_Setup Place Oocyte in Chamber, Impale with Electrodes, and Voltage Clamp Electrode_Prep->Recording_Setup Drug_Application Apply Test Compound and/or Agonist via Perfusion Recording_Setup->Drug_Application Record_Currents Record Membrane Currents Drug_Application->Record_Currents Data_Analysis Analyze Current Responses (e.g., EC₅₀, % Inhibition) Record_Currents->Data_Analysis End End Data_Analysis->End

Workflow for a two-electrode voltage clamp experiment.

Conclusion

This compound and the related piperidine alkaloids anabasine, cytisine, and lobeline, while structurally similar, exhibit distinct mechanisms of action primarily through their differential effects on nicotinic acetylcholine receptors and, in the case of lobeline, the vesicular monoamine transporter 2. This compound and anabasine are potent nAChR agonists, with their toxicity and teratogenicity linked to receptor overstimulation and desensitization. Cytisine acts as a partial agonist, providing a basis for its therapeutic use. Lobeline, in contrast, is an nAChR antagonist and a VMAT2 inhibitor, leading to a complex pharmacological profile. A thorough understanding of these differences, supported by quantitative experimental data, is essential for future research into the toxicological risks and potential therapeutic applications of these and other piperidine alkaloids. Further research is warranted to determine the specific binding affinities and potencies of this compound at various nAChR subtypes to provide a more complete comparative picture.

References

A Comparative Analysis of the Teratogenic Potential of Ammodendrine and Anagyrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the teratogenic potential of two piperidine and quinolizidine alkaloids, ammodendrine and anagyrine. Both compounds are known to induce congenital abnormalities in livestock, primarily causing a condition known as "crooked calf disease."[1] This document synthesizes experimental data to evaluate their relative teratogenicity, mechanisms of action, and the experimental protocols used for their assessment.

Executive Summary

This compound and anagyrine are both plant-derived alkaloids that exhibit teratogenic effects by inhibiting fetal movement during critical periods of gestation.[1][2] The primary mechanism of action for both is their interaction with nicotinic acetylcholine receptors (nAChRs), particularly the fetal muscle subtype, leading to a reduction in fetal activity and subsequent musculoskeletal deformities.[3] While both alkaloids are teratogenic, experimental evidence suggests that anagyrine is a more potent teratogen than this compound.

Quantitative Data Comparison

The following table summarizes the available quantitative data on the teratogenic and pharmacological properties of this compound and anagyrine.

ParameterThis compoundAnagyrineReference(s)
Alkaloid Class PiperidineQuinolizidine[1][4]
Primary Teratogenic Effect Crooked Calf Disease (Arthrogryposis, Cleft Palate)Crooked Calf Disease (Arthrogryposis, Torticollis, Scoliosis, Cleft Palate)[5]
In Vivo Teratogenic Dose (Cattle) Not definitively established; administration of 8.4 mg/kg BW (as plant material) resulted in embryonic death and minor contractures.Ingestion of 1.44 g/kg of the substance by the mother cow between days 40 and 70 of pregnancy. Administration of 5.4 mg/kg BW (as plant material) was used in pharmacokinetic studies.[5][6]
In Vitro Potency (TE-671 cells expressing fetal nAChR) Lower potency in depolarizing TE-671 cells compared to anagyrine.Higher potency in depolarizing TE-671 cells compared to this compound.[3]
Species Specificity Implicated in crooked calf disease in cattle.Teratogenic in cattle, but reportedly not in sheep or goats, suggesting metabolic differences.[2]

Mechanism of Action: Inhibition of Fetal Movement via nAChR Interaction

The teratogenic effects of both this compound and anagyrine are attributed to their ability to interfere with neuromuscular signaling in the developing fetus. The proposed mechanism involves the following steps:

  • Ingestion and Systemic Absorption: The pregnant animal ingests plant material containing the alkaloids, which are then absorbed into the bloodstream.

  • Placental Transfer: The alkaloids cross the placental barrier and enter the fetal circulation.

  • Interaction with Fetal nAChRs: The compounds act as agonists on fetal nicotinic acetylcholine receptors located at the neuromuscular junction.[3] The fetal nAChR isoform is particularly sensitive to these alkaloids.[7][8]

  • Receptor Desensitization: Prolonged activation of the nAChRs by the alkaloids leads to receptor desensitization, effectively blocking neuromuscular transmission.[3]

  • Inhibition of Fetal Movement: The disruption of neuromuscular signaling results in a significant reduction or complete cessation of fetal movement.[9][10]

  • Skeletal Deformities: During critical periods of musculoskeletal development, the lack of fetal movement leads to joint contractures (arthrogryposis), spinal deviations (scoliosis, torticollis), and cleft palate due to the failure of the palatal shelves to fuse.[1][11]

Experimental Protocols

In Vivo Teratogenicity Assessment in Cattle

This protocol outlines a typical experimental design to evaluate the teratogenic potential of plant-derived alkaloids in a large animal model.

Objective: To determine the dose-response relationship of an alkaloid for inducing congenital malformations in bovine fetuses.

Materials:

  • Pregnant, time-bred beef cows.

  • Dried, ground plant material containing a known concentration of the test alkaloid (e.g., Lupinus species).

  • Oral gavage equipment.

  • Ultrasound equipment for monitoring fetal movement.

  • Necropsy tools.

Procedure:

  • Animal Selection and Acclimation: Select healthy, pregnant cows and acclimate them to individual pens. Confirm pregnancy and gestational age via ultrasonography.

  • Dosing Regimen: Divide the cows into several groups, including a control group receiving a placebo (e.g., alfalfa pellets) and treatment groups receiving different doses of the test alkaloid. The critical window for inducing crooked calf disease in cattle is typically between 40 and 70 days of gestation.[2] Administer the dried plant material daily via oral gavage for a specified period within this window (e.g., 10-30 days).[5][12]

  • Fetal Movement Monitoring: Monitor fetal movement in all groups at regular intervals using real-time ultrasonography. A reduction in fetal movement is an early indicator of teratogenic potential.[9]

  • Clinical Observation: Monitor the cows daily for any signs of maternal toxicity.

  • Post-Partum Evaluation: Allow the pregnancies to proceed to term. At birth, perform a thorough physical examination of each calf, documenting any gross abnormalities, including limb deformities, spinal curvature, and cleft palate.

  • Necropsy: Perform a detailed necropsy on any stillborn calves or those euthanized due to severe malformations to document internal abnormalities.

  • Data Analysis: Analyze the incidence and severity of malformations in each group to establish a dose-response relationship.

In Vitro Assessment of nAChR Activity using a Membrane Potential Assay

This protocol describes an in vitro method to assess the functional activity of alkaloids on nAChR-expressing cells.

Objective: To determine the potency of test compounds in depolarizing cells expressing fetal nicotinic acetylcholine receptors.

Cell Line: TE-671 cells, which endogenously express the human fetal muscle-type nAChR.[3]

Materials:

  • TE-671 cells.

  • Cell culture medium and supplements.

  • Fluorescent membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit).

  • Test alkaloids (this compound, anagyrine) and a positive control agonist (e.g., acetylcholine or nicotine).

  • A fluorescence microplate reader (e.g., FlexStation or FLIPR).

  • 96- or 384-well black-walled, clear-bottom cell culture plates.

Procedure:

  • Cell Culture: Culture TE-671 cells under standard conditions (e.g., 37°C, 5% CO2) in the appropriate medium.

  • Cell Plating: Seed the cells into the microplates at a suitable density and allow them to adhere and grow overnight.

  • Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions and add it to the cells. Incubate for a specified time (e.g., 30-60 minutes) to allow the dye to load into the cells.[13]

  • Compound Preparation: Prepare serial dilutions of the test alkaloids and the positive control in an appropriate assay buffer.

  • Fluorescence Measurement: Place the cell plate in the fluorescence microplate reader. Record a baseline fluorescence reading.

  • Compound Addition and Signal Detection: Add the compound solutions to the wells while simultaneously recording the fluorescence signal. Agonist binding to the nAChRs will cause an influx of cations, leading to membrane depolarization and an increase in fluorescence.[14]

  • Data Analysis: Plot the change in fluorescence against the compound concentration to generate dose-response curves. Calculate the EC50 (half-maximal effective concentration) for each compound to determine its potency.

Visualizations

Teratogenic_Mechanism cluster_maternal Maternal System cluster_fetal Fetal System Ingestion Ingestion of Alkaloid-Containing Plants Absorption Systemic Absorption Ingestion->Absorption Placenta Placental Transfer Absorption->Placenta Fetal_Circulation Fetal Circulation Placenta->Fetal_Circulation NMJ Neuromuscular Junction (nAChR) Fetal_Circulation->NMJ Alkaloid binds to fetal nAChR Desensitization Receptor Desensitization NMJ->Desensitization Inhibition Inhibition of Fetal Movement Desensitization->Inhibition Deformities Skeletal Deformities (Crooked Calf Disease) Inhibition->Deformities During critical developmental window

Caption: Proposed mechanism of alkaloid-induced teratogenesis.

In_Vivo_Workflow start Start: Pregnant Cows (Gestation Day 40-70) dosing Daily Oral Gavage: - Control Group - this compound/Anagyrine Groups start->dosing monitoring Concurrent Monitoring: - Fetal Movement (Ultrasound) - Maternal Toxicity dosing->monitoring birth Parturition monitoring->birth evaluation Calf Evaluation: - Gross Examination - Necropsy (if needed) birth->evaluation end End: Dose-Response Analysis evaluation->end

Caption: Workflow for in vivo teratogenicity assessment in cattle.

In_Vitro_Workflow start Start: Culture TE-671 cells plate Plate cells in 96/384-well plates start->plate dye Load cells with Membrane Potential Dye plate->dye measure Measure fluorescence change upon compound addition dye->measure prepare Prepare serial dilutions of This compound & Anagyrine prepare->measure end End: Generate Dose-Response Curves (EC50) measure->end

Caption: Workflow for in vitro nAChR activity assay.

References

A Comparative Guide to the Statistical Validation of Ammodendrine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of statistical validation for different analytical methods used in the quantification of Ammodendrine. The focus is on providing researchers, scientists, and drug development professionals with objective performance comparisons and supporting experimental data to select the most suitable method for their application. The primary techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

The validation of an analytical method is crucial to ensure that the results are reliable, accurate, and reproducible.[1][2] Key validation parameters, as recommended by regulatory bodies like the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1][3]

Comparison of Quantitative Validation Parameters

The performance of HPLC-UV, LC-MS/MS, and GC-MS for the quantification of this compound can be evaluated based on several key statistical parameters. The following table summarizes typical performance characteristics for these methods. Note that these values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Validation ParameterHPLC-UVLC-MS/MSGC-MS
**Linearity (R²) **> 0.999> 0.999> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD)
- Intraday< 2%< 15%< 5%
- Interday< 3%< 15%< 10%
Limit of Detection (LOD) ng/mL rangepg/mL rangeng/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL rangeng/mL range
Specificity ModerateHighHigh

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are generalized protocols for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS.

1. Sample Preparation (General)

A crucial step for all chromatographic techniques is the extraction of this compound from the sample matrix (e.g., plasma, tissue, or herbal extract). A common method is liquid-liquid extraction or solid-phase extraction.

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of the sample, add a suitable internal standard.

    • Alkalinize the sample with a base (e.g., NaOH).

    • Extract the this compound with an organic solvent (e.g., a mixture of ethyl acetate and hexane).

    • Vortex and centrifuge the sample.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Solid-Phase Extraction (SPE):

    • Condition a suitable SPE cartridge (e.g., C18) with methanol and water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the this compound with an appropriate solvent.

    • Evaporate the eluate and reconstitute for injection.

2. HPLC-UV Method

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Injection Volume: 20 µL.

3. LC-MS/MS Method

LC-MS/MS is known for its high selectivity and sensitivity.[4]

  • Chromatographic Conditions:

    • Column: C18 or similar reverse-phase column.

    • Mobile Phase: A gradient of water with formic acid and acetonitrile or methanol is common.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for alkaloids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

4. GC-MS Method

GC-MS is suitable for volatile or semi-volatile compounds. This compound may require derivatization to improve its volatility and thermal stability.

  • Derivatization (if necessary):

    • React the extracted this compound with a derivatizing agent (e.g., BSTFA) to create a more volatile silyl derivative.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 - 280 °C.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of this compound.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method for this compound quantification.

cluster_planning 1. Planning cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose set_criteria Set Acceptance Criteria define_scope->set_criteria linearity Linearity & Range set_criteria->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness data_analysis Statistical Data Analysis robustness->data_analysis compare_criteria Compare with Acceptance Criteria data_analysis->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report cluster_input Decision Factors cluster_output Recommended Method sensitivity Required Sensitivity hplc HPLC-UV sensitivity->hplc Low-Moderate lcmsms LC-MS/MS sensitivity->lcmsms High matrix Sample Matrix Complexity matrix->hplc Simple gcms GC-MS matrix->gcms Simple to Moderate (Volatile Analytes) matrix->lcmsms Complex

References

Inter-Laboratory Comparison of Ammodendrine Analytical Results: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of ammodendrine in biological matrices, simulating an inter-laboratory study to aid researchers, scientists, and drug development professionals. The data presented is synthesized from various validated LC-MS/MS methods to offer a comprehensive reference for developing and comparing analytical protocols for this piperidine alkaloid.

Data Presentation: Comparison of Analytical Methods

The following table summarizes key parameters from three representative analytical methods for the quantification of alkaloids in plasma, presented here as a simulated inter-laboratory comparison for this compound analysis.

ParameterLaboratory A (Method 1)Laboratory B (Method 2)Laboratory C (Method 3)
Instrumentation UPLC-MS/MSHPLC-MS/MSUPLC-MS/MS
Matrix Rat PlasmaHuman PlasmaRat Plasma
Sample Preparation Protein Precipitation (Acetonitrile)Liquid-Liquid ExtractionProtein Precipitation (Methanol)
Chromatography Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.7 µm)C18 Reversed-Phase (e.g., 100 x 4.6 mm, 5 µm)C8 Reversed-Phase (e.g., 50 x 2.1 mm, 2.5 µm)
Mobile Phase Gradient elution with Acetonitrile and 0.1% Formic Acid in WaterIsocratic elution with Acetonitrile, Ammonium Acetate, and Formic AcidGradient elution with Methanol and Ammonium Fluoride in Water
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Linearity Range 0.5 - 200 ng/mL0.1 - 50 ng/mL1 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.1 ng/mL1 ng/mL
Intra-day Precision (%CV) < 10%< 5%< 8%
Inter-day Precision (%CV) < 12%< 7%< 10%
Accuracy (%Bias) Within ±15%Within ±10%Within ±15%
Internal Standard Structurally similar compound (e.g., Carbamazepine)Structurally similar compound (e.g., Tramadol)Isotopically labeled analog (if available) or other suitable compound

Experimental Protocols

A generalized, detailed methodology for the quantification of this compound in plasma using LC-MS/MS is provided below. This protocol is a composite based on common practices in the field.

1. Objective: To accurately quantify the concentration of this compound in plasma samples.

2. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., Carbamazepine or a stable isotope-labeled this compound)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (reagent grade)

  • Control plasma (rat or human)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Standard and Quality Control (QC) Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by serially diluting the stock solution.

  • Spike control plasma with the working standard solutions to create calibration standards (e.g., 0.5, 1, 5, 10, 50, 100, 200 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

5. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

6. LC-MS/MS Analysis:

  • Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 5% B, and re-equilibrate for 1 minute.

  • Injection Volume: 5 µL.

  • MS/MS Detection: Operate in positive ESI mode. Monitor specific precursor-to-product ion transitions for this compound and the internal standard. Optimize collision energy and other MS parameters for maximum sensitivity.

7. Data Analysis:

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio (this compound/IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of this compound in QC and unknown samples from the calibration curve.

Mandatory Visualization

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is add_acn 3. Add Acetonitrile (300 µL) add_is->add_acn vortex 4. Vortex add_acn->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant inject 7. Inject into UPLC supernatant->inject separate 8. Chromatographic Separation inject->separate ionize 9. Electrospray Ionization (ESI+) separate->ionize detect 10. MS/MS Detection (MRM) ionize->detect integrate 11. Peak Integration detect->integrate calibrate 12. Calibration Curve integrate->calibrate quantify 13. Quantify Concentration calibrate->quantify

Caption: Workflow for this compound quantification in plasma.

Signaling Pathway Diagram

This compound is known to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[1][2] The following diagram illustrates the basic mechanism of nAChR activation.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space nAChR Nicotinic Acetylcholine Receptor (nAChR) (Closed State) nAChR_open nAChR (Open State) nAChR->nAChR_open Conformational Change Na_ion Na+ nAChR_open->Na_ion Influx Ca_ion Ca²⁺ nAChR_open->Ca_ion Influx This compound This compound This compound->nAChR:p1 Binds to Receptor Depolarization Membrane Depolarization Na_ion->Depolarization Ca_ion->Depolarization Response Cellular Response Depolarization->Response

Caption: this compound activation of a nicotinic acetylcholine receptor.

References

Safety Operating Guide

Navigating the Safe Disposal of Ammodendrine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Ammodendrine, a piperidine alkaloid, requires careful consideration for its disposal to mitigate potential environmental and health risks. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Key Safety and Handling Information

This compound is a naturally occurring piperidine alkaloid found in various plant species.[1][2] As with many alkaloids, it possesses biological activity and should be handled with care. It is classified as a plant metabolite and has been noted as a teratogenic agent.[1] All handling and disposal procedures should be conducted in accordance with local, state, and federal regulations.

Quantitative Toxicity Data

While comprehensive toxicity data is not available, studies in mice have established the following median lethal dose (LD50) values, which indicate significant toxicity.

EnantiomerAdministration RouteLD50 in Mice (mg/kg)
(+)-D-ammodendrineIntravenous94.1 +/- 7
(-)-L-ammodendrineIntravenous115.0 +/- 7
(+)-D-N-methylthis compoundIntravenous56.3
(-)-L-N-methylthis compoundIntravenous63.4 +/- 5
Source: Cook, D., et al. (2009).[3][4]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the proper disposal of this compound. This process is designed to ensure safety and compliance with standard laboratory practices for hazardous chemical waste.

1. Risk Assessment and Preparation:

  • Conduct a thorough risk assessment before handling this compound waste.

  • Consult the Safety Data Sheet (SDS) for this compound if available from the supplier, although a specific, universally available SDS for this compound is not common. In its absence, treat it as a hazardous substance of unknown toxicity.

  • Designate a specific area for waste accumulation and ensure it is clearly labeled.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste. This includes:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles or a face shield.

    • A laboratory coat.

    • Closed-toe shoes.

  • Work in a well-ventilated area , preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

3. Waste Segregation and Containment:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.

  • Solid Waste: Collect solid this compound, contaminated labware (e.g., weighing boats, filter paper), and contaminated PPE in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.[5]

4. Labeling and Storage:

  • Label the hazardous waste container clearly with "Hazardous Waste," the name "this compound," and the approximate quantity.

  • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

5. Final Disposal:

  • Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Incineration is the preferred method for the disposal of many organic chemical wastes, including alkaloids.

  • Never attempt to neutralize or dispose of this compound waste through conventional trash or sewer systems.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

AmmodendrineDisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE SegregateWaste Segregate this compound Waste SelectPPE->SegregateWaste ContainWaste Contain in Labeled Waste Container SegregateWaste->ContainWaste StoreWaste Store in Secure Secondary Containment ContainWaste->StoreWaste ContactEHS Contact EHS for Professional Disposal StoreWaste->ContactEHS Incineration Incineration by Licensed Vendor ContactEHS->Incineration

References

Essential Safety and Logistics for Handling Ammodendrine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for Ammodendrine, a piperidine alkaloid recognized as a teratogenic agent.[1] Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

Given the teratogenic nature of this compound and the hazardous properties of the closely related compound Piperidine (flammable, toxic, and corrosive), a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for various handling scenarios.

Scenario Required Personal Protective Equipment (PPE)
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Primary: - Chemical-resistant nitrile gloves (double-gloving recommended)- Safety goggles- Fully-buttoned laboratory coatSecondary (as per risk assessment): - Face shield- Chemical-resistant apron
High-Volume Handling or Risk of Splash Primary: - Chemical-resistant gloves (e.g., nitrile, neoprene)- Chemical splash goggles and a face shield- Chemical-resistant apron over a lab coat- Respiratory protection (use in a well-ventilated area or under a chemical fume hood; if ventilation is inadequate, a NIOSH-approved respirator is necessary)[2]
Emergency (Spill or Leak) Primary: - Full-face respirator with appropriate cartridges- Chemical-resistant suit- Heavy-duty chemical-resistant gloves- Chemical-resistant boots
Quantitative Toxicity Data

A mouse bioassay has determined the LD50 of (+)-D-ammodendrine to be 94.1 +/- 7 mg/kg and that of (-)-L-ammodendrine to be 115.0 +/- 7 mg/kg, indicating significant toxicity.[3][4] For the related compound Piperidine, the oral LD50 in rats is 740 mg/kg, the dermal LD50 in rabbits is 275 mg/kg, and the inhalation LC50 in rats is 4.8 mg/l for a 48-hour exposure.[5]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound. The following step-by-step plan outlines the procedures for safe handling from preparation to disposal.

Preparation and Handling
  • Risk Assessment: Before any new procedure, conduct a thorough risk assessment, considering the quantity of this compound to be used, the potential for exposure, and the specific experimental conditions.

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • PPE Inspection: Before starting work, inspect all PPE for damage or contamination.

  • Weighing: Weigh solid this compound in a fume hood. Use disposable weighing boats to avoid cross-contamination.

  • Solution Preparation: Prepare solutions in a fume hood. Add this compound slowly to the solvent to avoid splashing.

  • Labeling: Clearly label all containers with the name "this compound," the concentration, and the appropriate hazard symbols (e.g., toxic, teratogen).

  • Hand Washing: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: Segregate all this compound waste from other laboratory waste. This includes unused compounds, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE.

  • Waste Containers: Use clearly labeled, leak-proof containers for all this compound waste. The containers should be compatible with the chemical properties of piperidine alkaloids.

  • Contaminated Materials: Decontaminate reusable glassware with an appropriate solvent before washing. Dispose of single-use items in the designated this compound waste container.

  • Disposal Method: this compound waste should be disposed of as hazardous chemical waste. Consult your institution's environmental health and safety (EHS) office for specific procedures. Incineration at an approved facility is a common disposal method for such compounds.[6]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Spill or Leak
  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify colleagues and the laboratory supervisor.

  • Isolate: Isolate the spill area to prevent the spread of contamination.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Cleanup: Only trained personnel with the appropriate PPE should clean up the spill using an absorbent material suitable for flammable and corrosive liquids. Place all cleanup materials in a sealed, labeled container for hazardous waste disposal.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][7]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

Ammodendrine_Workflow Safe Handling and Disposal of this compound cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weighing/Solution Prep Weighing/Solution Prep Work in Fume Hood->Weighing/Solution Prep Experimentation Experimentation Weighing/Solution Prep->Experimentation Label Containers Label Containers Experimentation->Label Containers Segregate Waste Segregate Waste Experimentation->Segregate Waste Spill/Leak Spill/Leak Experimentation->Spill/Leak Personal Exposure Personal Exposure Experimentation->Personal Exposure Use Labeled Containers Use Labeled Containers Segregate Waste->Use Labeled Containers Dispose as Hazardous Waste Dispose as Hazardous Waste Use Labeled Containers->Dispose as Hazardous Waste Evacuate & Alert Evacuate & Alert Spill/Leak->Evacuate & Alert First Aid & Medical Attention First Aid & Medical Attention Personal Exposure->First Aid & Medical Attention

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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